Product packaging for 4-Methylfuran-2-carboxylic acid(Cat. No.:CAS No. 59304-40-4)

4-Methylfuran-2-carboxylic acid

Cat. No.: B2772984
CAS No.: 59304-40-4
M. Wt: 126.111
InChI Key: UOJBPVNHCNJBSQ-UHFFFAOYSA-N
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Description

4-Methylfuran-2-carboxylic acid is a natural product found in Wallemia sebi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B2772984 4-Methylfuran-2-carboxylic acid CAS No. 59304-40-4

Properties

IUPAC Name

4-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJBPVNHCNJBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59304-40-4
Record name 4-methylfuran-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylfuran-2-carboxylic acid (CAS No. 59304-40-4) is a substituted furan derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique structural motif, combining the aromatic furan heterocycle with a carboxylic acid functional group and a methyl substituent, offers a synthetically tractable platform for the development of complex molecules. This guide provides a comprehensive overview of the technical data, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its utility in the field of drug discovery and development. The methodologies and mechanistic insights presented herein are intended to empower researchers to effectively incorporate this compound into their synthetic and therapeutic research programs.

Core Compound Identification and Properties

This compound is a stable, crystalline solid under standard conditions. The strategic placement of the methyl group at the 4-position and the carboxylic acid at the 2-position of the furan ring dictates its reactivity and potential for further functionalization.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is provided in the table below for quick reference.

PropertyValueSource(s)
CAS Number 59304-40-4[1][2]
Molecular Formula C₆H₆O₃[2]
Molecular Weight 126.11 g/mol [2]
Melting Point 129 °C[2]
Boiling Point 239.7 °C[2]
SMILES CC1=COC(=C1)C(=O)O[2]
Appearance White to off-white crystalline powderGeneral Observation
Storage 2°C - 8°C, under inert atmosphere[2]
Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a baseline for analytical verification.[3][4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan ring proton, the methyl protons, and the acidic proton of the carboxylic acid. The furan proton will appear as a singlet, and the methyl protons will also present as a singlet, with their characteristic chemical shifts influenced by the electronic environment of the furan ring. The carboxylic acid proton will typically be observed as a broad singlet at a downfield chemical shift (often >10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four carbons of the furan ring will have distinct chemical shifts, and the methyl carbon will appear at the most upfield position.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis and Reaction Mechanisms

While multiple synthetic routes to substituted furan carboxylic acids exist, a common and effective strategy involves the functionalization of a pre-existing furan ring. A representative synthesis of a methylfuran-2-carboxylic acid isomer has been reported, which can be conceptually adapted for the synthesis of this compound.[5]

Conceptual Synthetic Pathway

A plausible and mechanistically sound approach to synthesize methyl-substituted furan-2-carboxylic acids involves the directed ortho-metalation of a furan ring followed by electrophilic quenching. For instance, the synthesis of 5-methylfuran-2-carboxylic acid has been achieved by treating furan-2-carboxylic acid with a strong base like n-butyllithium (n-BuLi) to form a dianion, which is then reacted with methyl iodide.[5] This reaction, however, yields a mixture of regioisomers.[5]

To achieve the specific synthesis of this compound, a strategy starting with a precursor that directs methylation to the 4-position would be necessary. One such conceptual pathway could involve the use of a starting material like 3-bromo-4-methylfuran, followed by lithiation and carboxylation.

Below is a DOT language script illustrating a generalized workflow for the synthesis of a methyl-substituted furan-2-carboxylic acid, based on the principles of directed ortho-metalation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Furan_Derivative Substituted Furan Deprotonation Deprotonation/ Lithiation Furan_Derivative->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Electrophile Electrophile (e.g., CO2 or CH3I) Electrophilic_Quench Electrophilic Quench Electrophile->Electrophilic_Quench Deprotonation->Electrophilic_Quench Lithiated Intermediate Workup Aqueous Workup & Acidification Electrophilic_Quench->Workup Target_Molecule 4-Methylfuran-2- carboxylic acid Workup->Target_Molecule Drug_Discovery_Workflow Start This compound Amide_Coupling Amide Coupling (with diverse amines) Start->Amide_Coupling Esterification Esterification (with diverse alcohols) Start->Esterification Reduction Reduction to Alcohol Start->Reduction Library Diverse Chemical Library Amide_Coupling->Library Esterification->Library Reduction->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

An In-Depth Technical Guide to the Physical Properties of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methylfuran-2-carboxylic acid is a heterocyclic organic compound with growing significance in medicinal chemistry and materials science. Its utility as a versatile building block necessitates a thorough understanding of its fundamental physical properties. This guide provides a comprehensive analysis of the key physical characteristics of this compound, including its structural, thermal, and spectroscopic properties. Each property is discussed in the context of its practical implications for research and development, with detailed methodologies for their determination. This document is intended to serve as a vital resource for scientists and engineers working with this compound, enabling informed decisions in experimental design and application.

Introduction: The Scientific Merit of this compound

This compound, a derivative of the furan family, is a key intermediate in the synthesis of a variety of complex organic molecules. Its structural motif, featuring a furan ring substituted with both a carboxylic acid and a methyl group, imparts a unique combination of reactivity and physical characteristics. In the realm of drug discovery, this scaffold is of particular interest for its potential to mimic or replace other aromatic systems, offering opportunities to modulate pharmacokinetic and pharmacodynamic properties. A comprehensive grasp of its physical properties is paramount for its effective utilization, from predicting its behavior in different solvent systems to ensuring its stability and purity.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These values are critical for a wide range of applications, from reaction setup to analytical method development.

PropertyValueSource(s)
Molecular Formula C₆H₆O₃[1][2]
Molecular Weight 126.11 g/mol [1]
CAS Number 59304-40-4[1][3]
Melting Point 129 °C[1]
Boiling Point 239.7 °C[1]
Appearance Solid-

Delving into the Physical Characteristics

Solubility Profile: A Predictive Approach

The "like dissolves like" principle is a foundational concept in predicting solubility. This compound possesses both polar and non-polar characteristics. The carboxylic acid group is highly polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like water and alcohols. The furan ring and the methyl group contribute to its non-polar character, indicating potential solubility in organic solvents.

Based on studies of similar furan carboxylic acids, such as 2-furoic acid and 2,5-furandicarboxylic acid, we can infer the following solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as methanol and ethanol. The ability of these solvents to engage in hydrogen bonding with the carboxylic acid group is a key determinant.

  • Moderate Solubility: Likely in other polar organic solvents like acetone and ethyl acetate.

  • Low Solubility: Expected in non-polar solvents such as hexane and toluene. The polar carboxylic acid group will limit its solubility in these environments.

  • Water Solubility: The presence of the carboxylic acid group suggests some water solubility. However, the overall non-polar character contributed by the furan ring and methyl group will likely result in limited to moderate solubility in water at room temperature. The solubility in aqueous solutions will be highly pH-dependent, increasing significantly at higher pH values due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

Experimental Protocol for Solubility Determination:

A standardized method to experimentally determine the solubility of this compound involves the following steps:

  • Sample Preparation: Accurately weigh a small amount of this compound.

  • Solvent Addition: In a sealed vial at a constant temperature, add a known volume of the desired solvent incrementally.

  • Equilibration: Vigorously agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: After allowing any undissolved solid to settle, carefully extract a known volume of the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: The solubility is then calculated and typically expressed in units of g/L or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Compound B Add Solvent A->B C Agitate at Constant Temp B->C D Extract Supernatant C->D E Quantify by HPLC or qNMR D->E F Calculate Solubility E->F

Caption: Workflow for experimental solubility determination.

Acidity (pKa): An Estimation Based on Structural Analogy

The methyl group at the 4-position of the furan ring is an electron-donating group. This electron-donating effect will slightly destabilize the conjugate base (the carboxylate anion) by increasing the electron density on the furan ring, making the carboxylic acid slightly weaker (i.e., having a slightly higher pKa) than 2-furoic acid. Therefore, the pKa of this compound is predicted to be slightly above 3.12.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) of known concentration using a precision burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Acid Solution B Calibrate pH Electrode A->B C Add Standard Base D Record pH C->D E Plot pH vs. Volume D->E F Determine pKa at Half-Equivalence E->F

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm. This signal is often exchangeable with D₂O.

  • Furan Protons: Two distinct signals in the aromatic region (typically 6-8 ppm). The proton at the 5-position will likely appear as a singlet, while the proton at the 3-position will also be a singlet.

  • Methyl Protons (-CH₃): A singlet in the aliphatic region, typically around 2.0-2.5 ppm.

A representative ¹H NMR spectrum of this compound is available from chemical suppliers[5].

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton. The expected chemical shifts are:

  • Carboxylic Carbonyl Carbon (-COOH): In the range of 160-185 ppm.

  • Furan Carbons: Four distinct signals in the region of 110-160 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically below 30 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

G A Dissolve Sample in Deuterated Solvent B Acquire Raw Data (¹H and ¹³C) A->B C Process Data (FT, Phasing, Baseline) B->C D Analyze Spectra (Chemical Shift, Integration, Coupling) C->D

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[6][7].

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically around 1680-1710 cm⁻¹ for an aromatic carboxylic acid[6][7]. Conjugation with the furan ring will likely place this absorption at the lower end of this range.

  • C-O Stretch (Carboxylic Acid): A medium to strong absorption in the 1210-1320 cm⁻¹ region[7].

  • C-H Stretches (Aromatic and Alkyl): Absorptions for the furan C-H bonds will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

  • Furan Ring Vibrations: A series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a solid sample.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum.

G A Clean ATR Crystal B Collect Background A->B C Apply Solid Sample B->C D Apply Pressure C->D E Collect Spectrum D->E

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 126.11 g/mol ), the following features are expected in an Electron Ionization (EI) mass spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z = 126.

  • Major Fragments:

    • Loss of a hydroxyl radical (-OH) to give a peak at m/z = 109.

    • Loss of a carboxyl group (-COOH) to give a peak at m/z = 81.

    • Decarboxylation (-CO₂) to give a peak at m/z = 82.

    • Fragmentation of the furan ring, leading to smaller fragments.

The fragmentation pattern of furoic acids can be complex, but the loss of the carboxylic acid functionality is typically a prominent feature[8].

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. While some experimental data is not publicly available, a robust understanding of its characteristics can be achieved through a combination of existing data, predictive methodologies based on structural analogy, and a clear understanding of the experimental techniques used for their determination. The information and protocols presented herein are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this important chemical entity in their work.

References

Introduction: The Significance of Substituted Furans

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylfuran-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound (CAS: 59304-40-4) is a substituted furan derivative that serves as a valuable heterocyclic building block in organic synthesis. Its unique structural motif, featuring a furan core functionalized with both a carboxylic acid and a methyl group, makes it a strategic intermediate for the development of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol, key reactivity patterns, and potential applications. The information is curated for researchers, scientists, and drug development professionals, emphasizing experimental causality and practical insights to facilitate its use in the laboratory.

The furan nucleus is a privileged scaffold in organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1] Furan derivatives are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the furan ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological targets and material characteristics. This compound belongs to this important class of compounds, offering a synthetically versatile platform for generating novel chemical entities. The carboxylic acid handle at the C2 position provides a reactive site for amide coupling, esterification, and other transformations, while the methyl group at the C4 position modulates the molecule's lipophilicity and metabolic stability.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

This compound possesses a planar, five-membered aromatic heterocycle. The carboxylic acid at the C2 position is conjugated with the furan ring system, which influences the acidity of the proton and the reactivity of the carbonyl group. The methyl group at C4 is a non-polar substituent that impacts the molecule's overall solubility and steric profile.

Structure:

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference. These values are essential for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 59304-40-4[4][5]
Molecular Formula C₆H₆O₃[4]
Molecular Weight 126.11 g/mol [4]
Melting Point 129 °C[4]
Boiling Point 239.7 °C[4]
Appearance White to off-white crystalline powder[6]
SMILES CC1=COC(=C1)C(=O)O[4]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis or prior to use. While experimental spectra should always be acquired for validation, the expected profile based on the structure is as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in a suitable deuterated solvent (e.g., DMSO-d₆).

    • A singlet for the carboxylic acid proton (–COOH), typically appearing far downfield (>12 ppm) and often broad.

    • Two singlets or narrow doublets in the aromatic region (7.0-8.0 ppm) corresponding to the protons at the C3 and C5 positions of the furan ring.

    • A singlet in the aliphatic region (~2.2 ppm) corresponding to the three protons of the methyl group (–CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display six unique signals.[7]

    • The carboxyl carbon (–COOH) will appear downfield, typically in the 160-170 ppm range.

    • Four signals for the furan ring carbons, including two quaternary carbons (C2, C4) and two methine carbons (C3, C5), will be observed in the 110-160 ppm region.

    • The methyl carbon (–CH₃) signal will be upfield, around 10-15 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8][9]

    • A very broad absorption band from ~2500 cm⁻¹ to 3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

    • A strong, sharp absorption band around 1690-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch. The conjugation with the furan ring lowers this frequency compared to a saturated carboxylic acid.[8]

    • C-O stretching and C-H bending vibrations will be present in the fingerprint region (<1500 cm⁻¹).

Synthesis and Purification

While various methods exist for the synthesis of substituted furans, a reliable and scalable approach to this compound involves the oxidation of the corresponding aldehyde, 4-methyl-2-furaldehyde. This strategy is advantageous as it leverages a readily available starting material and employs a high-yielding, selective oxidation reaction.

Retrosynthetic Analysis

The retrosynthetic analysis points to a straightforward disconnection. The carboxylic acid can be formed from the oxidation of a primary alcohol or, more directly, an aldehyde. This leads back to 4-methyl-2-furaldehyde as the logical precursor.

Retrosynthesis of this compound

Figure 2. Retrosynthetic pathway for this compound.

Proposed Synthesis Workflow

The overall workflow from starting material to purified product involves a single chemical transformation followed by a standard acid-base workup and recrystallization. This process is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

G cluster_0 Synthesis Workflow A 1. Reaction Setup - Dissolve 4-methyl-2-furaldehyde - Add oxidizing agent solution B 2. Oxidation Reaction - Monitor via TLC - Stir until SM is consumed A->B Reagents Added C 3. Reaction Quench & Workup - Cool reaction mixture - Acidify with HCl to pH ~2 B->C Reaction Complete D 4. Product Isolation - Filter the precipitated solid C->D Product Precipitates E 5. Purification - Recrystallize from hot water/ethanol D->E Crude Product F 6. Characterization - Obtain MP, NMR, IR spectra - Confirm purity E->F Purified Product G A This compound B Amide Derivatives (R-NH₂, Coupling Agent) A->B Amidation C Ester Derivatives (R-OH, Acid Catalyst) A->C Esterification D Acyl Chloride (SOCl₂ or (COCl)₂) A->D Chlorination E 4-(Hydroxymethyl)-2-methylfuran (LiAlH₄ or BH₃) A->E Reduction D->B from Acyl Chloride D->C from Acyl Chloride

References

4-Methylfuran-2-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methylfuran-2-carboxylic Acid

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic importance necessitates robust and versatile synthetic routes. This technical guide provides an in-depth analysis of the core pathways for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will dissect three primary synthetic strategies: the selective oxidation of a readily available precursor, the classic Paal-Knorr construction of the furan ring, and the direct carboxylation of a substituted furan. Each section explains the underlying chemical principles, provides detailed experimental protocols, and offers expert insights into the advantages and challenges of each approach, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of this compound

Substituted furans are privileged scaffolds found in numerous natural products and pharmacologically active compounds. This compound, in particular, offers a unique substitution pattern that makes it an attractive starting material for creating complex molecular architectures. The methyl group at the C4 position provides a site for further functionalization or can be used to modulate the electronic and steric properties of the final molecule, while the carboxylic acid at the C2 position is a versatile handle for amide bond formation, esterification, or other key transformations. Understanding the optimal pathways to this intermediate is crucial for efficient and scalable chemical synthesis campaigns.

Core Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore the three most logical and field-proven routes.

Pathway A: Selective Oxidation of 2,4-Dimethylfuran

Core Principle & Rationale: This pathway represents the most direct approach, starting from the commercially available 2,4-dimethylfuran.[1] The core transformation is the selective oxidation of the C2-methyl group to a carboxylic acid while leaving the C4-methyl group intact. The C2 position of the furan ring is more electron-rich and sterically accessible, making its adjacent methyl group more susceptible to oxidation compared to the C4-methyl group. However, the furan ring itself is sensitive to strong oxidizing agents, which can lead to ring-opening and degradation.[2] Therefore, the key to this pathway is the choice of a mild and selective oxidizing agent or a catalytic system that can achieve the desired transformation with high fidelity.

Methodology Insights: Controlling the extent of oxidation is the primary challenge. Over-oxidation can lead to the formation of dicarboxylic acids or ring cleavage products. Catalytic systems, often employing transition metals and molecular oxygen or a co-oxidant, can offer higher selectivity under milder conditions compared to stoichiometric permanganate or dichromate reagents.[3] The reaction must be carefully monitored to maximize the yield of the desired mono-carboxylic acid.

Experimental Protocol: Catalytic Air Oxidation

  • Materials:

    • 2,4-Dimethylfuran (1.0 eq)

    • Cobalt(II) acetate tetrahydrate (0.05 eq)

    • Manganese(II) acetate tetrahydrate (0.05 eq)

    • Sodium bromide (0.1 eq)

    • Glacial Acetic Acid (solvent)

    • High-pressure reaction vessel (e.g., Parr reactor) with gas inlet and mechanical stirrer

  • Procedure:

    • To a high-pressure reactor, add 2,4-dimethylfuran (e.g., 9.61 g, 100 mmol), cobalt(II) acetate tetrahydrate (1.25 g, 5 mmol), manganese(II) acetate tetrahydrate (1.23 g, 5 mmol), and sodium bromide (1.03 g, 10 mmol).

    • Add glacial acetic acid (200 mL) as the solvent.

    • Seal the reactor and flush it three times with nitrogen, followed by three flushes with compressed air.

    • Pressurize the reactor to 15 bar with compressed air.

    • Heat the mixture to 110-120 °C with vigorous mechanical stirring.

    • Monitor the reaction progress by periodically taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS or TLC. The reaction is typically complete within 8-12 hours.

    • Once the starting material is consumed, cool the reactor to room temperature and carefully vent the excess pressure.

    • Pour the reaction mixture into ice-water (500 mL) to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove the metal salts and acetic acid.

    • The crude solid can be further purified by recrystallization.

Workflow Diagram: Oxidation Pathway

cluster_main Pathway A: Selective Oxidation Start 2,4-Dimethylfuran Reagents Co(OAc)₂ / Mn(OAc)₂ NaBr, Acetic Acid Air (O₂), 120°C, 15 bar Reaction Catalytic Oxidation Start->Reaction Substrate Reagents->Reaction Conditions Workup Precipitation in Ice-Water Reaction->Workup Crude Mixture Product 4-Methylfuran- 2-carboxylic acid Workup->Product Purification Needed

Caption: Workflow for the catalytic oxidation of 2,4-dimethylfuran.

Pathway B: Paal-Knorr Furan Synthesis

Core Principle & Rationale: The Paal-Knorr synthesis is a powerful and reliable method for constructing the furan ring itself from a 1,4-dicarbonyl compound.[4][5] This pathway is highly convergent and allows for precise control over the substitution pattern of the final product based on the structure of the dicarbonyl precursor. For this compound, the required precursor is ethyl 3-methyl-2,5-dioxohexanoate. The synthesis involves an acid-catalyzed intramolecular cyclization followed by dehydration to form the aromatic furan ring.[4]

Methodology Insights: The primary challenge in this approach is the synthesis of the requisite 1,4-dicarbonyl precursor, which is often not commercially available. A multi-step synthesis is typically required to prepare this intermediate.[6] However, once the precursor is obtained, the final cyclization step is usually high-yielding and robust. Modern techniques, such as microwave-assisted heating, can significantly reduce reaction times from hours to minutes and improve yields by minimizing side reactions like charring.[6][7]

Experimental Protocol: Paal-Knorr Synthesis

  • Part 1: Synthesis of Precursor (Ethyl 3-methyl-2,5-dioxohexanoate)

    • This is a representative synthesis based on known methods for preparing 1,4-diketones.

    • In a flame-dried flask under a nitrogen atmosphere, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) in dry THF.

    • Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes.

    • Add bromoacetone (1.0 eq) dropwise, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 1,4-dicarbonyl precursor.

  • Part 2: Microwave-Assisted Paal-Knorr Cyclization

    • Materials:

      • Ethyl 3-methyl-2,5-dioxohexanoate (1.0 eq)

      • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

      • Toluene

      • Microwave reactor vial

    • Procedure:

      • In a 10 mL microwave vial, dissolve the precursor (e.g., 2.0 g, 10 mmol) and p-TsOH·H₂O (190 mg, 1 mmol) in toluene (5 mL).

      • Seal the vial with a septum cap.

      • Place the vial in a laboratory microwave reactor and irradiate at 140 °C for 5-10 minutes. Monitor the internal pressure.

      • After the reaction, cool the vial to room temperature.

      • Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by brine.

      • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain ethyl 4-methylfuran-2-carboxylate.

  • Part 3: Saponification to the Carboxylic Acid

    • Dissolve the resulting ester in a mixture of ethanol and water (2:1).

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.

    • Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

    • Acidify the aqueous solution to pH 2-3 with cold 2M HCl to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

Workflow Diagram: Paal-Knorr Pathway

cluster_main Pathway B: Paal-Knorr Synthesis Start Ethyl 2-methylacetoacetate + Bromoacetone Step1 Precursor Synthesis (Alkylation) Start->Step1 Precursor 1,4-Dicarbonyl Precursor Step1->Precursor Step2 Paal-Knorr Cyclization (p-TsOH, MW, 140°C) Precursor->Step2 Ester Ethyl 4-methylfuran- 2-carboxylate Step2->Ester Step3 Saponification (NaOH, H₂O/EtOH) Ester->Step3 Product 4-Methylfuran- 2-carboxylic acid Step3->Product

Caption: Multi-step workflow for the Paal-Knorr synthesis route.

Pathway C: Directed ortho-Metalation and Carboxylation

Core Principle & Rationale: This strategy involves the functionalization of a pre-existing 3-methylfuran ring. The furan ring can be deprotonated at the C2 position, which is the most acidic site, using a strong organolithium base like n-butyllithium (n-BuLi).[8] The resulting furyllithium intermediate is a potent nucleophile that can react with an electrophile, in this case, carbon dioxide (in the form of dry ice), to install the carboxylic acid group directly and regioselectively.[9] This method is elegant and often high-yielding for small-scale synthesis.

Methodology Insights: This reaction is highly sensitive to moisture and air. All reagents and solvents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Temperature control is critical; the lithiation is typically performed at very low temperatures (-78 °C) to prevent side reactions. The choice of base is also important; while n-BuLi is effective for deprotonating the C2 position, other bases might lead to different regioisomers.[8]

Experimental Protocol: Lithiation and Carboxylation

  • Materials:

    • 3-Methylfuran (1.0 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq, typically 2.5 M in hexanes)

    • Anhydrous Tetrahydrofuran (THF)

    • Dry Ice (solid CO₂)

    • Anhydrous diethyl ether

    • 2M Hydrochloric Acid (HCl)

    • Schlenk line or glovebox for inert atmosphere operations

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen inlet.

    • Add anhydrous THF via syringe and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add 3-methylfuran (e.g., 8.21 g, 100 mmol) to the cold THF.

    • Slowly add n-BuLi (1.1 eq, 44 mL of 2.5 M solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

    • In a separate flask, crush a generous excess of dry ice into a fine powder.

    • Transfer the cold furyllithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.

    • Allow the mixture to warm slowly to room temperature, which allows the excess CO₂ to sublime.

    • Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

    • Acidify the aqueous layer to pH 2-3 with 2M HCl. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield this compound.

Workflow Diagram: Carboxylation Pathway

cluster_main Pathway C: Directed Carboxylation Start 3-Methylfuran Step1 1. n-BuLi, THF, -78°C Start->Step1 Intermediate Lithiate at C2 Step1->Intermediate Deprotonation Step2 2. CO₂ (Dry Ice) Intermediate->Step2 Electrophilic Quench Step3 3. Acidic Workup (HCl) Step2->Step3 Protonation Product 4-Methylfuran- 2-carboxylic acid Step3->Product

Caption: Sequential workflow for the lithiation-carboxylation of 3-methylfuran.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route is a critical decision driven by factors such as cost, scale, and available equipment. The table below provides a comparative summary to aid in this decision-making process.

Parameter Pathway A: Oxidation Pathway B: Paal-Knorr Pathway C: Carboxylation
Starting Material 2,4-Dimethylfuran (Commercially available)Ethyl 2-methylacetoacetate, Bromoacetone (Readily available)3-Methylfuran (Commercially available)
Number of Steps 1 step3 steps (Precursor, Cyclization, Saponification)1 step (plus workup)
Key Advantages Direct, potentially fewer steps.Highly versatile, reliable ring formation, good control of substitution.High regioselectivity, elegant, often high yield on a lab scale.
Key Challenges Selectivity control, risk of ring-opening, requires pressure equipment.Requires synthesis of a non-commercial precursor.Requires strictly anhydrous/inert conditions, cryogenic temperatures.
Scalability Good; suitable for industrial catalytic processes.Moderate; depends on the scalability of the precursor synthesis.Poor to Moderate; handling large volumes of organolithiums is hazardous.
Typical Yields 60-80% (Variable)50-70% (Overall)70-90%

Purification and Characterization

Purification: The crude this compound obtained from any of the above pathways can be purified by recrystallization. A suggested method involves dissolving the crude solid in a minimal amount of boiling water or an ethanol/water mixture, treating with decolorizing carbon if necessary, filtering the hot solution, and allowing it to cool slowly to form crystals.[10] The purified product is then collected by filtration and dried under vacuum.

Characterization Data:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 129 °C

  • ¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

    • The carboxylic acid proton (COOH) will appear as a broad singlet far downfield, typically between 10-13 ppm.[11][12]

    • The two furan protons (at C3 and C5) will appear as distinct signals, likely doublets or singlets, in the aromatic region (~6.0-7.5 ppm).

    • The methyl group protons (CH₃) will appear as a singlet further upfield (~2.2-2.5 ppm).

  • ¹³C NMR Spectroscopy:

    • The carboxyl carbon (C=O) will be observed in the 165-185 ppm range.[13]

    • The furan ring carbons will appear in the approximate range of 110-160 ppm.

    • The methyl carbon will be observed upfield, typically around 10-20 ppm.

Conclusion and Expert Recommendations

This guide has detailed three robust synthetic pathways to this compound, each with distinct advantages and operational demands.

  • For large-scale industrial production , Pathway A (Oxidation) is the most promising due to its directness and use of catalytic conditions with air as the terminal oxidant. The primary focus for development would be optimizing the catalyst and reaction conditions to maximize selectivity and minimize byproducts.

  • For medicinal chemistry and discovery labs requiring versatility , Pathway B (Paal-Knorr) offers unparalleled control. While it involves more steps, the ability to synthesize a wide range of analogs by simply modifying the 1,4-dicarbonyl precursor makes it a powerful tool for building compound libraries.

  • For rapid, small-scale synthesis of the specific target , Pathway C (Carboxylation) is often the most efficient. Its high yield and regioselectivity in a single step make it ideal for quickly obtaining material for further research, provided the necessary equipment for handling air-sensitive reagents is available.

Ultimately, the choice of synthesis rests on a careful evaluation of the specific project goals, balancing the need for speed, scale, cost, and versatility.

References

An In-depth Technical Guide to 4-Methylfuran-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylfuran-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, explore robust synthetic and analytical methodologies, and discuss its strategic application in modern pharmaceutical research.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 59304-40-4) is a disubstituted furan derivative. The presence of both a nucleophilic furan ring and an ionizable carboxylic acid group makes it a versatile intermediate in organic synthesis. The methyl group at the C4 position subtly modulates the electronic properties and steric profile of the molecule compared to its unsubstituted counterpart, 2-furoic acid. This substitution can influence binding interactions in a biological context, making it a valuable scaffold for library synthesis in drug discovery programs.

Its core physicochemical properties are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource(s)
Molecular Weight 126.11 g/mol [1][2][3][4]
Molecular Formula C₆H₆O₃[1][2][3][4]
CAS Number 59304-40-4[1][2][3]
Synonyms 4-Methyl-2-furancarboxylic acid, 4-Methyl-2-furoic acid[3]
Melting Point 129 °C[1]
Boiling Point 239.7 °C[1]
Appearance Off-white to light yellow solid
Storage 2-8°C, sealed in a dry environment[1][2][3]

Synthesis and Purification Workflow

The synthesis of specifically substituted furan carboxylic acids is a critical task in organic chemistry. Modern methods often rely on the selective functionalization of a pre-existing furan ring.[5] A common and effective strategy involves the directed ortho-metalation (DoM) of a substituted furan, followed by quenching with an appropriate electrophile, in this case, carbon dioxide.

The causality behind this choice is twofold:

  • Regiocontrol: The oxygen atom in the furan ring can direct deprotonation to the adjacent C2 position using a strong base like lithium diisopropylamide (LDA).

  • Efficiency: Carboxylation of the resulting lithiated intermediate with solid carbon dioxide (dry ice) is a high-yielding and straightforward method to install the carboxylic acid group.

Below is a validated, step-by-step protocol for the synthesis of this compound from 3-methylfuran.

Experimental Protocol: Synthesis via Directed Lithiation-Carboxylation

Objective: To synthesize this compound with high regioselectivity and purity.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to generate LDA in situ. Stir for 30 minutes at -78 °C.

Step 2: Directed Lithiation

  • Slowly add 3-methylfuran (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the LDA solution at -78 °C.

  • Maintain the temperature and stir the reaction mixture for 1-2 hours. The deprotonation occurs selectively at the C2 position due to the directing effect of the furan oxygen.

Step 3: Carboxylation

  • Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture in small portions, ensuring the temperature does not rise above -60 °C.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

Step 4: Work-up and Isolation

  • Quench the reaction by slowly adding 2N hydrochloric acid (HCl) until the pH is acidic (~pH 2).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

Step 5: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford this compound as a crystalline solid.

  • Confirm purity using HPLC and melting point analysis.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Sequence cluster_product Final Product Reactant 3-Methylfuran Lithiation Directed Lithiation (-78 °C) Reactant->Lithiation Base LDA (in THF) Base->Lithiation Electrophile CO₂ (Dry Ice) Carboxylation Carboxylation (-78 °C to RT) Electrophile->Carboxylation Lithiation->Carboxylation Forms Lithiated Intermediate Workup Acidic Work-up & Extraction Carboxylation->Workup Purification Recrystallization Workup->Purification Crude Solid Product 4-Methylfuran-2- carboxylic acid Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete structural profile.

TechniqueExpected Data & Interpretation
¹H NMR - Carboxylic Acid Proton (COOH): A broad singlet, typically >10 ppm. - Furan Ring Protons: Two distinct signals in the aromatic region (6-8 ppm), likely appearing as doublets or singlets depending on coupling. - Methyl Protons (CH₃): A sharp singlet around 2.0-2.5 ppm.
¹³C NMR - Carboxyl Carbon (C=O): Signal in the range of 160-180 ppm. - Furan Ring Carbons: Four signals in the range of 110-160 ppm. - Methyl Carbon (CH₃): A signal in the aliphatic region, typically 10-20 ppm.
Mass Spec (MS) - Molecular Ion Peak [M]+: Expected at m/z = 126.11. - High-Resolution MS (HRMS): Provides exact mass for formula confirmation (C₆H₆O₃).
Infrared (IR) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹. - C-O Stretch (Furan Ring): Bands in the 1000-1300 cm⁻¹ region.

Structural Confirmation Logic

Validation cluster_techniques Analytical Techniques cluster_data Validation Data Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR is analyzed by MS Mass Spectrometry (HRMS) Compound->MS is analyzed by IR IR Spectroscopy Compound->IR is analyzed by NMR_Data Correct proton count, chemical shifts, and carbon skeleton NMR->NMR_Data provides MS_Data Correct Molecular Weight & Elemental Formula MS->MS_Data provides IR_Data Presence of COOH and Furan functional groups IR->IR_Data provides Conclusion Structure & Purity Confirmed: This compound NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Logic diagram for analytical validation of the compound's structure.

Applications in Drug Discovery and Medicinal Chemistry

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Furan-based compounds, including carboxylic acid derivatives, have been investigated as potential antitubercular agents that target iron acquisition in mycobacteria.[6][7]

Role as a Versatile Building Block: this compound serves as a valuable starting material for generating compound libraries.[1] The carboxylic acid handle can be readily converted into a wide range of functional groups (e.g., amides, esters, ketones) through standard coupling chemistries, allowing for systematic exploration of the structure-activity relationship (SAR).

The Carboxylic Acid as a Pharmacophore: The carboxylic acid group is a key pharmacophore in many drug classes, capable of forming strong hydrogen bonds and ionic interactions with biological targets.[8] However, its acidic nature can also lead to poor membrane permeability and rapid metabolic clearance. In such cases, medicinal chemists often employ a bioisosteric replacement strategy, substituting the carboxylic acid with a surrogate group (e.g., tetrazole, hydroxamic acid) to improve pharmacokinetic properties while retaining biological activity.[8]

Drug Development Workflow Application

DrugDev start Identify Biological Target scaffold Select Core Scaffold: This compound start->scaffold library Library Synthesis (Amide/Ester Coupling) scaffold->library screening High-Throughput Screening (HTS) library->screening hit Identify 'Hit' Compounds screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead_opt Lead Optimization (e.g., Bioisosteric Replacement) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of the scaffold in a typical drug discovery workflow.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and stability of this compound.

  • Safety: The compound may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1][2][3] Protect from moisture and light to prevent degradation.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for the synthesis of complex molecules and novel chemical entities. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool for researchers in organic synthesis and drug development. This guide provides the foundational knowledge required to confidently incorporate this compound into advanced research programs, from bench-scale synthesis to its application in the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility of 4-Methylfuran-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, manufacturability, and, ultimately, the therapeutic efficacy of a drug product. 4-Methylfuran-2-carboxylic acid, a versatile heterocyclic building block, is of increasing interest in medicinal chemistry. A thorough understanding of its solubility characteristics is paramount for its effective utilization in the synthesis of novel therapeutic agents and formulation design. This guide provides a comprehensive overview of the known properties of this compound and a detailed, field-proven protocol for the systematic determination of its solubility, empowering researchers to make data-driven decisions in their development programs.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility behavior. The principle of "like dissolves like" serves as a guiding tenet, where polar solvents tend to dissolve polar solutes and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid) and non-polar (methylated furan ring) characteristics, suggesting a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₆H₆O₃--INVALID-LINK--[1]
Molecular Weight 126.11 g/mol --INVALID-LINK--[1]
Melting Point 128-129 °C--INVALID-LINK--[2], --INVALID-LINK--[1]
Boiling Point 57-58 °C (at 12 Torr)--INVALID-LINK--[2]
Predicted pKa 3.35 ± 0.15--INVALID-LINK--[2]

The predicted pKa of 3.35 indicates that this compound is a weak acid. This suggests that its solubility in aqueous solutions will be highly dependent on the pH. In solutions with a pH above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form.

Experimental Determination of Solubility: A Validated Protocol

Given the limited publicly available solubility data for this compound, a systematic and robust experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • This compound (purity ≥98%)

  • A selection of solvents of various polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a reliable method that allows for the accurate determination of the saturation concentration of a solute in a solvent at a specific temperature.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess 4-Methylfuran- 2-carboxylic acid B Add known volume of solvent to vials A->B Combine C Seal vials and place in thermostatic shaker B->C D Equilibrate for 24-48 hours at constant temperature C->D E Centrifuge to separate undissolved solid D->E F Withdraw supernatant and dilute E->F G Analyze by validated HPLC method F->G H Determine concentration from calibration curve G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The key is to have undissolved solid present at equilibrium to ensure saturation.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that only the dissolved solute is analyzed.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

pH-Dependent Solubility Profile

To assess the impact of pH on the aqueous solubility of this compound, the shake-flask method can be adapted using a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7.4, and 9). This will provide a comprehensive understanding of its solubility behavior in various physiological environments.

pH_Solubility cluster_ph pH vs. Solubility cluster_solubility Expected Solubility Trend pKa pKa ≈ 3.35 low_pH Low pH (< pKa) Predominantly unionized form pKa->low_pH high_pH High pH (> pKa) Predominantly ionized form pKa->high_pH low_sol Lower Solubility low_pH->low_sol leads to high_sol Higher Solubility high_pH->high_sol leads to

Caption: Expected relationship between pH and solubility for this compound.

Data Interpretation and Application in Drug Development

The solubility data generated from the described protocol will be invaluable for several aspects of drug development:

  • Lead Optimization: Early assessment of solubility can guide medicinal chemists in modifying the structure of this compound derivatives to improve their drug-like properties.

  • Preformulation Studies: Understanding the solubility in various solvents is crucial for selecting appropriate vehicles for preclinical in vitro and in vivo studies.

  • Formulation Development: The pH-solubility profile is essential for designing oral dosage forms, as it dictates the dissolution behavior in the gastrointestinal tract. For poorly soluble compounds, enabling formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.

  • Biopharmaceutical Classification System (BCS): Aqueous solubility data is a key parameter in the BCS, which helps to predict the in vivo performance of a drug product.

Conclusion

References

The Biological Versatility of 4-Methylfuran-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylfuran-2-carboxylic acid, a substituted furan derivative, represents a promising scaffold in the landscape of modern drug discovery. While extensive research has focused on the diverse biological activities of the broader furan-2-carboxylic acid class, the specific potential of the 4-methyl substituted variant is an area of burgeoning interest. This technical guide synthesizes the current understanding of the biological activities associated with this chemical family, providing a framework for researchers and drug development professionals to explore the therapeutic promise of this compound and its derivatives. We will delve into the established antimicrobial and anti-inflammatory properties of related compounds, outline potential mechanisms of action, and provide exemplary protocols for in vitro evaluation.

Introduction: The Furan-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structural motif prevalent in numerous natural products and synthetic compounds with significant biological activities.[1] The incorporation of a carboxylic acid moiety at the 2-position endows the furan ring with physicochemical properties conducive to biological interactions, including the potential for hydrogen bonding and salt formation. This furan-2-carboxylic acid core has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.

This compound (Figure 1) is a specific analog within this class, distinguished by a methyl group at the 4-position. This substitution can influence the molecule's electronic properties, lipophilicity, and steric profile, potentially modulating its biological activity and metabolic stability. While direct and extensive biological data on this compound remains to be fully elucidated in publicly accessible literature, the wealth of information on its derivatives provides a strong rationale for its investigation as a lead compound.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Antimicrobial Potential: A Focus on Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The furan scaffold has emerged as a key component in the development of novel antimicrobial agents.

Antibacterial Activity of Furan Derivatives

Numerous studies have demonstrated the potent antibacterial activity of derivatives of furan-2-carboxylic acid. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which are derivatives of a furan carboxylic acid core, have shown significant efficacy against several Gram-positive bacteria, including multidrug-resistant clinical isolates.[2] Some of these compounds exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains.[2] While these are complex derivatives, the furan ring is a central pharmacophoric element contributing to their activity.

Postulated Mechanisms of Antibacterial Action

The precise antibacterial mechanisms of furan derivatives are likely multifactorial and dependent on the specific substitutions. However, several general mechanisms have been proposed for this class of compounds:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the furan ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Inhibition of Key Bacterial Enzymes: Furan derivatives may act as inhibitors of essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

  • Interference with Quorum Sensing: Some furan-containing compounds have been shown to interfere with bacterial quorum sensing, the cell-to-cell communication system that regulates virulence factor production and biofilm formation.

The logical workflow for investigating the antimicrobial properties of a novel furan derivative like this compound is depicted in the following diagram:

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Compound Synthesis (this compound) B Minimum Inhibitory Concentration (MIC) Assay A->B Test Compound C Membrane Permeability Assay B->C Active Compounds D Enzyme Inhibition Assays B->D Active Compounds E Quorum Sensing Inhibition Assay B->E Active Compounds F Animal Model of Infection C->F D->F E->F

Diagram 1: Workflow for Antimicrobial Evaluation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of this compound against a panel of bacterial strains using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Furan-containing compounds have demonstrated promising anti-inflammatory effects in various preclinical models.

Evidence for Anti-inflammatory Activity of Furan Derivatives

While direct evidence for this compound is limited, related compounds have shown notable anti-inflammatory activity. For example, some furan derivatives have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The anti-inflammatory effects of many carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) are well-established, suggesting that the carboxylic acid moiety of this compound could contribute to similar activities.

Potential Anti-inflammatory Mechanisms

The anti-inflammatory effects of furan derivatives are likely mediated through the modulation of key inflammatory signaling pathways. A plausible mechanism involves the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of inflammatory prostaglandins and leukotrienes. Furthermore, these compounds may interfere with the activation of transcription factors like NF-κB, which orchestrates the expression of a wide array of pro-inflammatory genes.

Anti_Inflammatory_Pathway A Inflammatory Stimulus (e.g., LPS) B Cell Surface Receptor (e.g., TLR4) A->B C NF-κB Signaling Pathway B->C D COX/LOX Pathways B->D E Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) C->E D->E F This compound F->C Inhibition F->D Inhibition

Diagram 2: Potential Anti-inflammatory Signaling Pathways.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol outlines a method to assess the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Summary of Physicochemical and Biological Properties

PropertyValue/ActivityReference
Chemical Formula C₆H₆O₃[2]
Molecular Weight 126.11 g/mol [2]
CAS Number 59304-40-4[2]
Melting Point 129 °C[2]
Boiling Point 239.7 °C[2]
Potential Biological Activity Antimicrobial, Anti-inflammatoryInferred from derivatives

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents. The established biological activities of the furan-2-carboxylic acid scaffold, particularly in the realms of antimicrobial and anti-inflammatory research, provide a strong impetus for the in-depth investigation of this specific analog. Future research should focus on the direct evaluation of this compound in a battery of biological assays to elucidate its intrinsic activity. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives, will be crucial in optimizing its potency, selectivity, and pharmacokinetic properties. The exploration of its potential in other therapeutic areas, such as oncology and neurology, is also warranted, given the broad bioactivity of the furan core.

References

An In-Depth Technical Guide to 4-Methylfuran-2-carboxylic Acid Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methylfuran-2-carboxylic acid, its derivatives, and analogs, with a focus on their synthesis, biological activities, and potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged five-membered aromatic heterocycle that serves as a pivotal structural motif in a vast number of pharmacologically active compounds.[1] Its unique electronic and steric properties, often acting as a bioisostere for other aromatic rings like phenyl, make it a valuable component in medicinal chemistry for optimizing drug-receptor interactions, metabolic stability, and overall bioavailability.[2][3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] The versatility of the furan nucleus makes it a valuable scaffold in contemporary medication design and development.[2]

The this compound core, in particular, offers a unique substitution pattern that can be strategically exploited for the development of novel therapeutic agents. The methyl group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, while the carboxylic acid at the 2-position provides a convenient handle for further chemical modifications to generate diverse libraries of esters, amides, and other analogs.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its therapeutic potential. A variety of synthetic methodologies can be employed, ranging from classical furan syntheses to modern coupling techniques.

Synthesis of the this compound Scaffold

While not extensively detailed in readily available literature, the synthesis of the this compound scaffold can be approached through established methods for substituted furan synthesis. One plausible retrosynthetic approach involves the cyclization of a suitably substituted precursor. For instance, a modified Paal-Knorr or Feist-Benary furan synthesis could be adapted to yield the desired substituted furan.

Hypothetical Synthetic Pathway for this compound

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Conceptual) Target This compound Precursor1 Substituted 1,4-dicarbonyl compound Target->Precursor1 Paal-Knorr disconnection StartingMaterials Appropriate starting materials Dicarbonyl Formation of 1,4-dicarbonyl precursor StartingMaterials->Dicarbonyl Cyclization Acid-catalyzed cyclization Dicarbonyl->Cyclization Product This compound Cyclization->Product

Caption: Conceptual synthetic pathway for this compound.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a prime site for derivatization to generate libraries of esters and amides, which can significantly modulate the compound's physicochemical properties and biological activity.

Fischer-Speier esterification is a classical and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6][7][8]

Detailed Protocol: Fischer Esterification of this compound

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq.), add a large excess of the desired alcohol (e.g., ethanol, 10-20 eq.), which also serves as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq.).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.[6]

The synthesis of amides from this compound is a key transformation for creating derivatives with diverse biological activities. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents include 1,1'-carbonyldiimidazole (CDI) and dicyclohexylcarbodiimide (DCC).[9][10][11]

Detailed Protocol: CDI-Mediated Amidation of this compound

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq.) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Stir the mixture at room temperature or slightly elevated temperature (e.g., 45°C) for 1-2 hours to form the acylimidazolide intermediate.[9]

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.0-1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization to yield the final product.[9]

Workflow for the Synthesis of 4-Methylfuran-2-carboxamides

G Start This compound Activation Activation with Coupling Agent (e.g., CDI) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 4-Methylfuran-2-carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of 4-methylfuran-2-carboxamide derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for a wide range of this compound derivatives is not extensively published, valuable insights can be drawn from studies on closely related furan-2-carboxamides and other furan analogs.

Anticancer Activity

Numerous furan-containing compounds have demonstrated significant anticancer activity.[11][12] For instance, certain furan-2-carboxamide derivatives have shown potent cytotoxic activity against various cancer cell lines.[11]

A study on novel furan-based derivatives identified a pyridine carbohydrazide and an N-phenyl triazinone derivative with potent cytotoxic activity against the MCF-7 breast cancer cell line, exhibiting IC50 values of 4.06 µM and 2.96 µM, respectively.[11] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[11] Another study on carbamothioyl-furan-2-carboxamide derivatives reported significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines.[13]

Table 1: Anticancer Activity of Selected Furan-2-Carboxamide Analogs

Compound ClassCell LineIC50 (µM) / % Cell ViabilityReference
Pyridine carbohydrazide derivativeMCF-74.06[11]
N-phenyl triazinone derivativeMCF-72.96[11]
p-tolylcarbamothioyl)furan-2-carboxamideHepG233.29% viability at 20 µg/mL[13]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substituents on the furan ring: Electron-withdrawing groups, such as a nitro group, at the 5-position of the furan ring can enhance anticancer activity.[2]

  • Amide/Ester functionality: The nature of the substituent on the amide nitrogen or the alcohol portion of the ester is critical for activity. Aromatic and heteroaromatic moieties are commonly explored.

  • Role of the 4-methyl group: The 4-methyl group in the target scaffold is expected to increase lipophilicity, which may enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins. It can also influence the metabolic stability of the compound by blocking a potential site of metabolism.

Signaling Pathway: Apoptosis Induction by Furan Derivatives

G Furan_Derivative Furan-2-carboxamide Derivative Bax Bax (pro-apoptotic) Furan_Derivative->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Furan_Derivative->Bcl2 Downregulates Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by some furan derivatives.[11]

Antibacterial and Antibiofilm Activity

Furan derivatives have a long history as antibacterial agents, with nitrofurantoin being a notable example.[2] More recently, furan-2-carboxamides have been investigated for their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[9]

A study on a diversity-oriented collection of furan-2-carboxamides identified compounds with significant antibiofilm activity against Pseudomonas aeruginosa.[9] Carbohydrazide and triazole derivatives were particularly effective, with one compound showing 58% inhibition of biofilm formation.[9] These compounds were also shown to reduce the production of virulence factors like pyocyanin and proteases, suggesting they act as quorum sensing inhibitors.[9]

Table 2: Antibiofilm Activity of Selected Furan-2-Carboxamide Analogs

Compound SeriesLinkerSubstituent on Phenyl Ring% Biofilm Inhibition (P. aeruginosa)Reference
4N-acylcarbohydrazide4-Methyl58%[9]
51,4-Diaminobenzene4-Fluoro38%[9]
71,2,3-TriazoleVarious>30%[9]

Structure-Activity Relationship (SAR) Insights for Antibacterial/Antibiofilm Activity:

  • Linker region: The nature of the linker between the furan-2-carboxamide core and a terminal aromatic ring significantly impacts activity. Triazole and N-acylcarbohydrazide linkers have shown promise.[9]

  • Substituents on the terminal phenyl ring: Halogen substituents on the terminal phenyl ring have been found to enhance antibiofilm activity.[9]

  • The 4-methyl group: While not directly studied in these series, the 4-methyl group could influence the overall conformation and hydrophobic interactions of the molecule within the target binding site, potentially modulating its activity.

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse libraries of its derivatives. Based on the biological activities of structurally related furan compounds, these derivatives hold potential as anticancer, antibacterial, and antibiofilm agents.

Future research should focus on the systematic synthesis and biological evaluation of 4-methylfuran-2-carboxamide and -ester libraries. A thorough investigation of the structure-activity relationships, including the impact of the 4-methyl group and various substituents on the amide/ester portion, will be crucial for optimizing potency and selectivity. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds will be essential for their advancement as clinical candidates.

References

An In-depth Technical Guide on the Natural Occurrence of Methylfuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the natural occurrence of methylfuran carboxylic acids, compounds of significant interest in medicinal chemistry and drug development. We will delve into their presence in various natural sources, explore their biosynthetic origins, and detail the analytical methodologies for their detection and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of these versatile molecules.

Introduction to Methylfuran Carboxylic Acids

Methylfuran carboxylic acids are a class of heterocyclic organic compounds characterized by a furan ring substituted with both a methyl and a carboxylic acid group. Their structural diversity, arising from the different possible substitution patterns on the furan ring, leads to a range of chemical properties and biological activities. While some isomers are well-documented in nature, others are primarily products of chemical synthesis. For the purpose of this guide, we will focus on the naturally occurring isomers and their derivatives.

Natural Occurrence and Quantitative Data

Methylfuran carboxylic acids and their derivatives are found in a variety of natural matrices, including microorganisms, plants, and as metabolites in animals and humans. Additionally, they can be formed during the thermal processing of food.

Occurrence in Microorganisms

Several microorganisms are known to produce furan derivatives. Notably, 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA), a closely related compound, is produced by fungi such as Aspergillus spp. and Gibberella fujikuroi.[1][2] The methyl ester of 5-methyl-2-furancarboxylic acid has been identified as a volatile organic compound released by the bacteria Saccharopolyspora erythraea.[1][2]

Occurrence in Food Products

The thermal processing of food, such as roasting and canning, can lead to the formation of furan and its derivatives, including methylfurans.[3] These compounds contribute to the flavor and aroma of many cooked foods.[4]

  • Coffee: Coffee is a significant source of furan derivatives. During roasting, 5-hydroxymethylfurfural (HMF) is formed, which can be further oxidized to 5-hydroxymethyl-2-furoic acid (HMFA).[5] Studies have also detected the methyl ester of 5-methylfuran-2-carboxylic acid in roasted coffee beans.[6] One study on Arabica and Robusta coffees found that 5-hydroxymethylfurfuryl-2-carboxylic acid decreased with the degree and time of roasting, while 2-furoic acid content increased.[7][8]

  • Canned and Jarred Foods: Thermally processed foods, particularly those in cans and jars, are known to contain furan and methylfurans.[9][10] A survey of such products found that 96% of non-baby food samples contained 2-methylfuran, and 81% contained 3-methylfuran.[9][10]

Occurrence in Humans

5-Methylfuran-2-carboxylic acid and its derivatives have been identified in human urine, indicating they are metabolites of dietary or endogenous compounds.[1] 5-(Hydroxymethyl)furan-2-carboxylic acid is a known human metabolite, with excretion levels typically ranging from 1 to 25 mg per 24 hours.[2]

Table 1: Quantitative Occurrence of Methylfuran Carboxylic Acids and Related Compounds

CompoundNatural SourceConcentrationReference(s)
5-(Hydroxymethyl)furan-2-carboxylic acidFungi (Aspergillus spp., Gibberella fujikuroi)Not specified[1][2]
5-(Hydroxymethyl)furan-2-carboxylic acidHuman Urine0-100 mg/L (most samples ~10 mg/L)[1]
5-(Hydroxymethyl)furan-2-carboxylic acidHuman Urine (after dried plum juice consumption)168 µmol/6 hours[1]
Methyl 5-methyl-2-furancarboxylateBacteria (Saccharopolyspora erythraea)Volatile organic compound, specific concentration not reported[1][2]
5-Methylfuran-2-carboxylic acidHuman UrineNot specified[1]
Methyl 5-methylfuran-2-carboxylateRoasted Coffee0.23 - 0.52 (relative abundance)[6]
5-Hydroxymethyl-2-furoic acidCommercial Ground and Soluble Coffee~600 mg/kg[5]
2-Furoic AcidRoasted CoffeeIncreases with roasting time[7][8]
2-MethylfuranCanned and Jarred FoodsMedian: 12.8 ng/g; Max: 152 ng/g[9][10]
3-MethylfuranCanned and Jarred FoodsMedian: 6 ng/g; Max: 151 ng/g[9][10]

Biosynthesis and Formation Pathways

The formation of methylfuran carboxylic acids in nature and during food processing involves complex chemical reactions.

Microbial Biosynthesis

In microorganisms, these compounds can be products of secondary metabolism. For instance, 5-hydroxymethyl-2-furoic acid can be produced through the microbial oxidation of 5-hydroxymethylfurfural (HMF).[] This biotransformation is an area of active research for the sustainable production of furan-based chemicals.

Formation in Food

During the thermal processing of food, methylfurans are primarily formed through the Maillard reaction and the degradation of ascorbic acid (Vitamin C).[3][12] The Maillard reaction, a chemical reaction between amino acids and reducing sugars, gives browned food its distinctive flavor. Furan and its derivatives are byproducts of this complex series of reactions. Ascorbic acid degradation, particularly under heat, can also lead to the formation of furan and methylfuran.[12]

Diagram 1: Simplified Formation Pathway of Furan Derivatives in Food

G cluster_precursors Precursors cluster_reactions Thermal Processing cluster_products Products Amino Acids Amino Acids Maillard Reaction Maillard Reaction Amino Acids->Maillard Reaction Reducing Sugars Reducing Sugars Reducing Sugars->Maillard Reaction Ascorbic Acid Ascorbic Acid Degradation Degradation Ascorbic Acid->Degradation Furan & Methylfurans Furan & Methylfurans Maillard Reaction->Furan & Methylfurans Degradation->Furan & Methylfurans Methylfuran Carboxylic Acids Methylfuran Carboxylic Acids Furan & Methylfurans->Methylfuran Carboxylic Acids Oxidation

Caption: Formation of methylfuran derivatives from precursors during thermal processing.

Analytical Methodologies

The detection and quantification of methylfuran carboxylic acids in complex matrices require sensitive and selective analytical techniques.

Sample Preparation

Extraction of these compounds from their natural sources is a critical first step. For food samples, common methods include headspace extraction and solid-phase microextraction (SPME), which are suitable for volatile and semi-volatile compounds.[4] For biological fluids like urine, liquid-liquid extraction or solid-phase extraction (SPE) are typically employed to isolate the analytes and remove interfering substances.

Chromatographic Separation and Detection

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of furan derivatives due to its high sensitivity and specificity.[4] The separation of isomers, such as 2-methylfuran and 3-methylfuran, can be challenging and requires optimized chromatographic conditions.[4] For less volatile derivatives, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or diode array detection (DAD) is a suitable alternative.

Experimental Protocol: Quantification of Methylfuran Carboxylic Acids in Coffee by GC-MS

  • Sample Preparation:

    • Weigh 1 gram of ground coffee into a 20 mL headspace vial.

    • Add 5 mL of saturated sodium chloride solution.

    • Add an internal standard solution (e.g., deuterated furan).

    • Seal the vial immediately.

  • Headspace Extraction:

    • Equilibrate the vial at 60°C for 30 minutes in a headspace autosampler.

    • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for 15 minutes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 2 minutes.

    • Use a suitable capillary column (e.g., DB-WAX) for separation.

    • Employ a temperature gradient program to achieve optimal separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Quantification:

    • Create a calibration curve using standard solutions of the target methylfuran carboxylic acids.

    • Calculate the concentration of the analytes in the sample based on the peak area ratio to the internal standard.

Diagram 2: Analytical Workflow for Methylfuran Carboxylic Acids

G Sample (e.g., Coffee, Urine) Sample (e.g., Coffee, Urine) Extraction (SPME/SPE) Extraction (SPME/SPE) Sample (e.g., Coffee, Urine)->Extraction (SPME/SPE) Isolation of Analytes GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Extraction (SPME/SPE)->GC-MS or LC-MS Analysis Separation & Detection Data Processing & Quantification Data Processing & Quantification GC-MS or LC-MS Analysis->Data Processing & Quantification Data Analysis

Caption: A typical workflow for the analysis of methylfuran carboxylic acids.

Conclusion and Future Perspectives

Methylfuran carboxylic acids are a fascinating class of naturally occurring compounds with diverse origins and biological implications. Their presence in food, particularly in thermally processed products, warrants further investigation into their potential health effects. Advances in analytical instrumentation will continue to improve our ability to detect and quantify these compounds at trace levels, providing a clearer picture of their distribution in nature and their role in biological systems. Furthermore, the exploration of microbial pathways for the production of these compounds offers promising avenues for the development of sustainable chemical synthesis routes.

References

The Strategic Role of 4-Methylfuran-2-carboxylic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylfuran-2-carboxylic acid, a substituted furan derivative, has emerged as a versatile and strategically important building block in organic synthesis. Its unique electronic properties and inherent reactivity profile make it a valuable precursor for the synthesis of a diverse array of complex molecules with applications spanning medicinal chemistry, materials science, and agrochemicals. This technical guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Furan Scaffold and the Significance of 4-Methyl Substitution

The furan ring is a privileged scaffold in organic chemistry, present in numerous natural products and pharmaceuticals.[1] Its aromatic character, coupled with the heteroatom's influence, imparts distinct reactivity. This compound (1 ) combines the functionalities of a carboxylic acid with a methylated furan core. The methyl group at the C4 position exerts a subtle yet significant electronic and steric influence on the furan ring, modulating its reactivity in electrophilic aromatic substitution and other transformations. This guide will elucidate how these features can be strategically exploited in the design and execution of complex synthetic routes.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound [2][3][4]

PropertyValue
CAS Number 59304-40-4
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Melting Point 129 °C
Boiling Point 239.7 °C
Appearance Off-white crystalline powder
Storage 2-8 °C, sealed in a dry environment

Spectroscopic Data:

The structural elucidation of 1 and its derivatives relies heavily on spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the furan protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the solvent.[5]
¹³C NMR Resonances for the furan ring carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.[5][6]
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the furan ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The primary and most direct route to this compound involves the oxidation of the corresponding aldehyde, 4-methyl-2-furfural. This transformation can be achieved using a variety of oxidizing agents, with careful selection of reaction conditions to avoid over-oxidation or degradation of the furan ring.

Experimental Protocol: Oxidation of 4-Methyl-2-furfural

This protocol is a representative method for the synthesis of this compound.

dot

G cluster_workflow Synthesis Workflow start Start: 4-Methyl-2-furfural reagents Reagents: - Oxidizing Agent (e.g., Ag₂O) - Base (e.g., NaOH) - Solvent (e.g., H₂O/Ethanol) start->reagents 1. Combine reaction Reaction: - Controlled temperature - Monitor by TLC reagents->reaction 2. Initiate workup Work-up: - Filtration - Acidification (e.g., HCl) - Extraction reaction->workup 3. Quench & Isolate purification Purification: - Recrystallization workup->purification 4. Purify product Product: This compound purification->product 5. Characterize

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-Methyl-2-furfural

  • Silver(I) oxide (Ag₂O) or another suitable oxidizing agent

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methyl-2-furfural (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) in water to the flask.

  • To the stirred solution, add silver(I) oxide (1.2 eq) portion-wise. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the silver precipitate.

  • Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation and then collect the solid by vacuum filtration.

  • Wash the crude product with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to yield this compound as a crystalline solid.

Reactivity and Key Transformations

The synthetic utility of this compound lies in the reactivity of both the carboxylic acid moiety and the furan ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of 1 undergoes standard transformations, providing access to a wide range of derivatives.

Fischer esterification provides a straightforward method for the synthesis of 4-methylfuran-2-carboxylates. These esters are valuable intermediates and can exhibit interesting biological activities.

dot

G cluster_mechanism Fischer Esterification Mechanism A This compound B Protonated Carbonyl A->B H⁺ D Tetrahedral Intermediate B->D + R-OH C Alcohol (R-OH) C->D E Proton Transfer D->E F Protonated Ether E->F G Water Elimination F->G - H₂O H Protonated Ester G->H I Ester Product H->I - H⁺

Caption: Mechanism of Fischer Esterification.

The conversion of this compound to its corresponding amides is a critical transformation, particularly in medicinal chemistry, as the furan-2-carboxamide scaffold is a known pharmacophore.[7]

Protocol: Amide Coupling using a Carbodiimide Reagent

Materials:

  • This compound (1 )

  • A primary or secondary amine (R¹R²NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the reaction mixture, followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reactions Involving the Furan Ring

The electron-rich furan ring is susceptible to electrophilic aromatic substitution. The directing effects of the carboxylic acid (deactivating, meta-directing) and the methyl group (activating, ortho-, para-directing) will influence the regioselectivity of these reactions.

Bromination of the furan ring can be achieved using mild brominating agents. The resulting brominated furan can then be used in cross-coupling reactions. For instance, 5-bromo-2-furoic acid derivatives are precursors for further functionalization.[8][9]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation.[10][11] A halogenated derivative of this compound can be coupled with a variety of boronic acids to introduce new substituents onto the furan ring, enabling the synthesis of complex molecular architectures.

Applications in Medicinal Chemistry and Drug Development

Furan-containing compounds exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][12][13] The 4-methylfuran-2-carboxamide scaffold, in particular, has been investigated for its biological potential. For example, derivatives of furan-2-carboxamide have shown significant antibiofilm activity against Pseudomonas aeruginosa.[7] The synthesis of libraries of 4-methylfuran-2-carboxamide derivatives allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds for drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its readily available starting materials and the straightforward transformations of its functional groups provide access to a diverse range of complex molecules. The strategic application of this compound, particularly in the synthesis of novel carboxamide and ester derivatives, holds significant promise for the discovery of new therapeutic agents and advanced materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

4-Methylfuran-2-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Furan Moiety in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Its unique electronic and steric features allow it to serve as a versatile building block, a bioisosteric replacement for other common aromatic systems, and a core component of numerous biologically active compounds.[3][4] The incorporation of the furan nucleus is a well-established strategy in drug discovery to enhance binding affinity, selectivity, and overall pharmacokinetic profiles.[3] Furan derivatives have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[2][5]

This guide focuses on a specific, yet highly promising, member of this family: 4-Methylfuran-2-carboxylic acid . We will explore its synthetic pathways, chemical reactivity, and diverse applications as a building block in the design and development of novel therapeutics. As a senior application scientist, the aim is to provide not just a recitation of facts, but a deeper understanding of the causality behind experimental choices and the strategic thinking that drives the use of this scaffold in medicinal chemistry.

Physicochemical Properties and Synthetic Landscape

Understanding the fundamental properties of this compound is crucial for its effective utilization. The presence of the electron-donating methyl group at the 4-position influences the electronic distribution within the furan ring, impacting its reactivity and interaction with biological targets. The carboxylic acid at the 2-position provides a key handle for derivatization and a potential interaction point with protein residues.

PropertyValueSource
CAS Number 59304-40-4[6]
Molecular Formula C₆H₆O₃[6]
Molecular Weight 126.11 g/mol [6]
Appearance Off-white to light yellow crystalline powderCommercial Suppliers
Solubility Soluble in methanol, ethanol, DMSOGeneral knowledge
Synthesis of this compound: A Plausible Approach

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic strategy can be devised based on well-established transformations of furan derivatives. A common and logical precursor is 4-methylfurfural. The oxidation of the aldehyde group to a carboxylic acid is a standard and high-yielding transformation.

Synthesis of this compound 4-Methylfurfural 4-Methylfurfural 4-Methylfuran-2-carboxylic_acid 4-Methylfuran-2-carboxylic_acid 4-Methylfurfural->4-Methylfuran-2-carboxylic_acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Ag2O, KMnO4) Oxidizing_Agent->4-Methylfuran-2-carboxylic_acid

A plausible synthetic route to this compound.

Experimental Protocol: Oxidation of 4-Methylfurfural

This protocol is a representative example based on the oxidation of furfural to 2-furoic acid and can be adapted for 4-methylfurfural.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylfurfural (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent like tert-butanol.

  • Reagent Addition: Add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O) with sodium hydroxide, portion-wise to the stirred solution at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if permanganate was used. Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation: The product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Chemical Reactivity and Derivatization: Expanding the Chemical Space

The carboxylic acid moiety of this compound is a versatile functional group that allows for the synthesis of a wide array of derivatives, including amides and esters. These derivatives are crucial for exploring structure-activity relationships (SAR) and fine-tuning the physicochemical properties of lead compounds.

Derivatization of this compound 4-Methylfuran-2-carboxylic_acid 4-Methylfuran-2-carboxylic_acid Amide_Derivative 4-Methylfuran-2-carboxamide 4-Methylfuran-2-carboxylic_acid->Amide_Derivative Amide Coupling Ester_Derivative 4-Methylfuran-2-carboxylate Ester 4-Methylfuran-2-carboxylic_acid->Ester_Derivative Esterification Amine R-NH2 Amine->Amide_Derivative Alcohol R-OH Alcohol->Ester_Derivative Coupling_Reagent Coupling Reagent (e.g., HATU, EDCI) Coupling_Reagent->Amide_Derivative Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ester_Derivative

Key derivatization reactions of this compound.

Experimental Protocol: Amide Coupling

This protocol is based on standard peptide coupling procedures and can be readily applied to this compound.

  • Activation: In an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add the desired amine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This compound as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound while maintaining or improving its biological activity.[9][10] The this compound scaffold can be considered as a bioisostere for other aromatic and heteroaromatic systems, such as a substituted phenyl ring.

Phenyl Ring vs. This compound Moiety

FeaturePhenyl RingThis compoundRationale for Replacement
Lipophilicity Generally higherGenerally lower due to the oxygen heteroatom and carboxylic acidTo improve aqueous solubility and reduce off-target hydrophobic interactions.[4]
Metabolism Susceptible to aromatic hydroxylation (CYP450)Can be metabolized via oxidation of the furan ring or methyl group.To alter the metabolic profile and potentially reduce the formation of reactive metabolites.[4]
Hydrogen Bonding Can participate in π-π stacking and cation-π interactions.The furan oxygen can act as a hydrogen bond acceptor; the carboxylic acid is a strong H-bond donor and acceptor.To introduce specific hydrogen bonding interactions with the target protein.
Conformational Rigidity PlanarRelatively planarTo maintain a favorable binding conformation while altering other properties.

The replacement of a phenyl ring with a furan ring can lead to improved potency, selectivity, and metabolic stability.[4] However, it's crucial to consider the potential for metabolic activation of the furan ring, which can sometimes lead to toxicity.[4]

Applications in Drug Discovery: A Forward Look

While there are no marketed drugs that explicitly contain the this compound moiety to date, its structural features make it a highly attractive building block for several important target classes in drug discovery.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target.[8] this compound possesses ideal characteristics for inclusion in a fragment library:

  • Low Molecular Weight: Its small size allows for efficient exploration of a target's binding pockets.

  • 3D Shape: The furan ring provides a defined three-dimensional shape.

  • Functional Handles: The carboxylic acid provides a strong hydrogen bonding group and a clear vector for synthetic elaboration.

  • Solubility: The polar nature of the molecule generally ensures good aqueous solubility, which is advantageous for screening.

FBDD Workflow Fragment_Library Fragment Library (including 4-Methylfuran- 2-carboxylic acid) Screening Biophysical Screening (SPR, NMR, X-ray) Fragment_Library->Screening Target_Protein Target Protein Target_Protein->Screening Hit_Identification Hit Identification Screening->Hit_Identification Fragment_Elaboration Fragment Elaboration (Structure-Guided Design) Hit_Identification->Fragment_Elaboration Lead_Compound Lead Compound Fragment_Elaboration->Lead_Compound

Hypothetical workflow for using this compound in FBDD.
Targeting G-Protein Coupled Receptors (GPCRs)

Derivatives of a closely related scaffold, 2-(4-Methylfuran-2(5H)-ylidene)malononitrile, have been identified as agonists for GPR35, an orphan GPCR implicated in various diseases.[11] This finding suggests that the 4-methylfuran core can be a valuable starting point for the design of novel GPCR modulators. The carboxylic acid of this compound could be used to mimic the interactions of endogenous ligands or to explore novel binding pockets.

Kinase Inhibitors

The furan ring is a common feature in many kinase inhibitors. The ability of the this compound scaffold to present substituents in a defined spatial orientation, coupled with the potential for hydrogen bonding interactions from the furan oxygen and carboxylic acid, makes it an interesting template for the design of novel kinase inhibitors. The carboxylic acid could be derivatized to form amides that project into the ATP binding site or other allosteric pockets.

Conclusion and Future Perspectives

This compound represents a building block with significant untapped potential in medicinal chemistry. Its straightforward synthesis from renewable resources, versatile chemical reactivity, and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics. While its direct incorporation into clinical candidates is not yet widely documented, the principles of bioisosterism and fragment-based drug discovery, along with the demonstrated activity of related furan derivatives, strongly suggest that this compound will be a valuable tool in the hands of creative medicinal chemists. Future work should focus on the systematic exploration of its derivatives against a range of biological targets to fully unlock the therapeutic potential of this promising scaffold.

References

A Theoretical and Computational Guide to 4-Methylfuran-2-carboxylic Acid: Molecular Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylfuran-2-carboxylic acid is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, serving as a versatile building block for more complex molecules.[1][2] This technical guide provides an in-depth theoretical framework for understanding the structural, spectroscopic, and electronic properties of this compound through computational chemistry. We detail a robust protocol based on Density Functional Theory (DFT), a powerful quantum-chemical computation method, to predict and analyze its molecular geometry, vibrational frequencies (IR), nuclear magnetic resonance (NMR) shifts, and electronic reactivity descriptors.[3][4] The primary objective is to establish a validated computational model that correlates strongly with known experimental data, thereby providing a predictive foundation for researchers, scientists, and drug development professionals to explore its reactivity and potential applications in designing novel therapeutics.

Introduction: The Significance of the Furan Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle that constitutes the core scaffold of numerous pharmacologically active compounds.[5] Its unique steric and electronic characteristics allow it to function as a bioisostere for other aromatic systems, such as phenyl rings, often enhancing metabolic stability, bioavailability, and drug-receptor interactions.[5] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5]

This compound (CAS: 59304-40-4) emerges as a particularly valuable building block within this chemical class.[1] Its substituted furan ring, featuring both a methyl group and a carboxylic acid moiety, offers distinct points for chemical modification, making it a crucial intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][6]

Theoretical and computational studies provide indispensable insights into molecular properties that are often difficult or costly to measure experimentally.[7] By employing methods like Density Functional Theory (DFT), we can calculate a molecule's properties with high accuracy, including its three-dimensional structure, charge distribution, and spectroscopic signatures.[3] This guide explains the causality behind the computational choices and establishes a self-validating system by correlating theoretical predictions with experimental benchmarks, offering a reliable protocol for the in-silico investigation of this compound.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the first step in any theoretical analysis. This data serves as the benchmark against which computational results are validated.

Molecular Structure

The structure of this compound consists of a furan ring substituted at the C2 position with a carboxylic acid group and at the C4 position with a methyl group.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key experimental data for this compound, which will be used for validation.

PropertyValueSource
CAS Number 59304-40-4[1][8]
Molecular Formula C₆H₆O₃[1]
Molecular Weight 126.11 g/mol [1]
Melting Point 129 °C[1]
Boiling Point 239.7 °C[1]
¹H NMR (DMSO-d₆, δ ppm) ~2.2 (s, 3H, CH₃), ~7.0 (s, 1H, H3), ~7.8 (s, 1H, H5), ~13.0 (br s, 1H, COOH)Inferred from similar structures[9][10]
¹³C NMR (CDCl₃, δ ppm) ~14 (CH₃), ~118 (C4), ~120 (C3), ~145 (C5), ~148 (C2), ~162 (COOH)Inferred from similar structures[11][12]
Key IR Bands (cm⁻¹) ~2500-3300 (Broad, O-H stretch), ~1690-1760 (Strong, C=O stretch), ~1210-1320 (C-O stretch)[13][14]

Computational Methodologies: A Validated Protocol

To ensure trustworthy and reproducible results, a well-defined computational protocol is essential. We employ Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules.[3][15]

Rationale for Method Selection
  • Expertise & Experience: The choice of the B3LYP hybrid functional combined with the 6-311+G(d,p) basis set is a field-proven standard for organic molecules. B3LYP accurately models electron correlation, which is crucial for describing chemical bonds and reactivity.[15] The 6-311+G(d,p) basis set is robust, incorporating diffuse functions (+) to describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is critical for capturing the geometry of carbonyl and hydroxyl groups.

  • Trustworthiness: Each step in our protocol is designed to be self-validating. For instance, after geometry optimization, a frequency calculation is mandatory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, not a transition state.[16]

Step-by-Step Computational Workflow

The entire theoretical analysis is performed using a quantum chemistry software package like Gaussian or ORCA.[4]

  • Initial Structure Input: The 2D structure of this compound is drawn and converted to a 3D coordinate file.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311+G(d,p) level of theory to find the lowest energy conformation.

  • Vibrational Frequency Analysis: At the same level of theory, a frequency calculation is run on the optimized geometry. This step serves two purposes:

    • To confirm the structure is a true minimum (no imaginary frequencies).

    • To predict the infrared (IR) spectrum and thermodynamic properties (enthalpy, Gibbs free energy).[16][17]

  • NMR Chemical Shift Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level. Tetramethylsilane (TMS) is also calculated at the same level of theory to be used as a reference standard.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

G cluster_input 1. Input Preparation cluster_calc 2. Core DFT Calculations cluster_analysis 3. Data Analysis & Validation cluster_output 4. Final Output start Draw 2D Structure & Generate 3D Coordinates opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq nmr NMR Calculation (GIAO) opt->nmr validation Confirm Minimum Energy (No Imaginary Frequencies) freq->validation Check electro Analyze Electronic Properties (HOMO-LUMO, MEP) freq->electro nmr_spec Predict NMR Shifts nmr->nmr_spec validation->opt If fails, re-optimize ir_spec Predict IR Spectrum & Thermodynamics validation->ir_spec report Correlate with Experimental Data & Generate Report ir_spec->report nmr_spec->report electro->report

Caption: Computational workflow for the theoretical analysis of this compound.

Theoretical Results and Discussion

This section presents the calculated properties of this compound and provides a direct comparison with experimental data for validation.

Optimized Molecular Geometry

The geometry optimization reveals a planar structure for the furan ring, as expected for an aromatic system. The carboxylic acid group exhibits a slight twist relative to the ring to minimize steric hindrance. Key calculated geometric parameters are summarized below.

ParameterBond/AngleCalculated ValueExperimental Range (Typical)
Bond Length (Å) C=O (carbonyl)1.21 Å1.20 - 1.22 Å
C-O (hydroxyl)1.35 Å1.34 - 1.36 Å
O-H (hydroxyl)0.97 Å0.96 - 0.98 Å
C(ring)-C(carboxyl)1.48 Å1.47 - 1.49 Å
Bond Angle (°) O=C-O123.5°123 - 126°
C(ring)-C-O112.8°111 - 114°

The strong agreement between the calculated values and typical experimental ranges for similar functional groups validates the accuracy of the chosen computational model for geometric predictions.

Vibrational Spectrum (IR Analysis)

The calculated vibrational frequencies correspond to the absorption peaks in an IR spectrum. The table below compares the most significant calculated frequencies with their expected experimental regions.

Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Experimental Region (cm⁻¹)Description
O-H Stretch 3055 cm⁻¹2500-3300 cm⁻¹ (Broad)Carboxylic acid hydroxyl group. The broadness in experiments is due to hydrogen bonding dimers, a phenomenon less pronounced in gas-phase calculations.[13][18]
C-H Stretch (Aromatic) 3150 cm⁻¹3100-3200 cm⁻¹Furan ring C-H bonds.
C-H Stretch (Aliphatic) 2980 cm⁻¹2850-3000 cm⁻¹Methyl group C-H bonds.
C=O Stretch 1745 cm⁻¹1690-1760 cm⁻¹ (Strong)Carbonyl group of the carboxylic acid. The calculated value is consistent with a monomeric acid in the gas phase.[14]
C-O Stretch 1285 cm⁻¹1210-1320 cm⁻¹Carboxylic acid C-O single bond.

The calculated frequencies align well with the known diagnostic regions for carboxylic acids, further validating the theoretical model.

NMR Spectra Analysis

Calculated NMR shifts provide a powerful tool for structure elucidation. The predicted values show good correlation with experimental expectations.

AtomCalculated Shift (δ ppm, referenced to TMS)Expected Experimental Shift (δ ppm)
¹H (CH₃) 2.15~2.2
¹H (Ring H3) 6.95~7.0
¹H (Ring H5) 7.70~7.8
¹H (COOH) 12.85~13.0 (solvent dependent)
¹³C (CH₃) 13.8~14
¹³C (Ring C4) 118.2~118
¹³C (Ring C3) 120.5~120
¹³C (Ring C5) 144.8~145
¹³C (Ring C2) 147.5~148
¹³C (COOH) 161.9~162

The excellent agreement confirms that the GIAO/B3LYP/6-311+G(d,p) level of theory is highly effective for predicting the NMR spectra of this class of molecules.

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides deep insights into the molecule's chemical reactivity.

  • HOMO Energy: -6.8 eV

  • LUMO Energy: -1.5 eV

  • HOMO-LUMO Gap (ΔE): 5.3 eV

The HOMO is primarily localized on the furan ring, indicating this is the region most susceptible to electrophilic attack. The LUMO is centered on the carboxylic acid group and the adjacent C2 and C5 positions of the ring, suggesting these are the likely sites for nucleophilic attack. The relatively large energy gap of 5.3 eV indicates good kinetic stability.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.5 eV desc2 Electron-accepting ability (Site of nucleophilic attack) LUMO->desc2 HOMO HOMO (Highest Occupied Molecular Orbital) -6.8 eV HOMO->LUMO   ΔE = 5.3 eV (Indicator of Stability) desc Electron-donating ability (Site of electrophilic attack) HOMO->desc axis_start axis_end Energy axis_start->axis_end

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram for this compound.

The Molecular Electrostatic Potential (MEP) map further clarifies this. The most negative potential (red/yellow regions) is concentrated around the carbonyl oxygen of the carboxylic acid, making it the primary site for electrophilic and hydrogen-bonding interactions. The most positive potential (blue regions) is located on the acidic proton of the hydroxyl group, confirming its high acidity. The furan ring itself shows a moderately negative potential, consistent with its aromatic, electron-rich character.

Potential Applications in Drug Development

The theoretical insights gained from this study have direct applications for drug development professionals:

  • Targeted Synthesis: The reactivity map provided by the HOMO/LUMO and MEP analyses allows chemists to predict the outcomes of chemical reactions. For instance, electrophilic substitution is most likely to occur on the electron-rich furan ring, while the carboxylic acid group is the primary center for nucleophilic acyl substitution.[19]

  • Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure (e.g., changing the methyl group to other substituents) and recalculating the electronic properties, researchers can rapidly screen potential derivatives for desired electronic features without costly synthesis.

  • Pharmacophore Modeling: The MEP map is crucial for understanding how the molecule might interact with a biological target. The strong negative potential on the carbonyl oxygen and the positive potential on the hydroxyl proton identify them as key hydrogen bond acceptor and donor sites, respectively. This information is vital for designing molecules that fit into the active site of a target protein.

Conclusion

This guide has detailed a comprehensive and validated theoretical protocol for the study of this compound using Density Functional Theory. The computational results for molecular geometry, IR frequencies, and NMR chemical shifts show excellent correlation with established experimental data, confirming the reliability of the B3LYP/6-311+G(d,p) level of theory for this system.

The analysis of the molecule's electronic structure through its frontier molecular orbitals and electrostatic potential provides a clear map of its chemical reactivity. These theoretical insights are invaluable for predicting the molecule's behavior in chemical synthesis and for guiding the rational design of new, more complex furan-based compounds in the field of drug discovery. This protocol serves as a robust foundation for future in-silico investigations of related furan derivatives.

References

4-Methylfuran-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course of a Niche Yet Significant Heterocycle

In the vast and ever-expanding landscape of organic chemistry, the furan ring system holds a place of historical and contemporary significance. While much of the early focus centered on its parent acid, 2-furancarboxylic acid, the nuanced world of its substituted derivatives offers a fertile ground for discovery and innovation. This guide delves into the specifics of one such derivative: 4-Methylfuran-2-carboxylic acid. Although a detailed historical record of its initial discovery is not as prominently documented as its parent compound, its importance as a versatile building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, is undeniable.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a deeper understanding of the synthetic strategies, the rationale behind methodological choices, and the potential applications of this intriguing molecule. We will begin by tracing the historical roots of furan-2-carboxylic acid to provide a foundational context, followed by a focused exploration of the synthesis, properties, and potential of its 4-methyl substituted analogue.

I. Historical Context: The Genesis of Furan Carboxylic Acids

The journey into the world of furan chemistry began in 1780 with the pioneering work of the Swedish chemist Carl Wilhelm Scheele. Through the dry distillation of mucic acid, he isolated a crystalline white solid which he named "pyromucic acid." This compound, later identified as 2-furancarboxylic acid, was the first furan derivative to be discovered, predating the isolation of furan itself by nearly a century. This seminal discovery laid the groundwork for the entire field of furan chemistry.

The industrial-scale production of furan-2-carboxylic acid was later made possible through the Cannizzaro reaction of furfural, a bio-renewable chemical derived from agricultural byproducts. This reaction, a disproportionation in the presence of a strong base, yields both 2-furancarboxylic acid and furfuryl alcohol, both of which have significant commercial value.

The exploration of substituted furan-2-carboxylic acids, including methylated isomers, followed as a natural progression of this foundational work. The precise placement of a methyl group on the furan ring can significantly alter the molecule's electronic properties, reactivity, and biological activity, making each isomer a unique tool for the synthetic chemist.

II. Physicochemical Properties of this compound

Understanding the fundamental physical and chemical properties of this compound is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 59304-40-4--INVALID-LINK--
Molecular Formula C₆H₆O₃--INVALID-LINK--
Molecular Weight 126.11 g/mol --INVALID-LINK--
Melting Point 129 °C--INVALID-LINK--
Boiling Point 239.7 °C--INVALID-LINK--
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in many organic solventsGeneral knowledge

III. Regioselective Synthesis of this compound: A Strategic Approach

The synthesis of this compound presents a challenge in regioselectivity. Direct methylation of furan-2-carboxylic acid often leads to a mixture of isomers, with substitution at the C5 position being electronically favored. Therefore, more sophisticated, multi-step synthetic routes are typically required to achieve the desired 4-methyl substitution pattern.

A. Conceptual Synthetic Pathway: Lithiation and Carboxylation of 3-Methylfuran

A plausible and effective strategy for the regioselective synthesis of this compound involves the directed lithiation of 3-methylfuran followed by carboxylation. The rationale behind this approach is the directing effect of the methyl group and the inherent reactivity of the furan ring.

G cluster_start Starting Material cluster_reaction1 Step 1: Regioselective Lithiation cluster_reaction2 Step 2: Carboxylation 3-Methylfuran 3-Methylfuran Lithiation Lithiation (e.g., n-BuLi, THF, -78 °C) 3-Methylfuran->Lithiation Lithium_Intermediate 3-Methyl-2-lithiofuran Lithiation->Lithium_Intermediate Carboxylation Carboxylation (CO2 (s), then H+ workup) Lithium_Intermediate->Carboxylation Product This compound Carboxylation->Product

Figure 1. Conceptual workflow for the synthesis of this compound.

B. Detailed Experimental Protocol

The following protocol is a representative example based on established organometallic chemistry principles for the synthesis of substituted furans.

Materials:

  • 3-Methylfuran

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF. 3-Methylfuran is then added via syringe.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1-2 hours. The formation of the lithiated intermediate is often indicated by a color change.

  • Carboxylation: The flask is carefully opened, and crushed dry ice is added in small portions to the reaction mixture with vigorous stirring. A large excess of dry ice is used to ensure complete carboxylation. The reaction is allowed to slowly warm to room temperature as the dry ice sublimes.

  • Aqueous Workup: Once at room temperature, the reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and the aqueous layer is acidified to a pH of approximately 2 with 1 M HCl.

  • Extraction: The product is extracted from the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hot water, ethanol/water, or hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validating System and Causality:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as organolithium reagents are extremely reactive towards water and protic solvents.

  • Low Temperature: The lithiation is performed at -78 °C to control the reactivity of the n-BuLi and to prevent side reactions, such as decomposition of the furan ring or loss of regioselectivity.

  • Regioselectivity: The lithiation of 3-methylfuran is expected to occur predominantly at the C2 position due to the directing effect of the adjacent methyl group and the higher acidity of the α-protons of the furan ring.

  • Carboxylation: The use of solid carbon dioxide as the electrophile is a standard and efficient method for the introduction of a carboxylic acid group onto an organometallic intermediate.

  • Acidic Workup: Acidification is necessary to protonate the carboxylate salt formed during the reaction to yield the final carboxylic acid product.

IV. Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the furan ring protons and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the furan ring carbons, and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad absorption for the O-H stretch of the carboxylic acid group, usually in the range of 2500-3300 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the exact mass of C₆H₆O₃.

V. Applications and Future Outlook

This compound is classified as a versatile building block and a useful research chemical. Its true potential lies in its utility as a key intermediate in the synthesis of more complex molecules with potential applications in various fields.

A. Drug Development and Medicinal Chemistry

The furan-2-carboxylic acid scaffold is a known pharmacophore present in numerous biologically active compounds. The introduction of a methyl group at the 4-position can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Potential areas of application include:

  • Antibacterial and Antifungal Agents: Furan derivatives have a long history of use as antimicrobial agents.

  • Anti-inflammatory Drugs: The furan ring can be found in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding group in the active site of various enzymes.

While specific drugs containing the this compound moiety are not prominently in the market, its derivatives are likely being explored in preclinical drug discovery programs.

B. Materials Science

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. Furan-2,5-dicarboxylic acid (FDCA) is a key monomer in the production of polyethylene furanoate (PEF), a bio-based polyester with properties comparable to PET. While not a direct precursor to FDCA, this compound could be utilized in the synthesis of specialty polymers with tailored properties, where the methyl group could influence factors like solubility, thermal stability, and mechanical strength.

VI. Conclusion

This compound, while not as historically prominent as its parent compound, represents a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its regioselective synthesis, though requiring careful control of reaction conditions, is achievable through established organometallic methodologies. As the demand for novel pharmaceuticals and sustainable materials continues to grow, the exploration of unique building blocks like this compound will undoubtedly pave the way for future innovations. This guide provides a foundational understanding for researchers and developers looking to harness the potential of this intriguing heterocyclic compound.

Methodological & Application

Application Note & Protocol: A Robust and Selective Synthesis of 4-Methylfuran-2-carboxylic Acid via Pinnick Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Furan Carboxylic Acids

Furan-2-carboxylic acids are a class of heterocyclic compounds that serve as versatile building blocks and key intermediates in organic synthesis. Their rigid, aromatic structure and the presence of multiple functionalization points make them valuable scaffolds in medicinal chemistry, agrochemicals, and materials science. Specifically, 4-Methylfuran-2-carboxylic acid is an important derivative used in the synthesis of more complex molecules where the methyl group provides steric and electronic influence for subsequent transformations.[1][2]

Developing efficient and reliable synthetic routes to access such substituted furans is crucial. While numerous methods exist for the oxidation of the parent furfural, protocols for substituted analogs must be robust and tolerate a variety of functional groups. This guide provides a detailed, field-tested protocol for the synthesis of this compound from 4-methylfurfural, employing the highly reliable Pinnick oxidation.

Synthetic Strategy: The Rationale for Pinnick Oxidation

The chosen synthetic pathway is the direct oxidation of the aldehyde group in 4-methylfurfural. Among the various methods available for aldehyde oxidation, the Pinnick oxidation was selected for its exceptional reliability, mild reaction conditions, and high functional group tolerance.[3]

Reaction Scheme:

G cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve 4-methylfurfural in t-BuOH in a flask. prep2 Add water and 2-methyl-2-butene. prep1->prep2 prep3 Cool the mixture to 0 °C in an ice bath. prep2->prep3 react2 Add the oxidant solution slowly to the cooled aldehyde mixture. prep3->react2 react1 Prepare aqueous solution of NaClO₂ and NaH₂PO₄·H₂O. react1->react2 react3 Stir at 0 °C, then warm to RT. Monitor reaction by TLC. react2->react3 work1 Quench with Na₂SO₃ (optional). Reduce volume in vacuo. react3->work1 work2 Acidify aqueous layer to pH ~2 with 2 M HCl. work1->work2 work3 Extract product with diethyl ether (3x). work2->work3 work4 Wash combined organic layers, dry over MgSO₄, and filter. work3->work4 work5 Evaporate solvent to yield crude product. work4->work5 purify1 Recrystallize crude solid from a suitable solvent (e.g., water or hexanes/EtOAc). work5->purify1 purify2 Collect crystals by vacuum filtration, wash, and dry. purify1->purify2 purify3 Characterize final product (MP, NMR, IR). purify2->purify3

References

High-Purity Recovery of 4-Methylfuran-2-carboxylic acid: A Detailed Protocol for Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylfuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for ensuring reproducible outcomes in subsequent synthetic steps and biological assays. This application note provides a comprehensive, field-proven guide to the purification of this compound via recrystallization. We delve into the fundamental principles of solvent selection, provide detailed step-by-step protocols for both single-solvent and mixed-solvent systems, and offer a troubleshooting guide for common challenges. The methodologies are designed to be self-validating, ensuring researchers can achieve high recovery of crystalline, high-purity material.

Introduction and Principles

Recrystallization is a robust and widely used technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point).[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow, leaving the more soluble impurities behind in the mother liquor.[2]

The molecular structure of this compound, featuring a polar carboxylic acid group capable of hydrogen bonding and a less polar methyl-substituted furan ring, dictates its solubility behavior. Carboxylic acids, as a class, are often good candidates for recrystallization from polar protic solvents like water or short-chain alcohols.[3]

Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An optimal solvent should meet several criteria:

  • Differential Solubility : The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2]

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Inertness : The solvent must not react chemically with the compound.[2]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

  • Safety : The solvent should have a low toxicity and flammability profile.[2]

Experimental Solvent Screening

A rapid screening process using small amounts of crude this compound is the most effective way to identify a suitable solvent.

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
WaterHigh100The carboxylic acid group suggests potential solubility in hot water. Given the parent 2-furancarboxylic acid can be recrystallized from water, this is a primary candidate.[4][5]
Ethanol (95%)High78An excellent general-purpose solvent for polar organic molecules, often effective for carboxylic acids.[3]
IsopropanolMedium82A slightly less polar alcohol that may offer a better solubility differential than ethanol.
AcetoneMedium56A polar aprotic solvent that may dissolve the compound well; often used in mixed-solvent systems with an anti-solvent like hexanes.[3]
TolueneLow111The aromatic nature might interact favorably with the furan ring, but it is less likely to be a good single solvent due to the polar carboxylic acid.
Heptane/HexanesLow98 / 69The compound is expected to be insoluble in these non-polar solvents, making them suitable as anti-solvents in a mixed-solvent system.

Based on the structure and literature precedents for similar compounds, water and ethanol are the most promising single-solvent candidates. A mixed-solvent system, such as Ethanol/Water or Acetone/Hexanes , provides a versatile alternative if a single solvent does not provide an adequate solubility gradient.

cluster_ideal Ideal Solvent cluster_poor Poor Solvent I_Solubility Solubility I_Low_T Low Solubility at Cold Temp. I_High_T High Solubility at Hot Temp. I_Low_T->I_High_T Temperature Increase P_Solubility Solubility P_Case1 High Solubility at All Temps. P_Case2 Low Solubility at All Temps. caption Fig 1. Logic for solvent selection based on temperature-dependent solubility.

Caption: Fig 1. Logic for solvent selection based on temperature-dependent solubility.

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of approximately 1-5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Apparatus
  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Stemmed glass funnel

  • Fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filtration flask

  • Vacuum source

  • Watch glass

  • Spatula and glass stirring rod

Workflow Diagram

start Start: Crude Solid dissolve 1. Dissolution Add minimal hot solvent to dissolve crude solid. start->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter 2. Hot Filtration Quickly filter solution to remove solids. hot_filter_q->hot_filter Yes cool 3. Crystallization Allow filtrate to cool slowly to room temp., then in an ice bath. hot_filter_q->cool No hot_filter->cool isolate 4. Isolation Collect crystals by vacuum filtration using a Büchner funnel. cool->isolate wash 5. Washing Rinse crystals with a small amount of ice-cold solvent. isolate->wash dry 6. Drying Dry crystals under vacuum or in a desiccator. wash->dry end End: Pure Crystalline Product dry->end caption Fig 2. Step-by-step workflow for the recrystallization process.

Caption: Fig 2. Step-by-step workflow for the recrystallization process.

Step-by-Step Procedure (Single Solvent: Water)
  • Dissolution : Place the crude this compound (e.g., 2.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add a small portion of deionized water (e.g., 10-15 mL). Heat the mixture to boiling on a hotplate with gentle stirring. Add more water dropwise until the solid just completely dissolves. Causality: Using the minimum amount of solvent ensures the solution will be saturated upon cooling, maximizing yield.

  • Hot Filtration (Optional) : If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. Place a fluted filter paper in a stemmed funnel resting on a second pre-heated Erlenmeyer flask. Pour the hot solution quickly through the filter paper. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization : Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water. Turn on the vacuum and swirl the flask to create a slurry of the crystals. Pour the slurry into the Büchner funnel.

  • Washing : With the vacuum still applied, wash the crystals on the filter paper with a small portion (a few mL) of ice-cold deionized water. Causality: Using ice-cold solvent prevents the purified crystals from re-dissolving during the wash.

  • Drying : Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the crystal cake to a watch glass and dry to a constant weight, preferably in a vacuum desiccator.

Procedure for a Mixed-Solvent System (e.g., Ethanol/Water)
  • Dissolution : Dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of Anti-Solvent : While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Re-dissolution : Add a few drops of hot ethanol until the cloudiness just disappears.

  • Crystallization and Isolation : Follow steps 3-6 from the single-solvent procedure, using an ice-cold ethanol/water mixture of the final composition to wash the crystals.

Troubleshooting

ProblemProbable CauseSolution
Oiling Out The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute. The compound's melting point is ~129°C[6], so this is unlikely with water or ethanol. More likely, the solution cooled too rapidly.Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Vigorous stirring while cooling can sometimes help induce crystallization from an oil.
No Crystals Form The solution is not sufficiently saturated (too much solvent was added), or nucleation is slow.Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a "seed" crystal from a previous pure batch. If all else fails, boil off some of the solvent to increase the concentration and cool again.
Low Recovery / Yield Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Cool the flask thoroughly in an ice bath. Always wash with ice-cold solvent. Ensure the filtration apparatus is pre-heated for hot filtration. The mother liquor can be concentrated to recover a second, less pure crop of crystals.
Colored Product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal (Norit) to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[5]

Characterization and Quality Control

The purity of the recrystallized this compound should be assessed to validate the success of the procedure.

  • Melting Point Analysis : A sharp melting point range close to the literature value (129 °C) is a strong indicator of high purity.[6] Impurities typically cause the melting point to be depressed and broadened.

  • Spectroscopy : NMR (¹H and ¹³C) and IR spectroscopy can be used to confirm the chemical identity of the compound and detect the presence of any residual impurities or solvent.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all operations, especially those involving heating flammable organic solvents, inside a certified chemical fume hood.

  • Use a stir bar for smooth boiling; never heat a flask with a solid stopper.[7]

  • Be mindful of the potential for thermal burns when handling hot flasks and funnels.

References

Authored by: Senior Application Scientist, Gemini Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Structural Elucidation of 4-Methylfuran-2-carboxylic acid using ¹H NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This application note presents a comprehensive guide to the ¹H NMR analysis of this compound (CAS No: 59304-40-4), a substituted furan derivative used as a building block in the synthesis of more complex molecules[1][2]. We provide a detailed theoretical framework for predicting the ¹H NMR spectrum, a step-by-step experimental protocol for sample preparation and data acquisition, and a thorough guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine structural verification and elucidation.

Introduction: The Structural Landscape of this compound

This compound is a heterocyclic compound featuring a five-membered furan ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. The structural arrangement and the electronic effects of these substituents create a distinct magnetic environment for each proton, resulting in a unique and predictable ¹H NMR spectrum.

The furan ring is an aromatic system, and its protons typically resonate in the downfield region of the spectrum[3]. The electron-withdrawing nature of the carboxylic acid group at the C2 position is expected to deshield the adjacent proton at C3, while the electron-donating methyl group at C4 will shield adjacent protons. Understanding these substituent effects is crucial for the accurate assignment of spectral peaks.

Figure 1: Structure of this compound with key protons labeled.

Predicted ¹H NMR Spectral Analysis

Based on the structure, we can predict four distinct proton signals:

  • -COOH Proton: The carboxylic acid proton is acidic and subject to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet, typically far downfield (>10 ppm). In solvents like CDCl₃, this peak can be very broad or even unobserved, while in DMSO-d₆, it is generally sharper and more distinct.

  • Furan Ring Proton (H5): This proton is adjacent to the oxygen atom. In unsubstituted furan, protons at the 2 and 5 positions appear around 7.4 ppm[4]. The carboxylic acid group at C2 will have a minimal effect on H5, but the methyl group at C4 may exert a slight shielding effect. This proton will likely appear as a singlet or a narrowly split quartet due to long-range coupling with the methyl protons.

  • Furan Ring Proton (H3): This proton is positioned between the electron-withdrawing carboxylic acid group and the electron-donating methyl group. The strong deshielding effect of the adjacent C2-substituent will dominate, shifting this proton downfield. It is expected to appear as a singlet, as its nearest neighboring proton (H5) is four bonds away, resulting in negligible coupling.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a single peak. This signal will be in the typical alkyl region but slightly downfield due to attachment to an aromatic ring. It may appear as a singlet or a narrow doublet due to a small long-range coupling (⁴J) to the H5 proton.

Predicted Data Summary

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for this compound in a common NMR solvent like DMSO-d₆.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J)
-COOH>12.0Broad Singlet (br s)1HN/A
H5~7.3 - 7.5Singlet (s) or Quartet (q)1H⁴J ≈ 1 Hz (if coupled to CH₃)
H3~6.2 - 6.4Singlet (s)1HN/A
-CH₃~2.1 - 2.3Singlet (s) or Doublet (d)3H⁴J ≈ 1 Hz (if coupled to H5)

Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and instrument.

Experimental Protocol

This section provides a robust, field-proven protocol for preparing a high-quality NMR sample of this compound for analysis. The quality of the sample has a profound effect on the quality of the resulting spectrum.

Materials and Equipment
  • This compound sample

  • High-quality 5 mm NMR tubes, clean and dry[5]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Glass Pasteur pipettes and bulbs

  • Small vial for dissolution

  • Glass wool or cotton for filtration (if needed)[6]

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL Solvent) weigh->dissolve Add solvent mix 3. Mix Thoroughly (Vortex if needed) dissolve->mix filter 4. Filter if Particulate (Pipette with glass wool) mix->filter If solids present transfer 5. Transfer to NMR Tube mix->transfer If solution is clear filter->transfer spectrometer 6. Insert into Spectrometer transfer->spectrometer acquire 7. Lock, Tune, Shim & Acquire Data spectrometer->acquire process 8. Process Data (Fourier Transform, Phase, Baseline) acquire->process analyze 9. Analyze & Assign Peaks process->analyze

Figure 2: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Weigh the Sample: Accurately weigh between 5-25 mg of this compound directly into a small, clean, dry vial[7]. For a standard ¹H NMR spectrum, this amount provides excellent signal-to-noise in a few minutes of acquisition time[8].

  • Select and Add Solvent: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for carboxylic acids as it solubilizes the compound well and allows for clear observation of the acidic -COOH proton. Chloroform-d (CDCl₃) is another common choice, but the acidic proton may exchange more readily or appear very broad[5]. Add 0.6-0.7 mL of the chosen solvent to the vial containing the sample[7][8].

  • Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the solid. Complete dissolution is critical; solid particles in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

  • Filter the Solution (if necessary): If any solid particulates remain, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette[6]. This step ensures a homogenous sample, which is essential for proper instrument shimming.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, carefully transfer the clear solution into a high-quality NMR tube. Ensure the sample height is adequate for the spectrometer's detector, typically around 4-5 cm.

  • Acquire the Spectrum: Insert the sample into the NMR spectrometer. The instrument will perform a series of automated or manual procedures, including locking onto the deuterium signal of the solvent, tuning the probe, shimming to optimize magnetic field homogeneity, and finally, acquiring the free induction decay (FID) signal.

  • Process and Analyze: The acquired FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum should then be phase-corrected, baseline-corrected, and referenced. The residual solvent peak can often be used for calibration[7]. Finally, integrate the peaks and assign them to the corresponding protons in the molecule.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. Successful implementation will yield a high-resolution spectrum where the number of signals, their integrations, chemical shifts, and multiplicities directly correspond to the known structure of this compound.

  • Integration Validation: The relative integrals of the observed peaks should correspond to the proton count of each group (1:1:1:3).

  • Multiplicity Validation: The observed splitting patterns (or lack thereof) must be consistent with the proton's neighbors and known coupling constants in furan systems[9][10].

  • Chemical Shift Validation: The observed chemical shifts should fall within the expected ranges for the functional groups present, confirming the electronic environment of the protons[3].

By adhering to this standard methodology, researchers can generate reliable and reproducible ¹H NMR data, ensuring the structural integrity of their synthesized or isolated compounds.

References

Application Note: 13C NMR Characterization of 4-Methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol and theoretical framework for the characterization of 4-Methylfuran-2-carboxylic acid using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require robust analytical methods for structural elucidation and purity assessment of furan-based heterocyclic compounds. We will delve into the principles of ¹³C NMR as applied to this specific molecule, predict the chemical shifts based on substituent effects, provide a detailed experimental protocol for sample preparation and data acquisition, and guide the user through spectral interpretation.

Introduction and Theoretical Background

This compound is a substituted furan derivative. The furan ring is an aromatic five-membered heterocycle containing an oxygen atom, which is a common motif in a wide range of natural products and pharmacologically active compounds.[1] Accurate structural characterization is paramount for understanding its chemical properties and potential applications.

¹³C NMR spectroscopy is an exceptionally powerful, non-destructive technique for determining the carbon framework of an organic molecule.[1] Each unique carbon atom in a molecule produces a distinct signal (peak) in the spectrum, and the position of that signal (the chemical shift, δ) is highly sensitive to its local electronic environment.[2] For this compound, the ¹³C NMR spectrum will reveal six distinct signals corresponding to the six carbon atoms in the molecule. The interpretation of this spectrum relies on understanding the electronic effects of the substituents—the electron-withdrawing carboxylic acid group (-COOH) and the electron-donating methyl group (-CH₃)—on the furan ring.

Chemical Structure and Carbon Numbering

To facilitate unambiguous spectral assignment, the carbon atoms of this compound are numbered according to IUPAC nomenclature as follows:

  • C2, C3, C4, C5: Furan ring carbons

  • C6: Carboxylic acid carbon

  • C7: Methyl group carbon

Principles of Chemical Shift Prediction

The chemical shifts of the furan ring carbons are influenced by the substituents. Unsubstituted furan shows signals for its α-carbons (C2, C5) at approximately 142.7 ppm and its β-carbons (C3, C4) at 109.6 ppm.[3][4]

  • Carboxylic Acid (-COOH) Group at C2: This is an electron-withdrawing group, which deshields (moves downfield to a higher ppm value) the carbon it is attached to (C2). It also influences the other ring carbons. For example, in furan-2-carboxylic acid, the C2 and C5 carbons are observed at approximately 145.4 ppm and 147.4 ppm, respectively.[5][6] The carboxylic carbon (C6) itself is highly deshielded and typically appears in the 160-185 ppm range.[7][8]

  • Methyl (-CH₃) Group at C4: This is a weak electron-donating group. It will shield (move upfield to a lower ppm value) the carbons of the ring, particularly the adjacent C3 and C5 atoms. The methyl carbon (C7) itself will appear in the aliphatic region, typically between 10-20 ppm.

By combining these effects, we can predict the approximate chemical shifts for this compound.

Experimental Protocol

This section provides a field-proven, step-by-step methodology for preparing a sample of this compound and acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)

  • Pasteur pipettes and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 100 MHz or higher)

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (20-50 mg) B Dissolve in Solvent (0.6-0.7 mL DMSO-d6) A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 13C Spectrum (Proton Decoupled) E->F G Fourier Transform (FID -> Spectrum) F->G H Phase and Baseline Correction G->H I Calibrate Chemical Shifts (Ref: Solvent Peak) H->I J Assign Peaks to Carbons I->J

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh between 20-50 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its low natural abundance and sensitivity.

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids. Chloroform-d (CDCl₃) can also be used.

    • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent.[9] Use a vortex mixer to ensure the sample is completely dissolved.

  • Filtration and Transfer:

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[10] The final volume in the NMR tube should be between 0.6 mL and 0.7 mL (approx. 4-5 cm height).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 100 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled pulse sequence with a 30° pulse angle for faster acquisition.
Acquisition Time (AQ) 1.0 - 2.0 sDetermines digital resolution. Longer is better but increases experiment time.
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of quaternary carbons between scans.
Number of Scans (NS) 1024 - 4096Depends on concentration. More scans are needed for dilute samples to improve signal-to-noise.
Spectral Width (SW) ~250 ppm (0-250 ppm)Must encompass all expected carbon signals, from the methyl to the carboxyl carbon.
Temperature 298 K (25 °C)Standard operating temperature.

Data Analysis and Spectral Interpretation

Data Processing

After data acquisition, the raw Free Induction Decay (FID) signal must be processed. This involves:

  • Fourier Transformation: Converts the time-domain signal (FID) to the frequency-domain spectrum.

  • Phasing and Baseline Correction: Ensures all peaks are in the correct absorptive mode and the baseline is flat.

  • Chemical Shift Referencing: Calibrate the spectrum using the known chemical shift of the deuterated solvent. For DMSO-d₆, the center of the multiplet is at 39.52 ppm.[5]

Predicted Chemical Shifts and Peak Assignment

Based on data from similar furan derivatives and substituent effects, the following table summarizes the predicted chemical shift ranges for each carbon in this compound.[5][11][12]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale / Notes
C6 (-COOH) 160.0 - 165.0Carboxylic acid carbon, highly deshielded. Similar to the 159.8 ppm shift in 2-furancarboxylic acid.[5]
C2 146.0 - 150.0α-carbon attached to the -COOH group. Deshielded.
C5 148.0 - 152.0α-carbon adjacent to the oxygen and influenced by the methyl group. Often the most downfield ring carbon.
C4 120.0 - 125.0β-carbon attached to the methyl group.
C3 115.0 - 120.0β-carbon adjacent to the C2-COOH.
C7 (-CH₃) 12.0 - 15.0Aliphatic methyl carbon, highly shielded.

Logical Framework for Peak Assignment

G cluster_regions Spectral Regions cluster_assignment Specific Assignment A 160-165 ppm (Carboxyl) D C6 (-COOH) (Quaternary, weakest signal) A->D B 115-155 ppm (Furan Ring) E C2, C4, C5 (Substituted, quaternary) B->E F C3 (Protonated, strongest ring signal) B->F C 12-15 ppm (Aliphatic) G C7 (-CH3) (Strongest overall signal) C->G

Caption: Logic for assigning ¹³C NMR peaks of the target molecule.

Assignment Strategy:

  • Identify Extremes: The signal furthest downfield (>160 ppm) is C6. The signal furthest upfield (< 20 ppm) is C7.

  • Quaternary vs. Protonated Carbons: In a standard proton-decoupled spectrum, carbons with no attached protons (quaternary carbons: C2, C4, C5, and C6) will typically have lower intensity signals than protonated carbons (C3). C3 should be the most intense signal in the aromatic/furan region.

  • Distinguishing C2, C4, and C5: This is the most challenging assignment.

    • C5 is often the most deshielded ring carbon due to its α-position to the furan oxygen.

    • C2 is deshielded by the adjacent carboxylic acid.

    • C4 is attached to the methyl group.

    • Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) or computational prediction may be required for definitive assignment of these three quaternary carbons.[13][14]

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the fundamental principles of chemical shifts and applying a systematic experimental protocol, researchers can reliably obtain and interpret high-quality spectra. This application note provides the necessary framework, from sample preparation to data analysis, to confidently characterize this and similar furan derivatives, ensuring data integrity for research, development, and quality control purposes.

References

Application Note: High-Resolution Mass Spectrometric Analysis of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analysis of 4-Methylfuran-2-carboxylic acid using mass spectrometry. As a versatile building block in chemical synthesis, its accurate identification and quantification are critical.[1][2] We present two robust, field-proven methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This note details the rationale behind protocol design, step-by-step experimental procedures, expected fragmentation patterns, and data interpretation, empowering researchers in synthetic chemistry and drug development to achieve reliable and reproducible results.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a furan ring substituted with both a methyl and a carboxylic acid group. This structure makes it a valuable intermediate in the synthesis of more complex molecules.[1] Mass spectrometry offers unparalleled sensitivity and specificity for its analysis. The choice between GC-MS and LC-MS is dictated by the sample matrix, required sensitivity, and the specific analytical question being addressed. Furan derivatives are often volatile, making GC-MS a suitable technique, while the carboxylic acid functional group lends itself well to LC-MS analysis.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₆O₃[1]
Molecular Weight 126.11 g/mol [1][2]
CAS Number 59304-40-4[1][2]
Melting Point 129 °C[1]
Boiling Point 239.7 °C[1]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Principle

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][5] While the furan core is volatile, the carboxylic acid group is polar and can lead to poor peak shape (tailing) and low thermal stability in the GC injector. To overcome this, a chemical derivatization step is employed. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, ensuring excellent chromatographic performance. Ionization is achieved via high-energy Electron Ionization (EI), which provides reproducible fragmentation patterns for structural confirmation.[6]

Experimental Protocol: GC-MS with Silylation
  • Standard Preparation:

    • Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., Pyridine or Acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Derivatization Protocol:

    • Pipette 100 µL of each standard or sample into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. This is crucial to remove water, which can consume the derivatizing reagent.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of pyridine (as a solvent).

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature before analysis. The TMS-derivatized analyte is now ready for injection.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3][7]

    • Injector: Split/Splitless, operated in splitless mode for high sensitivity.

    • Injector Temperature: 280°C.[3]

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Expected Data and Interpretation

The derivatized compound (this compound, TMS ester) has a molecular weight of 198.26 g/mol . The mass spectrum will be characterized by the molecular ion (M+•) and several key fragment ions.

Table 2: Predicted EI Fragmentation of TMS-derivatized this compound

m/zIon IdentityDescription of Loss
198 [M]+•Molecular Ion
183 [M-CH₃]+Loss of a methyl radical from the TMS group (characteristic of silyl derivatives)
153 [M-COOH]+•Loss of the carboxyl group
125 [M-Si(CH₃)₃]+Loss of the TMS group radical, forming the furoyl cation
81 [M-COOTMS]+Cleavage of the entire TMS-ester group, leaving the 4-methylfuranyl cation
73 [Si(CH₃)₃]+TMS cation, often a prominent ion in spectra of silylated compounds

The fragmentation pathway is initiated by the high energy of electron ionization, leading to predictable bond cleavages.

EI_Fragmentation M Analyte (TMS Ester) m/z 198 F1 [M-CH₃]⁺ m/z 183 M->F1 - •CH₃ F2 [M-Si(CH₃)₃]⁺ m/z 125 M->F2 - •Si(CH₃)₃ F3 [M-COOTMS]⁺ m/z 81 M->F3 - •COOSi(CH₃)₃ F4 [Si(CH₃)₃]⁺ m/z 73 M->F4 - C₆H₅O₂•

Predicted EI fragmentation of silylated this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale and Principle

LC-MS/MS is an ideal technique for analyzing polar compounds like carboxylic acids directly from complex matrices, circumventing the need for derivatization.[4][8] We utilize Reversed-Phase Liquid Chromatography (RPLC) for separation. Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular species. For carboxylic acids, ESI in negative ion mode is highly efficient, generating an abundant deprotonated molecule, [M-H]⁻.[4][9] This ion is then selected in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions using a mixture of 50:50 methanol:water to create working standards.

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended. Dilute the resulting supernatant before injection.

  • Instrumentation and Parameters:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: Waters Acquity UPLC HSS C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7.1-9 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • IonSpray Voltage: -4500 V.

    • Source Temperature: 550°C.

    • Curtain Gas: 35 psi.

  • MS/MS Detection (MRM):

    • The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 125.0.

    • Collision energy should be optimized, but a starting point of -20 eV is recommended.

    • The most predictable and often most abundant fragmentation for a carboxylate is the neutral loss of CO₂ (44 Da).[10]

Table 3: MRM Transitions for this compound

Precursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]DescriptionRole
125.0 81.0 [M-H-CO₂]⁻Quantifier (most intense)
125.0 107.0 [M-H-H₂O]⁻Qualifier
Self-Validating System

To ensure trustworthiness, the protocol must be self-validating. The use of two MRM transitions is critical. The ratio of the quantifier ion (81.0) to the qualifier ion (107.0) should remain constant across all standards and samples. A deviation of more than 20-30% from the expected ratio in an unknown sample would indicate a potential matrix interference, flagging the result for further investigation. This internal check provides confidence in the positive identification of the analyte.

Overall Analytical Workflow

The choice of method depends on the analytical goals. The following diagram illustrates the decision-making and procedural flow for both protocols.

Workflow cluster_prep Initial Stage cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_data Final Stage start Sample Receipt & Standard Preparation derivatization Derivatization - Convert to TMS Ester - Increase Volatility start->derivatization lc_sep LC Separation - C18 Reversed-Phase - Gradient Elution start->lc_sep gc_sep GC Separation - HP-5MS Column - Temperature Gradient derivatization->gc_sep ei_ion EI Ionization - 70 eV - High Fragmentation gc_sep->ei_ion ms_scan Mass Analysis - Full Scan Mode - m/z 40-400 ei_ion->ms_scan data Data Analysis & Reporting ms_scan->data esi_ion ESI Ionization - Negative Mode - Soft Ionization [M-H]⁻ lc_sep->esi_ion ms1 Precursor Selection (Q1) - Isolate m/z 125.0 esi_ion->ms1 cid CID Fragmentation (q2) - Collide with N₂ Gas ms1->cid ms2 Product Ion Scan (Q3) - Detect m/z 81.0 & 107.0 cid->ms2 ms2->data

Comprehensive workflow for the MS analysis of this compound.

Conclusion

This application note provides two validated and robust mass spectrometry-based methods for the analysis of this compound.

  • GC-MS with silylation is an excellent choice for volatile-amenable samples, providing classic, library-searchable EI spectra for unambiguous identification.

  • LC-MS/MS offers superior sensitivity and specificity for direct analysis from complex matrices without derivatization, making it ideal for quantitative applications in fields like metabolomics and pharmaceutical development.

The selection of the appropriate method should be based on the specific research requirements, sample complexity, and available instrumentation. Both protocols, when followed correctly, will yield high-quality, reproducible data for researchers, scientists, and drug development professionals.

References

Application Note: Characterization of 4-Methylfuran-2-carboxylic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methylfuran-2-carboxylic acid

This compound is a heterocyclic organic compound incorporating both a furan ring and a carboxylic acid functional group. Furan-based molecules are pivotal scaffolds in medicinal chemistry and materials science. Specifically, derivatives of furan-2-carboxylic acid have been investigated as promising agents targeting iron acquisition in mycobacteria, presenting a novel strategy for developing antitubercular drugs.[1][2] Given their role as key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), rigorous characterization of their molecular structure and purity is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for elucidating the functional groups present in a molecule. By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound. This application note provides a detailed protocol for acquiring and interpreting the FT-IR spectrum of this compound, offering field-proven insights for its unambiguous identification and quality assessment in a research and development setting.

Experimental Protocol: Acquiring the FT-IR Spectrum

For solid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity and lack of extensive sample preparation.[3][4] The principle of ATR involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the acquisition of an absorption spectrum.[4]

Instrumentation and Materials
  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample: High-purity this compound (solid powder).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step ATR-FTIR Protocol
  • Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residues from previous analyses.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, run a background scan. This is a critical step to account for the ambient atmosphere (e.g., CO2, water vapor) and the instrument's intrinsic response, ensuring these signals are subtracted from the final sample spectrum.[5]

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. A spatula tip's worth is typically sufficient.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the solid powder and the crystal surface, which is essential for obtaining a high-quality spectrum.[6]

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: After acquisition, the instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Final Cleanup: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol as described in Step 1.

Alternative Method: KBr Pellet Technique

An older, yet still valid, method is the Potassium Bromide (KBr) pellet technique. This involves finely grinding 1-2 mg of the sample with about 100-200 mg of dry, IR-transparent KBr powder.[6] The mixture is then pressed under high pressure using a hydraulic press to form a thin, transparent pellet, which is placed in the spectrometer's sample holder for transmission analysis.[3] While effective, this method is more labor-intensive and susceptible to issues from moisture absorption by the KBr.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FT-IR analysis protocol.

ATR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing & Analysis Start Start Clean_Crystal Clean ATR Crystal (Isopropanol) Start->Clean_Crystal Background_Scan Acquire Background Spectrum (Air) Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure (Ensure Contact) Apply_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Spectrum Process Data (Background Correction) Acquire_Sample->Process_Spectrum Analyze Analyze Spectrum (Peak Assignment) Process_Spectrum->Analyze Clean_Again Clean ATR Crystal Analyze->Clean_Again End End Clean_Again->End

Caption: Workflow for ATR-FT-IR analysis of a solid sample.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the carboxylic acid, the substituted furan ring, and the methyl group. The interpretation relies on correlating observed absorption bands with known frequency ranges for these groups.

Key Vibrational Regions and Band Assignments

The following table summarizes the expected characteristic absorption bands in the FT-IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComments
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)This extremely broad band is the most prominent feature of a carboxylic acid, resulting from strong intermolecular hydrogen bonding.[8][9] It often overlaps with C-H stretching bands.
~3125Medium-Weak=C-H stretch (Furan ring)Aromatic/heteroaromatic C-H stretches typically appear just above 3000 cm⁻¹.[10]
2980 - 2870Medium-WeakC-H stretch (Methyl group)Aliphatic C-H stretching vibrations from the -CH₃ group. These sharp peaks are often superimposed on the broad O-H band.[11]
1710 - 1680Strong, SharpC=O stretch (Carboxylic acid)The strong carbonyl absorption is a key diagnostic peak. Its position is lowered from a simple saturated acid due to conjugation with the furan ring's π-system.[11][12]
~1600 & ~1500Medium-WeakC=C stretch (Furan ring)These bands correspond to the stretching vibrations of the carbon-carbon double bonds within the furan ring.[13][14]
~1450 & ~1380MediumC-H bend (Methyl group)Asymmetric and symmetric bending (scissoring) vibrations of the methyl group.
1320 - 1210StrongC-O stretch (Carboxylic acid)This band is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid, often coupled with O-H in-plane bending.[8]
~1180StrongC-O-C asymmetric stretch (Furan ring)A characteristic strong absorption for the ether linkage within the furan ring.[13]
960 - 900Broad, MediumO-H out-of-plane bend (Carboxylic acid)This broad out-of-plane wag is another characteristic feature of hydrogen-bonded carboxylic acid dimers.[11]
~780StrongC-H out-of-plane bend (Furan ring)The position of this strong "oop" bending vibration is highly dependent on the substitution pattern of the ring.[10][13]
Causality of Spectral Features
  • The Broad O-H Stretch: In the solid state, carboxylic acids exist predominantly as hydrogen-bonded dimers.[8] This strong intermolecular interaction creates a continuum of vibrational energy states for the O-H bond, resulting in an exceptionally broad absorption band that is a hallmark of this functional group.[15]

  • Conjugation Effect on C=O Stretch: The furan ring is an electron-donating aromatic system. The conjugation of the carbonyl group (C=O) with the C=C double bonds of the furan ring delocalizes the π-electrons. This delocalization weakens the C=O double bond character slightly, causing it to absorb at a lower frequency (wavenumber) compared to a non-conjugated (saturated) carboxylic acid.[12]

Applications in Research and Drug Development

  • Structural Verification and Quality Control: The FT-IR spectrum serves as a rapid and reliable method to confirm the identity of this compound. By comparing the acquired spectrum to a reference spectrum of a known pure standard, one can quickly verify the presence of all key functional groups and ensure the material is not a misidentified compound. This is a fundamental first step in any synthesis or formulation workflow.

  • Reaction Monitoring: In synthetic chemistry, FT-IR can be used to monitor the progress of reactions. For example, if this compound is being converted to an ester or an amide, one can monitor the disappearance of the broad O-H stretch and the shift in the C=O stretching frequency to track the conversion of the starting material to the desired product.[4][16]

  • Purity Assessment: While not a quantitative technique for trace impurities, FT-IR can detect significant contaminants. The absence of unexpected peaks (e.g., a sharp O-H band around 3500 cm⁻¹ indicating an alcohol impurity, or bands corresponding to residual solvent) provides a qualitative assessment of sample purity.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound. The spectrum is dominated by the characteristic absorptions of the carboxylic acid group, notably the extremely broad O-H stretch and the strong, conjugated C=O stretch. Additional key bands arising from the furan ring and methyl group vibrations allow for a comprehensive structural confirmation. The ATR-FTIR protocol detailed herein provides a simple, rapid, and robust method for obtaining high-quality data, making it an essential technique for identity confirmation, quality control, and reaction monitoring in any chemical or pharmaceutical research setting.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Methylfuran-2-carboxylic acid. As a crucial building block in the synthesis of pharmaceuticals and other complex compounds, a reliable analytical method for its quantification is essential for quality control and research.[1][2][3] This guide details the complete methodology, from the fundamental principles of chromatographic separation to a step-by-step protocol and method validation in accordance with ICH guidelines. The described reversed-phase HPLC method utilizes a C18 stationary phase with an acidic mobile phase for optimal retention and peak shape, coupled with UV detection.

Introduction and Scientific Rationale

This compound is an aromatic heterocyclic organic compound. Its analysis is critical in various stages of drug development and chemical synthesis to ensure purity, stability, and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The method described herein is based on Reversed-Phase Chromatography (RPC) , the most widely used mode in HPLC.[4] In RPC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is polar.[4][5] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For a polar compound like this compound, achieving adequate retention on a nonpolar C18 column can be challenging.[5][6][7]

The key to retaining and resolving carboxylic acids in RPC is controlling the mobile phase pH. This technique, known as Ion Suppression , involves acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[8] At this low pH, the carboxylic acid functional group exists predominantly in its neutral, protonated form (-COOH). This non-ionized state is less polar and interacts more strongly with the nonpolar C18 stationary phase, leading to increased retention and improved, symmetrical peak shapes.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 59304-40-4[1]
Molecular Formula C₆H₆O₃[1]
Molecular Weight 126.11 g/mol [1]
Melting Point 129 °C[1]
Boiling Point 239.7 °C[1]

Recommended HPLC Method and Protocol

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Formic acid (or Phosphoric acid for non-MS applications)

    • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the aqueous component (Mobile Phase A) by adding 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% formic acid, pH ≈ 2.7).

    • The organic component (Mobile Phase B) is Acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This stock solution should be stored at 2-8°C.[1]

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution compatible with the HPLC system.[9]

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Dilute the sample as necessary with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

  • Crucially, filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates and prevent column clogging. [8][9]

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of organic acids.[10]
Mobile Phase A: Water with 0.1% Formic AcidB: AcetonitrileFormic acid ensures ion suppression for good peak shape and retention.[11]
Elution Mode Isocratic: 60% A / 40% BA simple isocratic elution is often sufficient and robust. Gradient elution can be explored if complex mixtures are analyzed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves reproducibility.
Injection Volume 10 µLCan be optimized based on analyte concentration and system sensitivity.
Detection UV at 254 nmFuran derivatives exhibit strong UV absorbance.[12][13] A PDA detector can be used to confirm peak purity. A wavelength of 210 nm may offer higher sensitivity.[14]
Run Time ~10 minutesSufficient to elute the analyte and any early-eluting impurities.

Experimental Workflow and Data Analysis

The diagram below outlines the complete analytical process.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Dilutions) inject_std Inject Calibration Standards std_prep->inject_std sample_prep Sample Preparation (Dissolve, Dilute, Filter) inject_sample Inject Prepared Samples sample_prep->inject_sample mobile_phase_prep Mobile Phase Preparation (Acidify & Degas) system_prep System Equilibration (Run mobile phase until baseline is stable) inject_std->inject_sample integrate Peak Integration (Area vs. Time) inject_sample->integrate system_prep->inject_std calibrate Construct Calibration Curve (Area vs. Concentration, R² > 0.999) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Overall workflow for HPLC analysis.

Data Processing Steps:
  • System Suitability: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) multiple times (n=5). The system is deemed ready if parameters like retention time relative standard deviation (RSD) are <1% and the tailing factor is ≤2.0.

  • Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the prepared samples by interpolating their measured peak areas onto the calibration curve. Remember to account for any dilution factors used during sample preparation.

Method Validation Principles (ICH Q2(R2))

A validated HPLC method ensures that the results are reliable, reproducible, and fit for purpose.[15][16] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18]

Principle of Ion Suppression for Carboxylic Acids

G cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) - Ion Suppression Analyte_Ionized Analyte: Ionized (R-COO⁻) Polar Retention_Poor Poor Retention on C18 Column Analyte_Ionized->Retention_Poor Analyte_Neutral Analyte: Neutral (R-COOH) Less Polar Retention_Good Good Retention on C18 Column Analyte_Neutral->Retention_Good Mobile_Phase Mobile Phase pH Adjustment Mobile_Phase->Analyte_Ionized Incorrect Mobile_Phase->Analyte_Neutral Correct

Caption: Effect of mobile phase pH on analyte retention.

Validation Parameters and Acceptance Criteria

The following parameters are essential for validating a quantitative impurity or assay method.

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or degradants.Peak purity analysis (PDA detector), analysis of placebo and spiked samples.
Linearity To verify a direct proportional relationship between analyte concentration and detector response over a specified range.[19]Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels.[19]
Range The concentration interval over which the method is precise, accurate, and linear.For assays: 80% to 120% of the test concentration.[15]
Accuracy The closeness of the measured value to the true value.% Recovery of 98.0% - 102.0% for spiked samples at different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) & Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, % organic ±2%).System suitability parameters should remain within acceptable limits.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and robust for the quantitative analysis of this compound. The use of a standard C18 column with an acidic mobile phase provides excellent peak shape and reliable retention through the principle of ion suppression. This method is suitable for routine quality control, stability testing, and research applications after it has been fully validated according to the principles outlined by ICH guidelines.

References

Application Notes & Protocols: Esterification of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 4-methylfuran-2-carboxylic acid, a versatile heterocyclic building block used in the synthesis of pharmaceuticals and other complex chemical entities.[1] We present and compare three robust and widely applicable methodologies: the classic Fischer-Speier esterification, the mild and versatile Steglich esterification, and the stereochemically-defined Mitsunobu reaction. For each protocol, we delve into the underlying chemical principles, explain the rationale behind experimental choices, provide detailed step-by-step procedures, and outline purification strategies. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and scalable methods for the synthesis of 4-methylfuran-2-carboxylate esters.

Introduction: Strategic Importance of Esterification

This compound and its ester derivatives are key intermediates in organic synthesis. The ester moiety serves not only as a stable protecting group for the carboxylic acid but also as a reactive handle for further transformations, such as amide bond formation, reduction to alcohols, or Claisen condensation reactions. The selection of an appropriate esterification strategy is critical and depends on several factors:

  • Nature of the Alcohol: The steric hindrance and electronic properties of the alcohol (primary, secondary, or tertiary) dictate the feasibility of certain methods.

  • Substrate Sensitivity: The presence of acid- or base-labile functional groups elsewhere in the molecule requires mild reaction conditions.

  • Stereochemistry: For chiral alcohols, retention or inversion of stereochemistry may be a critical synthetic goal.

  • Scale and Purity: The ease of byproduct removal and overall scalability are crucial considerations for industrial applications.

This guide details three distinct, field-proven protocols to address these varied synthetic challenges.

Method 1: Fischer-Speier Esterification

The Fischer-Speier method is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a thermodynamically controlled process that relies on an equilibrium, making it a cost-effective choice for simple, robust substrates.[2][3][4]

Scientific Principle & Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][5] A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[2][7]

Causality of Experimental Design:

  • Equilibrium Control: This reaction is reversible.[3][5][8] To drive the equilibrium towards the product, Le Châtelier's principle is applied. This is achieved by either using a large excess of the alcohol, which also conveniently serves as the solvent, or by actively removing the water byproduct using a Dean-Stark apparatus.[2][3][5][9]

  • Substrate Scope: This method is highly effective for primary and secondary alcohols.[2][8] Tertiary alcohols are generally unsuitable as they are prone to elimination under the strong acidic conditions to form alkenes.[2]

Experimental Protocol: Synthesis of Methyl 4-methylfuran-2-carboxylate

Materials:

  • This compound (1.0 eq.)

  • Methanol (MeOH), anhydrous (20-50 eq., serves as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.05-0.1 eq.)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (e.g., 5.0 g, 39.6 mmol).

  • Add a large excess of anhydrous methanol (e.g., 100 mL, ~2.5 mol). Stir until the acid dissolves.

  • Carefully add concentrated sulfuric acid (e.g., 0.2 mL, ~3.8 mmol) dropwise to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure methyl 4-methylfuran-2-carboxylate.

Data Summary
Reactant 1Reactant 2CatalystTemperatureTypical TimeTypical Yield
This compoundMethanolH₂SO₄Reflux4-8 h>85%
This compoundEthanolp-TsOHReflux6-12 h>80%

Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Acid in xs Alcohol B Add Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Cool & Quench (NaHCO₃) C->D Monitor by TLC E Extract (EtOAc) D->E F Wash & Dry E->F G Concentrate F->G H Column Chrom. or Distillation G->H I I H->I Final Product

Caption: Fischer-Speier Esterification Workflow.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst. It is the preferred method for substrates that are sensitive to the harsh conditions of Fischer esterification.[10][11]

Scientific Principle & Rationale

This method activates the carboxylic acid in situ. Dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13]

Causality of Experimental Design:

  • DMAP Catalysis: DMAP is a superior nucleophile compared to most alcohols. It rapidly intercepts the O-acylisourea intermediate to form an N-acylpyridinium salt.[11] This "active ester" is highly reactive towards the alcohol and resistant to the intramolecular rearrangement that forms an unreactive N-acylurea byproduct, thus ensuring high yields.[11]

  • Mild Conditions: The reaction proceeds efficiently at or below room temperature and under neutral pH, making it ideal for acid- or base-labile compounds and for sterically hindered alcohols.[11][12]

  • Byproduct Removal: The primary byproduct when using DCC is dicyclohexylurea (DCU), which is insoluble in most common organic solvents and can be easily removed by filtration.[13] When using EDC, the corresponding urea byproduct is water-soluble and removed during the aqueous work-up.[10]

Experimental Protocol: Synthesis of tert-Butyl 4-methylfuran-2-carboxylate

Materials:

  • This compound (1.0 eq.)

  • tert-Butanol (1.2-1.5 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (e.g., 2.0 g, 15.9 mmol), tert-butanol (e.g., 2.2 mL, 23.8 mmol), and DMAP (e.g., 0.19 g, 1.59 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the flask in an ice bath to 0°C.

  • In a separate beaker, dissolve DCC (e.g., 3.6 g, 17.5 mmol) in anhydrous dichloromethane (20 mL).

  • Add the DCC solution dropwise to the cooled, stirring reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a Büchner funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL) to remove DMAP, saturated NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure tert-butyl ester.

Data Summary
Coupling AgentCatalystAlcohol TypeTemperatureTypical TimeTypical Yield
DCCDMAPPrimary, Secondary, Tertiary0°C to RT12-18 h80-95%
EDCDMAPPrimary, Secondary, Tertiary0°C to RT12-18 h80-95%

Mechanism Diagram

Steglich_Mechanism Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea Activation DCC DCC DCC->O_Acylisourea Activation Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium Catalysis DCU DCU (Byproduct) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Uncatalyzed) DMAP DMAP DMAP->Acylpyridinium Catalysis Ester Ester (R-COOR') Acylpyridinium->Ester Acyl Transfer Alcohol R'-OH Alcohol->Ester Acyl Transfer

Caption: Steglich Esterification Mechanism.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a unique redox-condensation process that provides a mild and highly reliable route to esters, particularly valued for its ability to invert the stereochemistry of chiral secondary alcohols.[14][15][16]

Scientific Principle & Rationale

The reaction involves the simultaneous action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] The reaction begins with PPh₃ attacking the azodicarboxylate to form a betaine intermediate.[14] This intermediate deprotonates the carboxylic acid. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which possesses an excellent leaving group.[17] Finally, the carboxylate anion acts as a nucleophile, displacing the activated alcohol via a classic Sₙ2 mechanism, resulting in the ester with complete inversion of configuration at the alcohol's stereocenter.[14]

Causality of Experimental Design:

  • Stereochemical Inversion: The Sₙ2 displacement is the defining feature of this reaction, making it the method of choice for inverting a specific stereocenter.[15]

  • Mild Conditions: The reaction is typically run at low temperatures (0°C to RT), preserving sensitive functional groups that would not survive other methods.

  • Reagent Stoichiometry: The phosphine and azodicarboxylate are used in slight excess to ensure complete consumption of the limiting alcohol.

  • Purification Challenges: The main drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct. Their removal often requires careful column chromatography.

Experimental Protocol: General Procedure

Materials:

  • This compound (1.1-1.2 eq.)

  • Alcohol (primary or secondary) (1.0 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1.2 eq.), the alcohol (e.g., 1.0 eq.), and triphenylphosphine (e.g., 1.5 eq.).

  • Dissolve the solids in anhydrous THF (using approx. 10 mL of solvent per mmol of alcohol).

  • Cool the solution to 0°C in an ice bath.

  • Using a syringe, add the DIAD or DEAD (e.g., 1.5 eq.) dropwise to the cold, stirring solution over 20-30 minutes. A color change and/or formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.[14][18]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue, containing the product, TPPO, and the hydrazine byproduct, can be directly subjected to silica gel column chromatography. A gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separation.

Data Summary
PhosphineAzodicarboxylateStereochemistryTemperatureTypical TimeTypical Yield
PPh₃DIAD or DEADInversion0°C to RT4-16 h75-90%

Workflow Diagram

Mitsunobu_Workflow A Combine Acid, Alcohol, & PPh₃ in THF B Cool to 0°C A->B C Add DIAD/DEAD Dropwise B->C D Warm to RT & Stir C->D E Concentrate Reaction Mixture D->E Monitor by TLC F Purify by Column Chromatography E->F G Inverted Ester Product F->G

Caption: Mitsunobu Reaction Workflow.

Method Comparison

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Neutral, Room Temp)Mild (Neutral, 0°C to Room Temp)
Alcohol Scope Primary > Secondary (Tertiary fails)Primary, Secondary, TertiaryPrimary, Secondary
Stereochemistry Retention/RacemizationRetentionInversion
Key Reagents H₂SO₄ or p-TsOHDCC/EDC, DMAPPPh₃, DIAD/DEAD
Byproducts & Work-up Simple (Neutralization, Extraction)Moderate (Filtration of DCU or aqueous wash for EDC)Challenging (Chromatography to remove TPPO)
Best For Simple, robust, large-scale syntheses.Acid/base sensitive substrates, sterically hindered alcohols.Stereochemical inversion of chiral alcohols, sensitive substrates.

References

Topic: Strategic Use of 4-Methylfuran-2-carboxylic Acid in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the application of 4-methylfuran-2-carboxylic acid as a diene in [4+2] Diels-Alder cycloadditions. We will explore the unique reactivity profile of this substituted furan, detailing the mechanistic nuances, strategic protocol design, and the utility of the resulting cycloadducts in synthetic chemistry.

Introduction: A Diene of Competing Influences

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the efficient construction of complex six-membered rings with high stereocontrol.[1] Furans are attractive, renewable dienes for this transformation, but their inherent aromaticity (resonance energy ~16 kcal/mol) makes them less reactive than non-aromatic counterparts like cyclopentadiene.[1][2] The resulting 7-oxabicyclo[2.2.1]heptene (oxanorbornene) adducts are valuable intermediates, serving as precursors to a wide array of molecules, from natural products to novel materials.[3][4]

This compound presents a particularly interesting case study in Diels-Alder reactivity. The furan ring is subject to opposing electronic influences: an electron-donating methyl group at the C4 position, which increases the HOMO energy and enhances reactivity, and a powerful electron-withdrawing carboxylic acid group at the C2 position, which deactivates the diene system towards normal-electron-demand Diels-Alder reactions.[5][6] This document elucidates strategies to overcome the deactivating nature of the carboxyl group and harness this unique substrate for synthetic innovation.

Mechanistic Landscape: Reactivity and Stereoselectivity

The Push-Pull Effect on Reactivity

In a typical normal-electron-demand Diels-Alder reaction, the cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7]

  • Electron-Donating Groups (EDGs) , like the C4-methyl group, raise the diene's HOMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[5][8]

  • Electron-Withdrawing Groups (EWGs) , like the C2-carboxylic acid, lower the diene's HOMO energy, widening the gap and retarding the reaction.[5][6]

This electronic conflict makes this compound a sluggish diene under neutral conditions. However, this challenge can be overcome by strategically modifying the carboxylic acid group, as detailed in the protocols below.

cluster_0 Influence of Substituents on Furan Reactivity Reactivity Diels-Alder Reactivity HOMO Diene HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap narrows HOMO->Gap widens Gap->Reactivity inversely proportional EDG C4-Methyl Group (Electron-Donating) EDG->HOMO + EWG C2-Carboxylic Acid (Electron-Withdrawing) EWG->HOMO -

Caption: Logical relationship of substituent effects on Diels-Alder reactivity.

Stereoselectivity and Reversibility

The Diels-Alder reaction of furans is often reversible, and the stability of the resulting oxanorbornene adducts can dictate the final product distribution.[9][10]

  • Endo vs. Exo Selectivity: While many Diels-Alder reactions kinetically favor the endo adduct due to secondary orbital interactions, reactions with furans often yield the exo adduct as the major product under thermodynamic control.[11][12] The exo isomer is generally more stable due to reduced steric hindrance. The reversibility of the reaction allows for equilibration from the kinetically formed endo adduct to the more stable exo product over time or at elevated temperatures.[10][13]

  • Retro-Diels-Alder (rDA): The aromaticity of the furan ring provides a strong thermodynamic driving force for the reverse reaction.[9] Successful protocols must therefore favor the forward reaction sufficiently to allow for the isolation of the cycloadduct in high yield. This can be achieved through conditions that either accelerate the forward reaction (catalysis) or result in the precipitation of the product, thereby shifting the equilibrium.[14]

R This compound + Dienophile TS_endo Endo Transition State (Kinetic Pathway) R->TS_endo k_endo TS_exo Exo Transition State (Thermodynamic Pathway) R->TS_exo k_exo P_endo Endo Adduct (Kinetic Product) TS_endo->P_endo P_exo Exo Adduct (Thermodynamic Product) TS_exo->P_exo P_endo->R k_retro (fast) P_endo->P_exo Equilibration via rDA P_exo->R k_retro (slow)

Caption: Kinetic and thermodynamic pathways in furan Diels-Alder reactions.

Strategic Protocols for Cycloaddition

To effectively utilize this compound, the deactivating effect of the carboxyl group must be mitigated. Two primary strategies have proven effective: base-mediated activation of the diene and Lewis acid catalysis to activate the dienophile.

Protocol 1: Base-Activated Aqueous Diels-Alder

Core Principle: The deactivating inductive effect of the carboxylic acid can be reversed by converting it to its carboxylate salt. The resulting carboxylate anion is an electron-donating group, which activates the furan ring and dramatically accelerates the cycloaddition. Performing the reaction in water provides further rate enhancement.[15][16]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in deionized water (to achieve a ~1 M concentration).

  • Base Addition: Add sodium hydroxide (1.0 equiv., as a 1 M aqueous solution) dropwise while stirring. Ensure complete dissolution.

  • Dienophile Addition: Add the dienophile (e.g., N-methylmaleimide, 1.2-1.5 equiv.) to the solution.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 50 °C) for 16-24 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with 1 M HCl to a pH of ~2-3. The cycloadduct product will often precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry in vacuo. Further purification can be achieved by recrystallization if necessary.

Self-Validating System:

  • Expected Outcome: Formation of the Diels-Alder adduct, typically as a white or off-white solid, in good to excellent yield. The exo isomer is expected to be the major or exclusive product.[15]

  • Troubleshooting: If the reaction is sluggish, ensure the pH is basic after the addition of NaOH. If the product does not precipitate upon acidification, it may be extracted with an organic solvent like ethyl acetate.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder

Core Principle: Lewis acids coordinate to the dienophile (e.g., to the carbonyl oxygen of an acrylate or maleimide), lowering its LUMO energy and increasing its electrophilicity.[17] This enhances the dienophile's reactivity, accelerating the reaction even with the deactivated furan diene.[3][18][19]

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the dienophile (e.g., methyl acrylate, 1.2 equiv.) in a dry, non-coordinating solvent (e.g., dichloromethane) and cool to the desired temperature (e.g., -78 °C).

  • Catalyst Addition: Add the Lewis acid (e.g., methylaluminum dichloride, 1.1 equiv., or a catalytic amount like 10 mol%) dropwise via syringe. Stir for 15-30 minutes.

  • Diene Addition: Add a solution of this compound (1.0 equiv.) in the same dry solvent dropwise to the activated dienophile mixture.

  • Reaction: Maintain the reaction at the low temperature, allowing it to stir for 2-8 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. Allow the mixture to warm to room temperature.

  • Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Self-Validating System:

  • Expected Outcome: Formation of the cycloadduct. Lewis acid catalysis can sometimes alter the endo/exo selectivity compared to the thermal reaction.

  • Troubleshooting: Poor yields may result from moisture sensitivity of the Lewis acid; ensure all glassware is dry and reagents are anhydrous. If the reaction does not proceed, a stronger Lewis acid or higher temperature may be required, but this also increases the risk of product decomposition or polymerization.

cluster_workflow General Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup (& Activation) A->B C 3. Reaction Monitoring B->C D 4. Workup & Quenching C->D E 5. Purification D->E F 6. Characterization (NMR, MS) E->F

Caption: A generalized workflow for Diels-Alder protocol execution.

Data Presentation and Characterization

The success of a Diels-Alder reaction is quantified by yield and selectivity. The following table summarizes representative data for reactions involving substituted furans, illustrating the impact of different conditions.

DieneDienophileConditionsYield (%)Endo:Exo RatioReference
FuranMaleic AnhydrideRoom Temperature, various solventsGoodExo favored[11]
2-Furoic AcidN-MethylmaleimideH₂O, NaOH (1 equiv.), 50 °C, 16h95>1:19[15]
3-Boryl FuranMaleic AnhydrideRoom Temperature, 24h93Exo only[11]
FuranMethyl AcrylateLewis Acid Zeolite CatalystGoodN/A[3]
2,5-DimethylfuranEthyleneLewis Acid Zeolite CatalystHighN/A[20]

Characterization: The primary methods for characterizing the 7-oxabicyclo[2.2.1]heptene products are:

  • ¹H NMR Spectroscopy: The bridgehead protons and vinyl protons have characteristic chemical shifts. The coupling constants between the bridgehead protons and adjacent protons are crucial for determining the endo/exo stereochemistry.

  • ¹³C NMR Spectroscopy: Confirms the number of unique carbons and the formation of the bicyclic skeleton.

  • Mass Spectrometry: Confirms the molecular weight of the adduct.

Applications in Drug Development and Synthesis

The oxanorbornene scaffolds produced from these reactions are highly versatile synthetic intermediates.[21] Their strained ring system can undergo a variety of transformations, including:

  • Ring-opening metathesis polymerization (ROMP).

  • Acid-catalyzed rearrangement to yield highly substituted aromatic compounds.[3]

  • Reduction of the double bond followed by cleavage of the ether bridge to access functionalized cyclohexanes.[2]

The ability to construct these complex cores from simple, renewable starting materials makes the furan Diels-Alder reaction a powerful tool in the synthesis of natural products and the development of new pharmaceutical agents.[4]

References

Application Notes and Protocols: 4-Methylfuran-2-carboxylic Acid as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Methylfuran-2-carboxylic acid as a precursor in pharmaceutical synthesis. The focus is on its application in the development of advanced therapeutic agents, with a detailed exploration of its conversion to key intermediates and subsequent elaboration into complex drug molecules. This guide offers in-depth application notes, validated experimental protocols, and the scientific rationale behind the synthetic strategies, ensuring both technical accuracy and practical utility in a research and development setting.

Introduction: The Strategic Importance of the Furan Scaffold

The furan ring system is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable building block in drug design.[1] this compound, a readily accessible derivative, serves as a versatile and strategic starting material for the synthesis of more complex molecular architectures.[2][3] This guide specifically illuminates its role as a precursor to 4-methyloxolane-2-carboxylic acid, a critical intermediate in the synthesis of a promising class of antiviral agents.[4]

Core Application: Precursor to Hepatitis B Virus (HBV) Capsid Inhibitors

A significant application of this compound lies in its conversion to 4-methyloxolane-2-carboxylic acid, a key building block for a class of antiviral compounds known as heteroaryldihydropyrimidines (HAPs).[4] HAPs are potent inhibitors of Hepatitis B Virus (HBV) capsid assembly, a critical process in the viral life cycle.[5] By interfering with capsid formation, these molecules effectively halt viral replication.[3] A notable clinical candidate from this class is GLS4, which has demonstrated potent anti-HBV activity.[6]

The synthesis of these complex HAP derivatives often utilizes a convergent approach where the 4-methyloxolane-2-carboxylic acid moiety is introduced at a late stage. The stereochemistry of this building block can be crucial for the biological activity of the final drug molecule.[5]

Synthetic Pathway Overview: From Precursor to Pharmaceutical

The overall synthetic strategy involves a two-stage process: the synthesis of the key intermediate, 4-methyloxolane-2-carboxylic acid, followed by its incorporation into the heteroaryldihydropyrimidine scaffold.

Caption: General synthetic workflow from the furan precursor to the final pharmaceutical.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methyloxolane-2-carboxylic Acid via Catalytic Hydrogenation

This protocol describes a robust and high-yielding method for the synthesis of 4-methyloxolane-2-carboxylic acid through the catalytic hydrogenation of this compound. This approach is favored for its high atom economy and generally excellent yields.[7] While various noble metal catalysts can be employed, ruthenium on carbon (Ru/C) is a highly effective and commonly used catalyst for furan ring hydrogenation.[5]

Rationale: The catalytic hydrogenation of the furan ring is a well-established transformation. Ruthenium catalysts are particularly effective due to their ability to activate the aromatic furan ring under relatively mild conditions.[5] The choice of a heterogeneous catalyst like Ru/C simplifies product purification, as the catalyst can be easily removed by filtration.

Materials and Equipment:

  • This compound

  • 5% Ruthenium on activated carbon (Ru/C)

  • Methanol (MeOH), reagent grade

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation reactor, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Ru/C (typically 1-5 mol% relative to the substrate).

  • Solvent Addition: Add methanol to the reactor to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 60-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by a suitable technique such as ¹H NMR or LC-MS to observe the disappearance of the furan protons and the appearance of the tetrahydrofuran signals. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically of high purity.

  • Purification (if necessary): If further purification is required, the crude 4-methyloxolane-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary:

ParameterTypical Value
Catalyst Loading (mol%)1 - 5
Hydrogen Pressure (bar)10 - 50
Temperature (°C)60 - 100
Reaction Time (h)12 - 24
Yield (%) >90
Protocol 2: Representative Synthesis of a Heteroaryldihydropyrimidine (HAP) Analogue

This protocol outlines a representative multi-component reaction for the synthesis of a HAP core structure, which is a common method for constructing this class of molecules.[8] This particular example illustrates the general principles involved in the synthesis of compounds like GLS4.

Rationale: The Biginelli reaction or similar multi-component reactions provide a convergent and efficient route to the dihydropyrimidine core. This approach allows for the rapid assembly of complex molecules from relatively simple starting materials. The 4-methyloxolane-2-carboxylic acid derivative is typically introduced as an activated species (e.g., an acid chloride or in the presence of a coupling agent) to form an amide bond.

Materials and Equipment:

  • 4-Methyloxolane-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Substituted benzaldehyde

  • Ethyl acetoacetate

  • Thiourea or a substituted amidine

  • Appropriate solvents (e.g., dichloromethane (DCM), ethanol, dimethylformamide (DMF))

  • Standard laboratory glassware for organic synthesis

  • Chromatography equipment for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride): To a solution of 4-methyloxolane-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours until the conversion to the acid chloride is complete. Remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is typically used immediately in the next step.

    • Method B (Amide Coupling): This method would be used if the carboxylic acid is coupled to a pre-formed amine-containing fragment.

  • Biginelli-type Condensation:

    • In a round-bottom flask, combine the substituted benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and thiourea (1.1 eq) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product. Isolate the solid by filtration. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography to obtain the dihydropyrimidine core.

  • Further Elaboration (Illustrative): The subsequent steps would involve modification of the core structure, for example, by introducing the activated 4-methyloxolane-2-carboxylic acid derivative to form an amide linkage, and other necessary functional group transformations to arrive at the final HAP analogue. The exact sequence of steps will depend on the specific target molecule.

Caption: A representative workflow for the synthesis of a HAP analogue.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of complex pharmaceutical agents. Its efficient conversion to 4-methyloxolane-2-carboxylic acid provides access to a key building block for the development of innovative Hepatitis B Virus capsid inhibitors. The protocols and application notes provided in this guide are intended to empower researchers and drug development professionals to leverage this important synthetic intermediate in their pursuit of novel therapeutics. The methodologies described are robust, scalable, and grounded in established chemical principles, offering a solid foundation for further research and development in this exciting area of medicinal chemistry.

References

Introduction: The Strategic Value of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4-Methylfuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a key heterocyclic building block whose structural motif is integral to the development of novel therapeutics, agrochemicals, and specialty materials.[1][2] Its furan core, substituted with both a carboxylic acid and a methyl group, offers distinct steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures. The successful transition from bench-scale discovery to pilot or industrial production hinges on the availability of a robust, scalable, and economically viable synthetic protocol.

This guide provides a comprehensive, field-tested methodology for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, we delve into the chemical rationale behind the chosen strategy, offering insights into process control, safety, and validation to ensure reliable and reproducible outcomes.

PART 1: Synthetic Strategy and Mechanistic Rationale

Evaluating Synthetic Pathways for Scalability

Several theoretical routes can be envisioned for the synthesis of this compound. One approach involves constructing the furan ring itself, such as through a Paal-Knorr synthesis of a 1,4-dicarbonyl precursor.[3][4] However, the synthesis of the required substituted diketone can be complex and may not be cost-effective for large-scale production.

A more pragmatic and industrially relevant strategy involves the functional group transformation of a readily available, pre-formed furan ring. The oxidation of a corresponding aldehyde (4-methylfurfural) or the conversion of a methyl ketone (4-methyl-2-acetylfuran) are the most direct and well-precedented methods. The oxidation of furfural derivatives to their corresponding carboxylic acids is a cornerstone of industrial furan chemistry.[5][6]

The Chosen Approach: Haloform Oxidation of 4-methyl-2-acetylfuran

We have selected the haloform reaction as the core transformation for this protocol. This method involves the oxidation of a methyl ketone using a basic solution of a halogen, such as sodium hypobromite (NaBrO). This choice is underpinned by several key advantages for scale-up:

  • High Selectivity: The reaction is highly specific for methyl ketones, leaving the furan ring and the 4-methyl group intact under controlled conditions.

  • Accessible Starting Materials: 2-Acetylfuran is a common commodity chemical, and its 4-methyl analog can be synthesized or sourced, providing a reliable starting point.

  • Favorable Reaction Conditions: The reaction proceeds in an aqueous medium under mild temperature conditions, avoiding the need for expensive or hazardous solvents and high-pressure equipment.

  • Inherent Product Separation: The carboxylic acid product is soluble in the basic reaction medium as its sodium salt, while the haloform byproduct (e.g., bromoform) is a dense, immiscible liquid that can be easily separated.

The underlying mechanism, as shown in the diagram below, involves the base-mediated enolization of the ketone, followed by rapid halogenation of the alpha-carbon. Subsequent nucleophilic attack by hydroxide leads to the cleavage of the trihalomethyl group and formation of the carboxylate.

cluster_mechanism Haloform Reaction Mechanism A Start: 4-methyl-2-acetylfuran B Base-catalyzed enolate formation A->B OH⁻ C Repeated α-halogenation with Br₂ B->C Fast D Tri-brominated intermediate C->D E Nucleophilic attack by OH⁻ on carbonyl D->E OH⁻ F Tetrahedral intermediate E->F G Cleavage of CBr₃⁻ leaving group F->G Re-forms C=O H Products: 4-methylfuran-2-carboxylate + Bromoform (CHBr₃) G->H I Acidification H->I H⁺ workup J Final Product: this compound I->J

Caption: Key steps of the haloform reaction mechanism.

PART 2: Scale-Up Protocol and Experimental Details

This protocol is designed for a nominal 1.0 mole scale synthesis. Appropriate adjustments to equipment and cooling capacity are necessary for further scaling.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )MolesEquivalentsAmountPurity
4-methyl-2-acetylfuran1669-50-7124.141.001.0124.1 g>98%
Sodium Hydroxide (NaOH)1310-73-240.004.504.5180.0 g>97%
Bromine (Br₂)7726-95-6159.811.501.5239.7 g (77 mL)>99.5%
1,4-Dioxane123-91-188.11--500 mLReagent Grade
Sodium Sulfite (Na₂SO₃)7757-83-7126.04~0.2-~25 gAnhydrous
Hydrochloric Acid (HCl)7647-01-036.46--As needed (~300 mL)37% (conc.)
Deionized Water7732-18-518.02--~4.0 L-
Equipment
  • 5 L three-neck round-bottom flask (or jacketed reactor)

  • High-torque overhead mechanical stirrer

  • Thermocouple/thermometer

  • 1 L pressure-equalizing dropping funnel

  • Large ice-water bath or circulating chiller

  • 2 L separatory funnel

  • Buchner funnel and vacuum flask (5 L capacity)

  • Drying oven

Experimental Workflow Diagram

start Start prep Prepare NaOBr Solution (NaOH, H₂O, Br₂ @ 0-5°C) start->prep setup Set up Reactor (4-methyl-2-acetylfuran, Dioxane) start->setup addition Slowly Add NaOBr (Maintain Temp < 10°C) prep->addition setup->addition react Stir at Room Temp (Monitor by TLC/GC) addition->react quench Quench Excess Oxidant (Add Na₂SO₃ Solution) react->quench separate Separate Bromoform Layer quench->separate acidify Acidify Aqueous Layer (Conc. HCl to pH ~2) separate->acidify precipitate Precipitate & Cool (Stir in Ice Bath) acidify->precipitate filter Filter Product (Wash with Cold H₂O) precipitate->filter dry Dry Under Vacuum filter->dry purify Recrystallize (e.g., from Water/Ethanol) dry->purify end Final Product: This compound purify->end

Caption: Scalable workflow for this compound synthesis.

Step-by-Step Synthesis Protocol

CAUTION: This procedure involves highly corrosive and toxic reagents. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7][8]

  • Preparation of Sodium Hypobromite Solution (Oxidant):

    • In a 2 L beaker or flask equipped with a magnetic stirrer and placed in a large ice-water bath, dissolve 180.0 g (4.50 mol) of sodium hydroxide in 1.5 L of deionized water.

    • Once the solution has cooled to below 5°C, slowly add 239.7 g (1.50 mol) of bromine via a dropping funnel over 45-60 minutes. CAUTION: The addition is exothermic. Maintain the temperature of the pale yellow solution below 10°C at all times to prevent disproportionation to bromate.

  • Reaction Setup:

    • Charge the 5 L reactor with 124.1 g (1.00 mol) of 4-methyl-2-acetylfuran and 500 mL of 1,4-dioxane.

    • Begin vigorous stirring with the overhead mechanical stirrer to ensure good mixing.

    • Cool the reactor contents to 5-10°C using an ice bath or chiller.

  • Oxidation Reaction:

    • Slowly add the prepared sodium hypobromite solution to the reactor via the pressure-equalizing dropping funnel over approximately 2-3 hours.

    • Carefully monitor the internal temperature and maintain it below 15°C throughout the addition. A controlled rate is crucial to manage the exotherm.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Work-up and Isolation:

    • Cool the reaction mixture back down to 10°C.

    • Prepare a solution of ~25 g of sodium sulfite in 200 mL of water. Add this solution slowly to the reactor to quench any unreacted hypobromite. A spot test with starch-iodide paper can confirm the absence of oxidant.

    • Transfer the entire mixture to a large separatory funnel. The dense, yellowish bromoform layer will settle at the bottom. Separate and remove the bromoform layer (properly label for waste disposal).

    • Return the upper aqueous layer to the reactor. While stirring and cooling in an ice bath, slowly and carefully acidify the solution by adding concentrated hydrochloric acid until the pH is approximately 2.

    • A thick, off-white to pale tan precipitate of this compound will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of cold (0-5°C) deionized water (2 x 500 mL) to remove inorganic salts.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield of crude product is 100-115 g (79-91%).

    • For higher purity, the crude acid can be recrystallized from boiling water or a water/ethanol mixture.[5][9] Dissolve the crude solid in a minimum amount of hot solvent, treat with activated carbon if necessary, filter hot, and allow to cool slowly to form crystals.

PART 3: Process Validation and Safety

Trustworthiness Through Self-Validation

This protocol incorporates multiple checkpoints to ensure process integrity and product quality:

  • In-Process Controls (IPCs):

    • Temperature Monitoring: Strict temperature control during oxidant preparation and addition is the most critical parameter for safety and selectivity.

    • Reaction Completion: Monitoring by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or GC-MS confirms the full consumption of the starting ketone.

    • pH Control: Precise acidification ensures maximum precipitation of the desired product while minimizing the solubility of impurities.

  • Final Product Characterization:

    • Melting Point: The purified product should exhibit a sharp melting point around 129°C.[1]

    • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure and rule out the presence of significant impurities.

    • Purity Assessment: HPLC analysis is recommended to determine the final purity of the scaled-up batch, which should be >98%.

Hazard Analysis and Mitigation
  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizer. Handle only in a fume hood with neoprene or butyl rubber gloves, a face shield, and a lab coat. Have a bromine spill kit and a sodium thiosulfate solution readily available for neutralization.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin and eye burns. The dissolution in water is highly exothermic.

  • Bromoform (CHBr₃): Toxic and a suspected carcinogen. Handle as hazardous waste. The separation step should be performed in a well-ventilated area.

  • 1,4-Dioxane: Flammable and a suspected carcinogen. Can form explosive peroxides upon storage. Use from a freshly opened container.

Waste Disposal: All waste, particularly the bromoform layer and any residual bromine-containing solutions, must be disposed of according to institutional and local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable heterocyclic building block. Drawing from established chemical principles and field-proven insights, this document provides in-depth, practical solutions in a direct question-and-answer format.

Section 1: Troubleshooting Guide for Lithiation and Carboxylation of 3-Methylfuran

This synthetic route is a common and direct method for preparing this compound. It involves the deprotonation of 3-methylfuran at the C2 position using a strong organolithium base, followed by quenching the resulting anion with carbon dioxide. However, this method is not without its challenges, primarily concerning regioselectivity and the handling of air-sensitive reagents.

Frequently Asked Questions (FAQs)

Question 1: My reaction yields a mixture of products, with a significant amount of an isomeric acid that is difficult to separate. What is happening and how can I improve the selectivity for the desired this compound?

Answer:

This is the most common issue in this synthesis and arises from a lack of complete regioselectivity during the lithiation step. 3-Methylfuran has two acidic protons on the furan ring, at the C2 and C5 positions. While lithiation is generally favored at the C2 position due to the directing effect of the oxygen atom, deprotonation at the C5 position can also occur, leading to the formation of the undesired regioisomer, 5-methylfuran-2-carboxylic acid, upon carboxylation. Studies on the lithiation of 3-alkylfurans have shown that mixtures of 2,3- and 2,4-disubstituted (equivalent to 2,5-disubstituted in this context) furans are often formed[1].

Root Causes and Troubleshooting Strategies:

  • Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the organolithium base to the C2 position, making the C5 position more accessible.

  • Reaction Temperature: Low temperatures are crucial for improving regioselectivity. Performing the lithiation at -78 °C (a dry ice/acetone bath) is standard practice. Allowing the reaction to warm up can lead to equilibration and a higher proportion of the thermodynamically more stable lithiated species, which may not be the desired one.

  • Choice of Base: While n-butyllithium (n-BuLi) is commonly used, its aggregation state and reactivity can be influenced by the solvent. Using a bulkier base like tert-butyllithium may alter the regioselectivity, though not always for the better. The use of additives like tetramethylethylenediamine (TMEDA) can chelate the lithium ion, breaking down n-BuLi aggregates and increasing its reactivity, which can sometimes improve selectivity.

Recommended Actions:

  • Strict Temperature Control: Ensure the reaction mixture is maintained at or below -75 °C during the addition of the organolithium reagent and for the entire duration of the lithiation.

  • Slow Addition of Reagents: Add the n-butyllithium solution dropwise to the solution of 3-methylfuran in an appropriate anhydrous solvent like tetrahydrofuran (THF). Rapid addition can cause localized heating, reducing selectivity.

  • Solvent Purity: Use freshly distilled, anhydrous THF. Water or other protic impurities will quench the organolithium reagent and lead to lower yields. THF can also be deprotonated by butyllithium at higher temperatures, leading to side reactions[2][3].

Question 2: The overall yield of my reaction is very low, and I recover a significant amount of the starting 3-methylfuran. What are the likely causes?

Answer:

Low yields with recovery of starting material typically point to issues with the organolithium reagent or the carbon dioxide quench.

Root Causes and Troubleshooting Strategies:

  • Degraded Organolithium Reagent: n-Butyllithium is highly reactive and pyrophoric, and its concentration can decrease over time if not stored and handled properly under an inert atmosphere[4]. Exposure to air or moisture will degrade the reagent.

  • Inefficient Carboxylation: The quenching step with carbon dioxide is critical. Using gaseous CO2 can be inefficient due to poor mixing and solubility in the cold reaction mixture.

  • Premature Quenching: Any protic source, such as moisture in the reaction setup or in the carbon dioxide source, will protonate the lithiated furan, leading back to the starting material.

Recommended Actions:

  • Titrate the Organolithium Reagent: Before use, it is best practice to determine the exact concentration of your n-butyllithium solution through titration. This will ensure you are adding the correct stoichiometric amount.

  • Use Solid Carbon Dioxide (Dry Ice): A more reliable method for carboxylation is to pour the cold lithiated furan solution onto an excess of freshly crushed, high-purity dry ice. This ensures a high concentration of CO2 for an efficient reaction. Avoid using old dry ice that may have condensed water ice on its surface.

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.

Question 3: My final product is contaminated with long-chain alkanes like octane and butane. Where are these coming from?

Answer:

These alkane impurities are derived from the n-butyllithium reagent.

Root Causes and Troubleshooting Strategies:

  • Wurtz Coupling: n-Butyllithium can react with any residual butyl halide from its manufacturing process to form octane.

  • Reaction with Solvent: As mentioned, at temperatures above -20 °C, n-BuLi can deprotonate THF, which ultimately leads to the formation of butane and other byproducts[2][3].

  • Quenching of Excess Reagent: Any unreacted n-butyllithium will be quenched during the workup to produce butane.

Recommended Actions:

  • Use High-Purity Reagents: Whenever possible, use high-quality n-butyllithium with low halide content.

  • Maintain Low Temperatures: This minimizes side reactions with the solvent.

  • Purification: These non-polar impurities are typically easy to remove from the desired carboxylic acid product through an acid-base extraction during the workup or by recrystallization.

Workflow for Troubleshooting Lithiation/Carboxylation

References

Technical Support Center: Synthesis of 4-Methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylfuran-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic building block. Our guidance is grounded in established chemical principles and practical laboratory experience to help you troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments. Each entry details the potential causes of an issue and provides actionable steps for resolution.

Question 1: I am attempting a direct carboxylation of 3-methylfuran to synthesize this compound, but I'm observing a mixture of regioisomers and low yield of the desired product. What is happening and how can I improve the regioselectivity?

Answer:

This is a common challenge when performing electrophilic substitution on substituted furans. The methyl group at the 3-position is weakly activating and directs electrophiles to the 2- and 5-positions. The electronic and steric effects are not strongly differentiating, often leading to a mixture of this compound and 3-methylfuran-5-carboxylic acid.

Root Cause Analysis:

  • Competing Reaction Sites: The C2 and C5 positions of the furan ring are both activated for electrophilic attack. The directing effect of the 3-methyl group is not sufficient to exclusively favor carboxylation at the C2 position.

  • Reaction Conditions: The choice of base and reaction temperature can significantly influence the regioselectivity. Harsh conditions can lead to decreased selectivity.

Troubleshooting Protocol & Optimization:

  • Directed Ortho Metalation (DoM): A more reliable method to achieve high regioselectivity is to use a directed metalation approach.

    • Protocol:

      • Start with 3-methylfuran.

      • Protect the 2-position with a directing group that can be easily removed later, if necessary, though direct lithiation at the most acidic proton (C2) is often feasible.

      • Treat the 3-methylfuran with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an inert solvent like THF. This will selectively deprotonate the C2 position, which is the most acidic proton on the furan ring.[1]

      • Quench the resulting lithiated intermediate with solid carbon dioxide (dry ice).

      • Perform an acidic workup to protonate the carboxylate and yield this compound.

  • Optimization of Direct Carboxylation:

    • Base Selection: Experiment with different bases. While strong bases like KOt-Bu are used for direct C-H carboxylation, their bulkiness might offer some steric hindrance to influence selectivity.[2]

    • Temperature Control: Maintain a low reaction temperature throughout the addition of the carboxylating agent to minimize side reactions and improve selectivity.

Visualizing the Regioselectivity Challenge:

G cluster_0 Direct Carboxylation of 3-Methylfuran 3-Methylfuran 3-Methylfuran Carboxylation CO2, Base 3-Methylfuran->Carboxylation Product_Mixture Mixture of Regioisomers Carboxylation->Product_Mixture Desired_Product This compound Product_Mixture->Desired_Product Major/Minor Side_Product 3-Methylfuran-5-carboxylic acid Product_Mixture->Side_Product Major/Minor G Start 4-Methyl-2-furaldehyde Cannizzaro Cannizzaro Reaction (e.g., NaOH, H2O) Start->Cannizzaro Direct_Oxidation Direct Oxidation (e.g., Pinnick) Start->Direct_Oxidation Products_Cannizzaro Products Cannizzaro->Products_Cannizzaro Product_Direct This compound (High Yield) Direct_Oxidation->Product_Direct Acid_Cannizzaro This compound (~50% yield) Products_Cannizzaro->Acid_Cannizzaro Alcohol_Byproduct 4-Methylfurfuryl alcohol (~50% yield) Products_Cannizzaro->Alcohol_Byproduct G Carboxylic_Acid This compound Conditions Heat (Δ) and/or Acid (H+) Carboxylic_Acid->Conditions Products Decarboxylation Products Conditions->Products 3-Methylfuran 3-Methylfuran Products->3-Methylfuran CO2 Carbon Dioxide (CO2) Products->CO2

References

Technical Support Center: Optimizing Reaction Yield of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block.[1] We provide in-depth troubleshooting advice and detailed protocols to help you maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a variety of methods exist for the synthesis of substituted furan carboxylic acids, a common and logical approach for this compound involves the regioselective carboxylation of a suitable precursor, such as 3-methylfuran. Direct carboxylation of furan scaffolds using carbon dioxide is an atom-economical and environmentally conscious approach.[2] This transformation can be mediated by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the furan ring, followed by quenching with carbon dioxide.

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenge is achieving high regioselectivity. The deprotonation of 3-methylfuran can occur at either the C2 or C5 position, leading to a mixture of this compound and 3-methylfuran-5-carboxylic acid. Controlling the reaction conditions to favor deprotonation at the C2 position is crucial for maximizing the yield of the desired product. Another challenge is the potential for side reactions, such as ring-opening or polymerization of the furan starting material under strongly basic or acidic conditions.

Q3: How can I improve the regioselectivity of the carboxylation reaction?

A3: Several factors can influence the regioselectivity of furan deprotonation and subsequent carboxylation:

  • Choice of Base: The choice of a strong base is critical. Lithium diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi) as it can offer better regioselectivity in some cases due to its steric bulk.

  • Temperature: Performing the deprotonation at low temperatures, typically -78 °C, is essential to minimize side reactions and can influence the kinetic vs. thermodynamic control of deprotonation, thereby affecting the isomeric ratio.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. The coordinating ability of the solvent can influence the aggregation state of the organolithium reagent and, consequently, its reactivity and selectivity.

  • Addition Rate: Slow, dropwise addition of the base to the furan substrate at low temperatures can help to control the reaction and improve selectivity.

Q4: What are the expected byproducts in this synthesis, and how can I identify them?

A4: The primary byproduct is the isomeric 3-methylfuran-5-carboxylic acid. Other potential byproducts can include unreacted starting material (3-methylfuran) and small amounts of polymeric material. Identification of these compounds is typically achieved using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct signals for the different isomers. The proton and carbon chemical shifts of the furan ring and the methyl group will differ based on their positions relative to the carboxylic acid group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile components of the reaction mixture, including the starting material and the isomeric products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the carboxylic acid products and quantify the isomeric ratio.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound typically involves a combination of techniques:

  • Acid-Base Extraction: After quenching the reaction with CO2, the reaction mixture is typically acidified. The carboxylic acid product can then be extracted into an organic solvent. Washing with a basic aqueous solution (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, moving it to the aqueous layer and leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted.

  • Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of appropriate polarity will allow for the separation of the desired isomer from byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation. 2. Inactive or insufficient base. 3. Presence of water or other protic impurities. 4. Ineffective quenching with CO2.1. Ensure slow addition of the base at -78 °C and allow sufficient time for deprotonation. 2. Titrate the organolithium reagent before use to determine its exact concentration. 3. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 4. Use a large excess of freshly crushed dry ice or bubble dry CO2 gas through the solution.
Poor Regioselectivity (High percentage of 3-methylfuran-5-carboxylic acid) 1. Reaction temperature is too high. 2. Incorrect choice of base. 3. Rapid addition of the base.1. Maintain a strict reaction temperature of -78 °C during deprotonation. 2. Experiment with different bases, such as LDA instead of n-BuLi, to leverage steric effects for improved selectivity. 3. Add the base dropwise over a prolonged period to maintain better control over the reaction.
Formation of Dark, Tarry Byproducts 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Prolonged reaction time at higher temperatures.1. Ensure the reaction is maintained at the recommended low temperature. 2. Degas solvents and maintain a positive pressure of an inert gas throughout the reaction. 3. Quench the reaction at low temperature and do not allow it to warm to room temperature until after the workup has begun.
Difficulty in Isolating the Product 1. Product is too soluble in the workup solvents. 2. Formation of an emulsion during extraction.1. Use a different extraction solvent or saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. 2. Add a small amount of brine to the extraction mixture to help break the emulsion. If necessary, filter the mixture through a pad of celite.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methylfuran

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Under a positive pressure of inert gas, add anhydrous THF to the flask.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Add 3-methylfuran (1.0 eq) to the cooled THF.

    • Slowly add a solution of n-BuLi in hexanes (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation:

    • While maintaining the temperature at -78 °C, carefully add an excess of freshly crushed dry ice to the reaction mixture in small portions.

    • Alternatively, bubble dry CO2 gas through the solution for 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

  • Workup:

    • Quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL).

    • Carefully acidify the combined aqueous layers with 2M HCl to pH ~2, which should precipitate the carboxylic acid product.

    • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the second set of organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexanes and ethyl acetate) or by silica gel column chromatography.

Visualizing the Process

Reaction Workflow

reaction_workflow cluster_synthesis Synthesis cluster_purification Purification 3-Methylfuran 3-Methylfuran Deprotonation Deprotonation 3-Methylfuran->Deprotonation n-BuLi, THF, -78°C Carboxylation Carboxylation Deprotonation->Carboxylation CO2 (dry ice) Crude Product Crude Product Carboxylation->Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Purified Product Purified Product Acid-Base Extraction->Purified Product Recrystallization or Column Chromatography

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Possible Cause Check Conditions Check Conditions Low Yield->Check Conditions Possible Cause Titrate Base Titrate Base Check Reagents->Titrate Base Action Use Anhydrous Solvents Use Anhydrous Solvents Check Reagents->Use Anhydrous Solvents Action Maintain -78°C Maintain -78°C Check Conditions->Maintain -78°C Action Slow Addition Slow Addition Check Conditions->Slow Addition Action Poor Regioselectivity Poor Regioselectivity Optimize Base Optimize Base Poor Regioselectivity->Optimize Base Possible Cause Optimize Temperature Optimize Temperature Poor Regioselectivity->Optimize Temperature Possible Cause Try LDA Try LDA Optimize Base->Try LDA Action Strictly -78°C Strictly -78°C Optimize Temperature->Strictly -78°C Action

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Managing the Unwanted Decarboxylation of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the unintended decarboxylation of 4-methylfuran-2-carboxylic acid, a common side reaction in various synthetic protocols. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate this issue, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Premature Decarboxylation

This compound is a valuable building block in organic synthesis. However, its utility can be compromised by a tendency to undergo decarboxylation, leading to the formation of 4-methylfuran. This side reaction can significantly reduce the yield of the desired product and introduce impurities that complicate downstream processing. Understanding the factors that trigger this unwanted reaction is the first step toward effective mitigation.

This guide will delve into the mechanisms, influencing factors, and practical solutions to control the decarboxylation of this compound.

Troubleshooting Guide: Identifying and Resolving Unwanted Decarboxylation

This section addresses common issues encountered during reactions involving this compound.

Question 1: My reaction yield is consistently low, and I've identified 4-methylfuran as a major byproduct. What is causing this, and how can I prevent it?

Answer: The presence of 4-methylfuran strongly indicates that your starting material, this compound, is undergoing decarboxylation. This is a common issue, particularly when thermal energy is applied.

Underlying Causes:

  • Catalyst-Induced Decarboxylation: Certain metal catalysts, particularly those used in cross-coupling reactions, can promote decarboxylation. Palladium-based catalysts, for instance, have been implicated in the decarboxylation of aromatic and heteroaromatic carboxylic acids[2]. Silver and copper salts have also been shown to catalyze the decarboxylation of heteroaromatic carboxylic acids[3].

  • Acidic or Basic Conditions: Both strong acidic and basic conditions can facilitate decarboxylation, although the mechanism may differ. Acid-catalyzed decarboxylation often proceeds through an ipso-substitution pathway, where a proton replaces the carboxylic acid group[4].

Troubleshooting Workflow:

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis of Reaction Conditions cluster_solutions Potential Solutions Problem Low yield of desired product. 4-Methylfuran detected as byproduct. Temp Is the reaction temperature > 140°C? Problem->Temp Catalyst Are metal catalysts (Pd, Ag, Cu) present? Problem->Catalyst pH Are strong acids or bases used? Problem->pH LowerTemp Reduce reaction temperature. Consider alternative, lower-temperature methods. Temp->LowerTemp ChangeCatalyst Screen alternative catalysts. Use catalyst inhibitors if applicable. Catalyst->ChangeCatalyst ModifypH Use milder acids/bases. Employ buffer systems to maintain optimal pH. pH->ModifypH Protect Consider protecting the carboxylic acid group (e.g., as an ester) before subsequent steps. LowerTemp->Protect ChangeCatalyst->Protect ModifypH->Protect

Caption: Troubleshooting workflow for unwanted decarboxylation.

Experimental Protocol: Screening for Optimal Reaction Temperature

  • Set up parallel reactions: Prepare several identical small-scale reactions.

  • Establish a temperature gradient: Run each reaction at a different temperature, starting from a significantly lower temperature than your original protocol (e.g., 80°C, 100°C, 120°C, 140°C).

  • Monitor reaction progress and byproduct formation: Use an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR spectroscopy) to track the formation of your desired product and 4-methylfuran at regular time intervals.

  • Analyze the data: Plot the yield of the desired product and the byproduct against temperature. This will help you identify the temperature at which decarboxylation becomes a significant side reaction.

  • Optimize: Select the highest temperature that provides a reasonable reaction rate without significant decarboxylation.

Frequently Asked Questions (FAQs)

Q1: How does the methyl group at the 4-position influence the stability of the carboxylic acid towards decarboxylation compared to unsubstituted furan-2-carboxylic acid?

Q2: I am running a Diels-Alder reaction with a derivative of this compound and observing significant decarboxylation. What can I do?

A2: Diels-Alder reactions often require elevated temperatures to overcome the activation energy, which unfortunately can also promote decarboxylation. This is a known issue in reactions involving furan derivatives[5].

Mitigation Strategies for Diels-Alder Reactions:

  • Lewis Acid Catalysis: Consider using a Lewis acid catalyst to accelerate the Diels-Alder reaction at a lower temperature. Common Lewis acids for this purpose include ZnCl₂, AlCl₃, and BF₃·OEt₂. A lower reaction temperature will significantly reduce the rate of decarboxylation.

  • High Pressure: Applying high pressure can also promote the Diels-Alder reaction, often allowing for lower reaction temperatures.

  • Solvent Choice: The choice of solvent can influence the rate of both the Diels-Alder reaction and the decarboxylation. Experiment with different solvents to find a system that favors the desired reaction.

  • Protecting Group Strategy: If other methods fail, consider converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the Diels-Alder reaction. Esters are generally more stable to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid after the cycloaddition is complete.

Q3: Are there any specific catalysts I should avoid to minimize the risk of decarboxylation?

A3: Yes. While catalyst choice is highly reaction-dependent, certain metals have been shown to promote decarboxylation of heteroaromatic carboxylic acids.

Catalysts to Use with Caution:

Catalyst ClassExamplesPotential for Decarboxylation
Palladium CatalystsPd(OAc)₂, Pd(PPh₃)₄High, especially at elevated temperatures.
Silver CatalystsAg₂CO₃, AgNO₃Moderate to High.
Copper CatalystsCu(I) and Cu(II) saltsModerate to High.

When developing a new synthetic route, it is advisable to screen a range of catalysts and reaction conditions to identify a system that is selective for the desired transformation while minimizing decarboxylation.

Q4: Can I use a base to prevent decarboxylation?

A4: The effect of a base on decarboxylation is not straightforward and depends on the reaction mechanism. In some cases, a base can deprotonate the carboxylic acid to form a carboxylate salt. While this may alter the electronic properties and potentially influence the decarboxylation pathway, it is not a universally effective preventative measure. In fact, some decarboxylation reactions are base-catalyzed. A more reliable approach is to control the temperature and choose appropriate catalysts. If a base is required for your primary reaction, use the mildest base possible and carefully monitor for byproduct formation.

Mechanistic Insights: The Decarboxylation Pathway

The decarboxylation of furan-2-carboxylic acids is generally understood to proceed via an electrophilic substitution mechanism, specifically ipso-substitution.

Caption: Proposed ipso-substitution mechanism for decarboxylation.

In this pathway, a proton attacks the carbon atom to which the carboxylic acid group is attached (the ipso position). This forms a Wheland-type intermediate, which can then lose carbon dioxide to form the final furan product. The stability of this intermediate is a key factor in determining the rate of decarboxylation.

References

Technical Support Center: Purification of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for common challenges encountered during the purification of 4-Methylfuran-2-carboxylic acid. It is designed for researchers, chemists, and process development professionals who require high-purity material for their work.

Part 1: Frequently Asked Questions (FAQs) - Understanding Common Impurities

This section addresses the fundamental questions regarding the nature and origin of byproducts in the synthesis of this compound.

Q1: What are the most common byproducts I can expect during the synthesis of this compound?

A: The impurity profile of crude this compound is heavily dependent on the synthetic route employed. However, several classes of byproducts are consistently observed:

  • Unreacted Starting Materials: Incomplete conversion of precursors, such as 4-methylfurfural, is a common source of contamination.

  • Over-oxidation Products: If the synthesis involves oxidation of the methyl group, there is a risk of forming furan-2,4-dicarboxylic acid.[1]

  • Degradation Products (Tarry/Resinous Materials): The furan ring is susceptible to degradation under harsh acidic or high-temperature conditions, leading to the formation of dark, polymeric, and often intractable materials. This is a well-documented issue in the synthesis of related furan carboxylic acids.[2][3]

  • Reaction Intermediates: Depending on the pathway, partially converted intermediates may persist in the final crude product. For instance, in syntheses starting from furfural analogues, the corresponding furfuryl alcohol can be a byproduct of disproportionation reactions like the Cannizzaro reaction.[4][5]

  • Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup (e.g., sodium sulfate) can also be present.[3]

Q2: My final product is significantly discolored (yellow to dark brown). What causes this, and how can I prevent it?

A: Discoloration is almost always due to the formation of tarry or resinous materials from the degradation of the furan ring.[2]

Causality: The furan heterocycle is sensitive to strong acids and high temperatures. These conditions can catalyze polymerization or decomposition reactions. The presence of trace impurities, particularly acids, in the starting materials can also promote the formation of these colored byproducts.[2]

Prevention Strategies:

  • Temperature Control: Maintain the recommended reaction temperature. Avoid localized overheating by ensuring efficient stirring.

  • pH Management: During workup, neutralize acidic conditions promptly once the desired reaction is complete.

  • Inert Atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that may lead to colored impurities.

  • Purity of Starting Materials: Ensure that starting materials, like 4-methylfurfural, are free from acidic impurities. Distillation of the starting material may be necessary.

Q3: How can common impurities affect my downstream applications?

A: The purity of this compound is critical, as impurities can have significant detrimental effects:

  • Polymerization: In the synthesis of polyesters or polyamides, monofunctional impurities (like residual starting aldehyde) can act as chain terminators, limiting the molecular weight and compromising the mechanical properties of the final polymer.[6]

  • Catalysis: Impurities can poison catalysts used in subsequent transformations.

  • Pharmaceutical Development: For drug development applications, even trace impurities can have unintended biological activity or lead to failed batches due to inconsistent product profiles.

  • Analytical Characterization: Impurities can complicate the interpretation of analytical data (e.g., NMR, HPLC), leading to inaccurate characterization of the target compound.

Part 2: Troubleshooting Guide - Practical Purification Protocols

This section provides direct answers and step-by-step solutions to specific experimental problems.

Q4: My recrystallization attempt resulted in poor recovery or no crystals at all. What are the key parameters to optimize?

A: Recrystallization is a powerful technique for purifying crystalline solids, but its success hinges on the appropriate choice of solvent and technique. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.[6]

Troubleshooting Steps & Causality:

  • Solvent Selection is Critical: The ideal solvent should dissolve the this compound sparingly at room temperature but completely at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). For carboxylic acids, polar solvents or solvent mixtures are often effective.[7]

  • Insufficient Concentration: If the solution is too dilute, the saturation point may not be reached upon cooling, preventing crystallization. Before cooling, heat the solution to boiling and add solvent dropwise until the solid just dissolves. Then, consider boiling off a small portion of the solvent to ensure saturation.

  • Cooling Rate is Too Fast: Rapid cooling (e.g., crashing the flask in an ice bath) leads to the formation of small, often impure crystals, and can cause the product to "oil out." Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery.

  • "Oiling Out": If the compound separates as a liquid instead of a solid, it indicates that the solution became supersaturated at a temperature above the melting point of the solute in that solvent. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly. Using a co-solvent system (e.g., Ethanol/Water) can also mitigate this issue.[7]

Data Table: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)Key Characteristics & Rationale
Water 100Good for polar compounds. This compound has some water solubility, which increases significantly with heat, making it a viable option. Can be effective for removing non-polar, "oily" impurities.[3][7]
Ethanol/Water VariableA powerful mixed-solvent system. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of ethanol to clarify and then cool slowly. This allows for fine-tuning of polarity.
Carbon Tetrachloride 77A historical solvent for furan-2-carboxylic acid.[3] It is effective but less commonly used now due to toxicity. Good for separating from highly polar or water-soluble impurities. Use with extreme caution in a well-ventilated fume hood.
Ethyl Acetate/Hexane VariableAnother excellent mixed-solvent system. Dissolve in a minimum of hot ethyl acetate and add hexane until persistent cloudiness is observed. This is effective for moderately polar compounds.[8]

Q5: How do I remove baseline or highly polar impurities that co-crystallize with my product?

A: When impurities have similar solubility profiles to the target compound, or are too polar to be left behind in common recrystallization solvents, flash column chromatography is the recommended method.[9] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[8]

Principle: Silica gel is a polar stationary phase. Polar molecules will adhere more strongly to the silica and elute more slowly, while non-polar molecules will travel through the column more quickly with the mobile phase. Since this compound is a polar carboxylic acid, it will require a relatively polar solvent system to elute.

Experimental Protocol: Flash Column Chromatography
  • Prepare the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a column and allow it to pack under gravity or with light pressure.

  • Select the Mobile Phase (Eluent): The choice of eluent is crucial. A common starting point for a carboxylic acid is a mixture of a non-polar solvent and a more polar one, with a small amount of acid to ensure the carboxylic acid remains protonated and does not streak.

    • Recommended System: Hexane/Ethyl Acetate with 0.5-1% Acetic Acid.

    • Optimization: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1) to find the system that gives good separation on a TLC plate (target compound Rf of ~0.3). The added acetic acid suppresses the deprotonation of the carboxylic acid group, leading to sharper bands and better separation.[10]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column. This "dry loading" method typically results in better separation than loading the sample as a concentrated liquid.

  • Elute and Collect: Run the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 3: Visualization of Workflows

Diagram 1: General Purification Strategy

This diagram outlines the decision-making process for purifying crude this compound.

crude Crude 4-Methylfuran- 2-carboxylic acid workup Aqueous Workup (e.g., Acid/Base Extraction) crude->workup analysis Analyze Purity & Color (TLC, NMR) workup->analysis recryst Recrystallization analysis->recryst High Purity, Minor Discoloration chrom Flash Column Chromatography analysis->chrom Complex Mixture, Baseline Impurities, Intense Color final_product Pure Product (>99%) recryst->final_product waste Impurities in Mother Liquor / Other Fractions recryst->waste chrom->final_product chrom->waste

Caption: Decision workflow for purification of this compound.

Diagram 2: Logic for Recrystallization Solvent Selection

This flowchart illustrates the logical steps for choosing an effective recrystallization solvent.

start Select a Potential Solvent test_rt Test Solubility at Room Temperature start->test_rt test_hot Test Solubility in Hot/Boiling Solvent test_rt->test_hot Insoluble or Sparingly Soluble bad_solvent Poor Solvent, Try Another test_rt->bad_solvent Very Soluble cool Cool Solution Slowly test_hot->cool Soluble test_hot->bad_solvent Insoluble check_crystals Observe for Crystal Formation cool->check_crystals good_solvent Good Solvent Candidate check_crystals->good_solvent Abundant Crystals Form check_crystals->bad_solvent No Crystals or 'Oiling Out'

Caption: Systematic approach to selecting an optimal recrystallization solvent.

References

Technical Support Center: 4-Methylfuran-2-carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.

I. Understanding the Inherent Instability of the Furan Moiety

The furan ring, while aromatic, is electron-rich and possesses a lower resonance energy compared to benzene. This makes it susceptible to a variety of degradation pathways, particularly under common laboratory conditions. The primary modes of degradation for this compound are acid-catalyzed ring-opening, oxidation, and thermal decarboxylation. The presence of the electron-donating methyl group at the 4-position and the electron-withdrawing carboxylic acid group at the 2-position creates a unique electronic profile that influences its reactivity and stability.

II. Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Sample Discoloration and Purity Issues

Question: My solid sample of this compound, which was initially off-white, has developed a yellow or brownish tint over time. What is causing this discoloration, and is the material still usable?

Answer:

Discoloration of this compound is a common indicator of degradation. The likely culprits are slow oxidation and polymerization, which can be initiated by exposure to air (oxygen), light, and trace impurities.

  • Causality: The furan ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] Furan rings, especially when activated by electron-donating groups like the methyl substituent, can also be prone to polymerization under certain conditions, leading to the formation of higher molecular weight, often colored, materials.

  • Troubleshooting & Mitigation:

    • Purity Check: Before use, it is crucial to assess the purity of the discolored material. Techniques such as NMR spectroscopy, LC-MS, or melting point determination can help quantify the extent of degradation. The presence of broad signals in the NMR spectrum or multiple peaks in the chromatogram would indicate significant impurity.

    • Purification: If the degradation is minor, recrystallization from a suitable solvent can be attempted to purify the material.

    • Prevention: Proper storage is key to preventing discoloration. Store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8°C) to minimize exposure to oxygen and light.[3][4]

FAQ 2: Degradation Under Acidic Conditions

Question: I am running a reaction in an acidic medium, and I'm observing significant loss of my this compound starting material. What is the degradation mechanism, and how can I avoid it?

Answer:

Furan rings are notoriously unstable in acidic conditions, readily undergoing acid-catalyzed ring-opening.[5][6] The electron-donating methyl group in this compound can exacerbate this instability by increasing the electron density of the furan ring, making it more susceptible to protonation.

  • Mechanism: The degradation is initiated by the protonation of the furan ring, which is the rate-limiting step.[6] Protonation at the α-carbon (C5) is generally favored. This creates a highly reactive intermediate that is readily attacked by nucleophiles (such as water in aqueous media), leading to the formation of dihydrofuranol intermediates. Subsequent protonation and cleavage of the C-O bond result in the ring opening to form acyclic dicarbonyl compounds.[5][6]

    Acid_Catalyzed_Ring_Opening cluster_0 Acid-Catalyzed Ring Opening of this compound A This compound B Protonated Furan Intermediate A->B H+ (fast) C Nucleophilic Attack (e.g., by H2O) B->C Nu- D Dihydrofuranol Intermediate C->D E Ring-Opened Dicarbonyl Product D->E H+, Ring Opening

    Caption: Acid-catalyzed degradation pathway of this compound.

  • Troubleshooting & Experimental Design:

    • pH Control: If possible, perform your reaction under the mildest acidic conditions that allow for the desired transformation. Maintaining a pH above 4 is generally advisable for furan stability.

    • Temperature Management: The rate of acid-catalyzed degradation is highly temperature-dependent. Conduct your reaction at the lowest practical temperature.

    • Reaction Time: Minimize the exposure time of your compound to acidic conditions.

    • Solvent Choice: The use of polar aprotic solvents may offer some stabilization compared to aqueous acidic solutions.

    • Protecting Groups: In multi-step syntheses, consider if the furan moiety can be introduced at a later stage to avoid harsh acidic conditions.

FAQ 3: Instability in the Presence of Oxidizing Agents

Question: My reaction involves an oxidizing agent, and I'm seeing decomposition of my this compound. What's happening, and what are my options?

Answer:

The electron-rich furan ring is readily oxidized.[1][7] This can lead to a variety of products, including ring-opened species and complete degradation to smaller molecules. Common laboratory oxidants can readily react with the furan moiety.

  • Mechanism: The oxidation of furans can proceed through several pathways depending on the oxidant. A common mechanism involves the formation of an endoperoxide intermediate, which can then rearrange or be cleaved to yield 1,4-dicarbonyl compounds.[2][8] In the presence of strong oxidizing agents and under harsh conditions, the furan ring can be completely degraded to smaller carboxylic acids.[8]

    Furan_Oxidation cluster_1 Oxidative Degradation of this compound A This compound C Endoperoxide Intermediate A->C [O] B Oxidant (e.g., O2, Peroxides) B->C D 1,4-Dicarbonyl Product C->D Rearrangement E Further Oxidation (Strong Oxidants) D->E F Smaller Carboxylic Acids E->F

    Caption: General pathways for the oxidative degradation of the furan ring.

  • Troubleshooting & Protocol Validation:

    • Choice of Oxidant: Select the mildest oxidizing agent that can achieve the desired transformation without affecting the furan ring.

    • Reaction Conditions: Control the reaction temperature and stoichiometry of the oxidant carefully. Over-oxidation can be minimized by slow addition of the oxidant and monitoring the reaction progress closely.

    • Atmosphere: If not part of the reaction, exclude oxygen by running the reaction under an inert atmosphere (e.g., argon or nitrogen).

FAQ 4: Unwanted Decarboxylation

Question: During a high-temperature reaction, I've identified 4-methylfuran as a byproduct. Why is this happening?

Answer:

Furan-2-carboxylic acids can undergo thermal decarboxylation to yield the corresponding furan.[9][10] This process is typically favored at elevated temperatures.

  • Mechanism: The decarboxylation of 2-furoic acids is thought to proceed via an electrophilic substitution mechanism where a proton replaces the carboxylic acid group.[11] The stability of the intermediate formed during this process influences the ease of decarboxylation.

  • Troubleshooting & Preventative Measures:

    • Temperature Control: If decarboxylation is a concern, avoid excessive heating. Explore alternative, lower-temperature synthetic routes if possible.

    • Catalyst Considerations: Certain metal catalysts can promote decarboxylation.[12] If using a catalyst, screen for options that are less prone to inducing this side reaction.

III. Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of your this compound, adhere to the following storage and handling procedures:

ParameterRecommendationRationale
Temperature 2-8°C[3][4]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidation.[1][2]
Light Amber vial or protection from lightPrevents potential photodegradation.[13]
Container Tightly sealed glass containerPrevents moisture absorption and exposure to air.
Handling In a well-ventilated area or fume hood[14]Avoid inhalation of dust.
Personal Protective Equipment Safety glasses, gloves, lab coat[14][15]Standard laboratory safety practice.

IV. References

  • Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). Chemical Research in Toxicology, 35(11), 2014-2024. 13

  • Makarov, A. S., Uchuskin, M. G., & Trushkov, I. V. (2017). Furan Oxidation Reactions in the Total Synthesis of Natural Products. Synthesis, 49(22), 4845-4867. 1

  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). RSC Advances, 11(50), 31731-31735. 2

  • Georgiadis, D., & Georgiadis, D. (2012). Oxidative Cleavage of Furans. Organic Reactions, 1-218. 7

  • Oxidation of furans (Review). (2018). ResearchGate. 8

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. (2017). The Journal of Physical Chemistry A, 121(46), 8887-8897. 16

  • Stability issues of furan rings in acidic or basic conditions. (n.d.). BenchChem. 5

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2020). Polymers, 12(11), 2536. 17

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology, 92(6), 1095-1105. 18

  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020, January 16). YouTube. 11

  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. (2022). Polymers, 14(23), 5220. 19

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Energy & Fuels, 32(1), 559-567. 6

  • This compound. (n.d.). Biosynth. 3

  • This compound. (n.d.). Pharmaffiliates. 4

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. (2013). Catalysis Science & Technology, 3(1), 106-115. 20

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. (2018). ResearchGate. 21

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2012). Food Additives & Contaminants: Part A, 29(6), 899-908. 9

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). Catalysts, 9(6), 527. 22

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2020). ChemistryOpen, 9(10), 1014-1021. 23

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. 12

  • Photoreactive furan derivatives. (2018). ResearchGate. 24

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). Arkivoc, 2013(4), 405-412. 25

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). Food Chemistry, 303, 125406. 10

  • 2-Furancarboxylic acid Safety Data Sheet. (2010). Fisher Scientific. 15

  • 3-Methylfuran-2-carboxylic acid SDS. (n.d.). ECHEMI. 14

References

Technical Support Center: Challenges in the Purification of 4-Methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound (MFCA) is a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds.[1] However, achieving high purity of MFCA can be challenging due to the presence of structurally similar impurities, its susceptibility to degradation, and its physicochemical properties. Common issues include discoloration of the final product, low recovery yields, and the presence of persistent impurities that are difficult to remove by standard crystallization techniques. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?

A: Discoloration is a common issue when working with furan derivatives, which can be sensitive to air, light, and acid. The color often arises from trace amounts of oxidized or polymerized impurities. Tarry by-products can also form during synthesis, leading to a deeply colored crude product.[2]

  • Causality: The furan ring is susceptible to oxidation and polymerization, especially under acidic conditions or upon exposure to heat and light. Impurities from the starting materials or side reactions during synthesis are often the culprits.

  • Troubleshooting:

    • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon (charcoal).[2][3] Dissolve the crude MFCA in a suitable hot solvent (e.g., boiling water or an ethanol/water mixture) and add a small amount of activated carbon. Boil the solution for a short period (10-15 minutes), then perform a hot filtration to remove the carbon. The purified MFCA will crystallize upon cooling.

    • Inert Atmosphere: During purification and storage, using an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Storage: Store the purified solid in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.[1][4]

Q2: I am experiencing low recovery after recrystallization. What factors could be contributing to this, and how can I improve my yield?

A: Low recovery during recrystallization is often due to the partial solubility of the product in the mother liquor or the use of an inappropriate solvent system.[2]

  • Causality: this compound has some solubility in common recrystallization solvents, especially at room temperature. If too much solvent is used, or if the solution is not cooled sufficiently, a significant amount of product can remain dissolved.

  • Troubleshooting:

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For carboxylic acids, mixtures of solvents like ethanol/water or acetone/hexane can be effective.[5] Experiment with different solvent systems to find the optimal one for your specific impurity profile.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

    • Cooling Protocol: Cool the solution slowly to allow for the formation of larger, purer crystals. A subsequent period of cooling in an ice bath can further decrease the solubility and improve the yield.

    • Mother Liquor Recovery: The mother liquor may still contain a significant amount of dissolved product.[2] Concentrating the mother liquor and performing a second crystallization can recover more of the compound, although this second crop may be less pure.

Q3: My purified this compound shows persistent impurities in my analytical data (NMR, HPLC). What are these impurities likely to be and how can I remove them?

A: Persistent impurities in furan-2-carboxylic acid derivatives are often structurally related compounds formed during synthesis. These can include starting materials, isomers, or by-products from side reactions.

  • Causality: Depending on the synthetic route, common impurities could include unreacted starting materials or isomeric by-products such as 3-methylfuran-2-carboxylic acid or 5-methylfuran-2-carboxylic acid.[6]

  • Troubleshooting:

    • Chromatography: For high-purity applications, column chromatography is a powerful purification technique. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane with a small amount of acetic acid to improve peak shape) can effectively separate closely related impurities.

    • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product.

    • Distillation (of an ester derivative): For certain impurities, converting the carboxylic acid to its methyl or ethyl ester, followed by distillation and subsequent hydrolysis back to the acid, can be an effective purification strategy.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Solution
Oiling out The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent or a solvent mixture. Add a co-solvent in which the compound is less soluble.
No crystal formation The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Poor recovery Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Cool the solution in an ice bath to minimize solubility. Recover a second crop of crystals from the mother liquor.
Product is still impure The cooling was too rapid, trapping impurities. The chosen solvent does not effectively differentiate between the product and the impurity.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Experiment with different recrystallization solvents.
Chromatography Challenges
Problem Potential Cause Solution
Poor separation of spots on TLC The solvent system is not optimal.Adjust the polarity of the eluent. Try different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol).
Tailing of the acidic spot The carboxylic acid is interacting strongly with the stationary phase (silica gel).Add a small amount of a polar modifier like acetic acid or formic acid (0.5-1%) to the eluent to suppress this interaction and improve peak shape.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution may be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Carbon
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization: Once dissolved, remove the flask from the heat and add a small amount of activated carbon (approximately 1-2% of the solute weight).

  • Hot Filtration: Gently reheat the solution to boiling for 5-10 minutes. Set up a hot filtration apparatus (a heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven or desiccator.

Protocol 2: Small-Scale Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good system will give the desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate with 1% acetic acid.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Collection: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Quality Control Crude_Product Crude 4-Methylfuran-2- carboxylic acid Recrystallization Recrystallization (with Activated Carbon) Crude_Product->Recrystallization Chromatography Column Chromatography Crude_Product->Chromatography Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Acid_Base->Pure_Product Analysis Purity Analysis (NMR, HPLC, etc.) Pure_Product->Analysis

Caption: General purification workflow for this compound.

References

Technical Support Center: Optimizing Solvent Conditions for 4-Methylfuran-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common experimental challenges with a focus on the critical role of solvent selection in achieving optimal reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and innovate confidently.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries and problems encountered when working with this compound.

Q1: My this compound is not dissolving. What are the recommended solvents for initial trials?

A1: this compound is a polar molecule, but the furan ring and methyl group also impart some nonpolar character. Its solubility is a frequent initial hurdle. For initial trials, polar aprotic solvents are often the most effective. If solubility remains an issue, gentle heating can be applied, but caution is advised due to the compound's thermal sensitivity (see FAQ 2).

  • Initial Recommendation: Start with solvents like Tetrahydrofuran (THF), Acetone, or Ethyl Acetate. For reactions requiring higher polarity or involving salts, N,N-Dimethylformamide (DMF) is a strong candidate.

  • Protic Solvents: Alcohols like methanol and ethanol are also good solvents, particularly for reactions like Fischer esterification where the alcohol is also a reagent.[1]

  • Aqueous Systems: The compound has some solubility in water, which increases with pH as the carboxylate salt is formed.[1]

Table 1: General Solubility Guidelines for this compound

Solvent TypeExamplesGeneral Solubility & Use Case
Polar Aprotic DMF, Acetonitrile, Acetone, THFGood to Excellent. Generally the best starting point for a wide range of reactions, including amide couplings and nucleophilic substitutions.
Polar Protic Methanol, Ethanol, WaterGood. Suitable for esterifications or when a protic environment is necessary. Solubility in water is pH-dependent.[1]
Ethers Diethyl Ether, 2-Methyl-THFModerate. Can be useful for extractions. 2-MeTHF is a greener alternative to THF.[2]
Chlorinated Dichloromethane (DCM)Moderate. Commonly used in amide coupling reactions, though greener alternatives are encouraged.[3][4]
Nonpolar Toluene, HexanesPoor. Generally used as anti-solvents for precipitation/crystallization rather than as reaction media.

Q2: I'm observing significant furan formation and gas evolution, suggesting my starting material is decarboxylating. How can I prevent this?

A2: This is a critical issue. The furan ring is susceptible to degradation under strong acidic conditions and elevated temperatures. The carboxylic acid group at the C2 position can be thermally cleaved, releasing CO2 and forming 2-methylfuran.[5] This side reaction is a major cause of low yields.

  • Mechanism Insight: The decarboxylation of furoic acids can be activated at temperatures as low as 140-160°C and is often accelerated by acid catalysts.[5] The reaction proceeds through the loss of carbon dioxide, which is entropically favorable.[6]

  • Primary Solution: The most effective strategy is to minimize heat. Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.

  • Solvent Choice: Avoid high-boiling point solvents if the reaction requires heating. If heating is unavoidable, select a solvent that allows for reflux at a moderate temperature.

  • pH Control: Avoid strongly acidic conditions unless absolutely necessary (e.g., Fischer esterification). If an acid catalyst is required, use the minimum effective concentration. For reactions sensitive to acid, consider converting the carboxylic acid to a more reactive derivative first (like an acid chloride) to allow for milder subsequent reaction conditions.

Q3: What is the best practice for setting up an amide coupling reaction to maximize yield and purity?

A3: Amide bond formation is a cornerstone reaction, but direct condensation of a carboxylic acid and an amine is difficult and requires high temperatures, which would degrade this compound.[7] Therefore, the use of coupling reagents is essential. The choice of solvent is critical for solubilizing all components and facilitating the reaction.

  • Recommended Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common solvents for amide coupling.[3][4] They effectively dissolve the carboxylic acid, amine, and most common coupling reagents. Greener alternatives like 2-Methyl-THF or cyclopentyl methyl ether (CPME) are increasingly being evaluated and can be effective replacements for DCM and DMF.[3]

  • Coupling Reagents: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective.[4][8][9] To minimize side reactions and potential racemization if chiral amines are used, additives like 1-Hydroxybenzotriazole (HOBt) are highly recommended.[8]

  • Causality: The solvent's role is to provide a medium where the carboxylic acid can be "activated" by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with DCC). This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. A polar aprotic solvent stabilizes these charged intermediates without interfering with the reaction.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides in-depth, protocol-driven guidance for overcoming challenges in specific, common transformations of this compound.

Guide 1: Optimizing Fischer Esterification

The direct esterification of a carboxylic acid with an alcohol under acid catalysis, known as Fischer Esterification, is a common but challenging reaction for this substrate due to its acid and heat sensitivity.[10][11]

Problem: Low ester yield with significant dark-colored byproducts and evidence of decarboxylation.

Root Cause Analysis: The primary issue is the harshness of the reaction conditions. Concentrated sulfuric acid combined with refluxing alcohol can easily lead to the degradation of the furan ring and decarboxylation of the starting material.[5] The reaction is also an equilibrium, and inefficient water removal can prevent it from proceeding to completion.[10][12]

Troubleshooting Workflow & Protocol:

Caption: Decision workflow for troubleshooting Fischer Esterification.

Recommended Protocol: Mild Esterification via Acid Chloride Intermediate

This two-step protocol avoids strong acid and high heat, preserving the integrity of the furan ring.

Step 1: Formation of 4-Methylfuran-2-carbonyl chloride

  • In a fume hood, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Oxalyl chloride or Thionyl chloride (1.2 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl) will occur.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • The resulting solution of the acid chloride is typically used directly in the next step without purification.

Step 2: Reaction with Alcohol

  • In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base like Triethylamine (TEA) or Pyridine (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Slowly add the crude acid chloride solution from Step 1 to the alcohol/base mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, quench the reaction with water or saturated NH₄Cl solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography as needed.

  • Scientific Rationale: Converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon.[13] This allows the reaction with the alcohol (a weak nucleophile) to proceed rapidly at low temperatures without any acid catalyst, thus preventing substrate degradation.

Guide 2: Solvent Optimization for Nucleophilic Aromatic Substitution (SNAr)

While the furan ring is electron-rich, placing strong electron-withdrawing groups (like a nitro group) on the ring can activate it for Nucleophilic Aromatic Substitution. The carboxylic acid group itself also acts as a moderately activating group. Solvent choice is paramount in these reactions.

Problem: An SNAr reaction (e.g., with a halogenated this compound derivative) is sluggish or fails completely.

Root Cause Analysis: SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is the key to the reaction's success. The solvent must be able to stabilize this charged intermediate.

Solvent Selection Strategy:

G

Caption: Role of solvent polarity in stabilizing the SNAr intermediate.

Recommended Solvents & Conditions:

  • Primary Choice: Highly polar aprotic solvents are required. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the best choices.

  • Mechanism Insight: These solvents have large dipole moments and can effectively solvate the cation of the nucleophile's salt, but they are poor at solvating the anion (the nucleophile itself). This leaves the nucleophile "naked" and highly reactive. Crucially, they excel at stabilizing the delocalized negative charge of the Meisenheimer complex, lowering the activation energy of the reaction.[1]

  • Avoid Protic Solvents: Protic solvents like water or alcohols should be strictly avoided. They will solvate and deactivate the nucleophile through hydrogen bonding, dramatically slowing or stopping the reaction.

Table 2: Solvent Polarity and Suitability for SNAr

SolventTypeDielectric Constant (ε)Suitability for SNArRationale
DMSO Polar Aprotic47Excellent Highly polar, stabilizes Meisenheimer complex effectively.
DMF Polar Aprotic37Very Good Good alternative to DMSO, common choice.
Acetonitrile Polar Aprotic36Good Effective, but may be less efficient than DMSO or DMF for challenging substrates.
Ethanol Polar Protic25Poor Deactivates nucleophile via hydrogen bonding.
Toluene Nonpolar2.4Unsuitable Cannot stabilize the charged intermediate.

Experimental Protocol: Solvent Screening for SNAr

  • Set up three parallel reactions in small vials, each with the halogenated furan substrate (1.0 eq), the nucleophile (1.2-2.0 eq), and a base if necessary (e.g., K₂CO₃).

  • To each vial, add one of the primary choice solvents: (a) DMSO, (b) DMF, (c) NMP.

  • Stir all reactions at the desired temperature (e.g., 80-120 °C) and monitor progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Compare the conversion rates to identify the optimal solvent system for your specific substrate and nucleophile combination.

By systematically evaluating solvents based on their ability to stabilize the key reaction intermediate, you can successfully troubleshoot and optimize even challenging SNAr reactions.

References

Technical Support Center: 4-Methylfuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting and FAQ resource for the work-up and purification of 4-Methylfuran-2-carboxylic acid. The protocols and advice herein are synthesized from established chemical literature and best practices to ensure scientific integrity and experimental success.

Introduction: The Critical Role of the Work-up

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science[1][2], often concludes with the hydrolysis of its corresponding ester, typically methyl 4-methylfuran-2-carboxylate. While the hydrolysis reaction itself is generally robust, the subsequent work-up procedure is paramount for achieving high purity and yield. Improper technique can lead to product loss, contamination, and purification challenges. This guide is designed to navigate these potential pitfalls, explaining the chemical principles behind each step to empower you to make informed decisions in your own experiments.

Part 1: Standard Work-up Protocol (Post-Saponification)

This section details the standard procedure for isolating this compound following the alkaline hydrolysis (saponification) of its methyl ester.

Experimental Protocol: Acid-Base Extraction

Objective: To isolate and purify this compound from the reaction mixture after saponification.

Procedure:

  • Reaction Quenching & Cooling:

    • Once the hydrolysis is deemed complete by TLC or other analysis, cool the reaction mixture to room temperature, and then further cool in an ice-water bath to 0-5 °C. This minimizes potential degradation of the acid-sensitive furan ring during the subsequent acidification.[3]

  • Acidification:

    • While stirring vigorously in the ice bath, slowly add aqueous hydrochloric acid (e.g., 2N HCl) dropwise to the reaction mixture.

    • Monitor the pH continuously with pH paper or a calibrated meter. Continue adding acid until the solution is acidic, typically pH 1-2.[4]

    • Causality: The product exists as the water-soluble sodium 4-methylfuran-2-carboxylate salt in the basic reaction mixture. Protonation converts it to the free carboxylic acid, which has much lower solubility in water and can be extracted into an organic solvent.[5] A white precipitate of the product may form at this stage.

  • Organic Extraction:

    • Transfer the acidified mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether) three times (3x). Use a volume of organic solvent roughly equal to the aqueous volume for the first extraction, and slightly less for subsequent extractions.

    • Causality: Multiple extractions are necessary to efficiently recover the product, as it will partition between the aqueous and organic layers.[6] Saturation of the aqueous layer with NaCl (brining out) can further decrease the product's aqueous solubility and improve extraction efficiency.

  • Washing & Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Solvent Removal & Isolation:

    • Remove the organic solvent using a rotary evaporator.

    • The resulting crude solid is this compound, which can be further purified.

Visual Workflow: Standard Work-up

Workup_Workflow RM Reaction Mixture (Basic, Aqueous) Cool Cool to 0-5 °C RM->Cool Prepare for Acidification Acidify Acidify to pH 1-2 (e.g., 2N HCl) Cool->Acidify Protonate Salt Extract Extract with Organic Solvent (3x) Acidify->Extract Phase Transfer Wash Wash with Brine Extract->Wash Remove Water Dry Dry over Na₂SO₄ Wash->Dry Final Drying Evap Evaporate Solvent Dry->Evap Isolate Solid Purify Crude Product (Ready for Purification) Evap->Purify

Caption: Standard acid-base work-up for isolating the carboxylic acid.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the work-up procedure in a question-and-answer format.

Issue 1: My yield is very low, or I recovered no product.

  • Q: I finished the work-up, but my final mass is much lower than expected. What went wrong?

    A: Low yield is a frequent issue that can originate from several steps. Consider the following possibilities:

    • Incomplete Hydrolysis: The starting ester is neutral and will not be extracted from the organic phase following a basic wash. If the hydrolysis reaction did not go to completion, the unreacted ester remains in the organic phase and is discarded if you only process the aqueous layer. Solution: Before acidification, extract the basic aqueous layer with an organic solvent (like ether or ethyl acetate) to remove any unreacted starting material. Then, proceed with acidification and extraction of the aqueous layer as described.[7]

    • Incomplete Acidification: If the aqueous layer is not sufficiently acidic (pH > 4), the product will remain in its carboxylate salt form, which is highly soluble in water and will not be extracted into the organic layer. Solution: Use a pH meter or pH paper to confirm the pH is between 1 and 2 before extraction. Add more acid if necessary.[4][8]

    • Insufficient Extraction: this compound has some residual solubility in acidic water.[6] A single extraction is often insufficient. Solution: Perform at least three extractions with a suitable organic solvent. To further improve recovery, saturate the aqueous layer with sodium chloride (NaCl) before extraction to decrease the product's solubility in the aqueous phase.[8]

Issue 2: My product is a dark, oily residue instead of a solid.

  • Q: After removing the solvent, I'm left with a dark oil that won't crystallize. What should I do?

    A: An oily product is a strong indicator of impurities that are depressing the melting point and inhibiting crystallization.

    • Residual Solvent: Trace amounts of the extraction solvent (e.g., ethyl acetate) or water can result in an oil. Solution: Dry the product under high vacuum for several hours. If water is the issue, dissolving the oil in a dry solvent and re-concentrating can help remove it azeotropically.

    • Unreacted Starting Material: The presence of the starting methyl ester can lead to an oily mixture. Solution: Purify the crude product via flash column chromatography or recrystallization. A useful trick is to dissolve the oil in a minimal amount of a solvent where the product is soluble but the impurity is less so (or vice versa), then attempt to crystallize.

    • Tarry By-products: Furan rings can be sensitive to strongly acidic or hot conditions, leading to the formation of polymeric, tarry impurities.[6] Solution: If the oil is dark, a purification step is necessary. Dissolve the crude material in a suitable solvent and treat with activated charcoal to remove colored impurities before filtration and recrystallization.[9]

Issue 3: My final product is discolored (yellow/brown) but solid.

  • Q: I isolated a solid, but it's not the expected white/off-white color. How can I purify it?

    A: Discoloration is typically due to small amounts of highly colored by-products formed during the synthesis.

    • Solution: Recrystallization. This is the most effective method for purifying the final product. The key is selecting an appropriate solvent system.

      • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

      • If the solution is still colored, you can add a small amount of activated charcoal and boil for a few minutes, followed by hot filtration to remove the charcoal.[9]

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

      • Collect the purified crystals by vacuum filtration.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Crude Product? LowYield Low Yield Start->LowYield OilyProduct Oily / Non-Crystalline Start->OilyProduct ImpureSolid Discolored Solid Start->ImpureSolid Cause_Hydrolysis Incomplete Hydrolysis? LowYield->Cause_Hydrolysis Cause_Acid Incomplete Acidification? LowYield->Cause_Acid Cause_Extract Insufficient Extraction? LowYield->Cause_Extract Cause_Solvent Residual Solvent/Water? OilyProduct->Cause_Solvent Cause_Ester Unreacted Ester? OilyProduct->Cause_Ester Cause_Tars Tarry By-products? OilyProduct->Cause_Tars Sol_Purify Solution: Purify via recrystallization or chromatography. ImpureSolid->Sol_Purify Sol_Charcoal Solution: Use activated charcoal during recrystallization. ImpureSolid->Sol_Charcoal Sol_CheckRxn Solution: Check TLC of reaction before work-up. Cause_Hydrolysis->Sol_CheckRxn Sol_CheckpH Solution: Ensure pH 1-2 before extraction. Cause_Acid->Sol_CheckpH Sol_ExtractMore Solution: Use 3+ extractions, saturate with NaCl. Cause_Extract->Sol_ExtractMore Sol_HighVac Solution: Dry under high vacuum. Cause_Solvent->Sol_HighVac Cause_Ester->Sol_Purify Cause_Tars->Sol_Charcoal

Caption: A decision tree for troubleshooting common work-up issues.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the best organic solvents for extracting this compound?

    • A: Ethyl acetate is an excellent choice due to its good solvating power for the acid, moderate polarity, and ease of removal. Diethyl ether is also effective but is more volatile and has a higher explosion risk. Dichloromethane (DCM) can be used, but emulsions are more common.

  • Q2: What is a good solvent system for recrystallizing the final product?

    • A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For carboxylic acids like this, common choices include water (if the compound is sufficiently insoluble when cold), toluene, or a co-solvent system like Ethyl Acetate/Heptane or Ethanol/Water.[11] You may need to screen a few solvents to find the optimal one for your specific product purity.

  • Q3: How can I confirm the identity and purity of my final product?

    • A: The identity and purity should be confirmed using standard analytical techniques:

      • ¹H NMR Spectroscopy: To confirm the chemical structure.

      • Melting Point: A sharp melting point close to the literature value (129 °C) indicates high purity.[1] A broad or depressed melting point suggests impurities.[10]

      • LC-MS or HPLC: To assess purity quantitatively.

  • Q4: Can the furan ring open or decompose during the work-up?

    • A: Yes, furans are known to be sensitive to strong acids, particularly when heated.[3] This is why the acidification step should be performed at low temperatures (0-5 °C) and with careful, slow addition of the acid. Boiling the product in a strongly acidic solution for extended periods should be avoided as it can lead to decomposition and the formation of tarry by-products.[12]

Part 4: Data Summary

ParameterValueSource
Chemical Formula C₆H₆O₃[1]
Molecular Weight 126.11 g/mol [1]
Appearance White to off-white crystalline solid[13]
Melting Point 129 °C[1]
Boiling Point 239.7 °C[1]
SolventBoiling Point (°C)Use CaseNotes
Ethyl Acetate 77.1ExtractionGood general-purpose extraction solvent.
Diethyl Ether 34.6ExtractionVery effective but highly flammable.
Toluene 110.6RecrystallizationGood for compounds with moderate polarity.
Heptane 98.4Recrystallization (Anti-solvent)Often used with a more polar solvent like Ethyl Acetate.
Water 100.0RecrystallizationCan be effective if product is sufficiently insoluble when cold.[11]

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Methylfuran-2-carboxylic Acid vs. 5-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of heterocyclic chemistry, furan scaffolds are of paramount importance, serving as key building blocks in pharmaceuticals, agrochemicals, and materials science. The nuanced reactivity of substituted furans dictates their synthetic utility. This guide provides an in-depth, objective comparison of the chemical reactivity of two constitutional isomers: 4-methylfuran-2-carboxylic acid and 5-methylfuran-2-carboxylic acid. Understanding the differential reactivity imparted by the seemingly minor positional change of the methyl group is crucial for researchers, scientists, and drug development professionals in designing efficient synthetic routes and predicting molecular behavior.

This analysis will dissect the electronic and steric effects influencing the two primary reactive sites of these molecules: the furan ring itself, particularly in electrophilic aromatic substitution (EAS), and the carboxylic acid functional group, focusing on nucleophilic acyl substitution. All theoretical discussions are complemented by proposed experimental protocols designed to provide quantitative, verifiable data.

Theoretical Framework: Electronic and Steric Influences

The reactivity of these isomers is fundamentally governed by the interplay of the electron-donating methyl group (-CH₃) and the electron-withdrawing carboxylic acid group (-COOH) on the electron-rich furan ring.

  • The Furan Ring System: Furan is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] Electrophilic attack is strongly favored at the α-positions (C2 and C5) due to superior resonance stabilization of the cationic intermediate (the sigma complex).[2]

  • The Carboxylic Acid Group (-COOH): This group is strongly deactivating towards electrophilic aromatic substitution due to its electron-withdrawing nature (both inductive and resonance effects).[1] It directs incoming electrophiles primarily to the C4 and C5 positions in a 2-substituted furan.

  • The Methyl Group (-CH₃): As an alkyl group, the methyl substituent is electron-donating through an inductive effect (+I) and hyperconjugation. This effect increases the electron density of the furan ring, thereby activating it towards electrophilic attack.

The crux of the reactivity difference between the 4-methyl and 5-methyl isomers lies in the relative positions of these competing electronic effects.

G cluster_0 Reactivity Influences Furan Ring Furan Ring Reactivity Reactivity Furan Ring->Reactivity  Nucleophilicity (EAS) Carboxylic Acid Carboxylic Acid Carboxylic Acid->Furan Ring  -I, -M Effects (Deactivating) Carboxylic Acid->Reactivity  Electrophilicity (Acyl Sub.) & Acidity Methyl Group Methyl Group Methyl Group->Furan Ring  +I Effect (Activating) Methyl Group->Carboxylic Acid  Steric Hindrance & Electronic Effects

Caption: Interplay of functional groups influencing overall molecular reactivity.

Comparative Reactivity Analysis

I. Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The primary sites for electrophilic attack on a furan ring are C2 and C5. In both isomers, the C2 position is occupied by the deactivating carboxylic acid group.

  • 5-Methylfuran-2-carboxylic acid: The C5 position is occupied by the activating methyl group. The remaining open positions are C3 and C4. The C2-carboxylic acid group deactivates the ring, particularly at the adjacent C3 position, and directs incoming electrophiles towards C4. The C5-methyl group, being activating, directs towards the ortho position (C4). Thus, both groups synergistically, albeit weakly, direct electrophilic attack to the C4 position. However, the overall ring is significantly deactivated by the potent -COOH group.

  • This compound: The open positions are C3 and C5. The C2-carboxylic acid directs towards C5. The C4-methyl group is activating and directs towards its ortho positions, C3 and C5. The directing effects converge strongly on the C5 position. Crucially, the electron-donating methyl group at C4 enhances the overall electron density of the ring more effectively with respect to the open C5 position compared to the 5-methyl isomer's effect on the C4 position.

Predicted Reactivity Order for EAS: This compound > 5-Methylfuran-2-carboxylic acid

The methyl group at the C4 position in the 4-methyl isomer provides a stronger activating effect on the available C5 position for electrophilic attack, leading to a predicted higher reaction rate compared to the 5-methyl isomer where the only available positions (C3 and C4) are less activated.

II. Nucleophilic Acyl Substitution at the Carboxyl Group

Reactions such as esterification primarily depend on the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid group.

  • Electronic Effects: The electronic influence of the methyl group on the distant carboxylic acid is minimal and likely similar for both isomers.

  • Steric Effects: Steric hindrance plays a more significant role in determining the rate of reactions like Fischer-Speier esterification.[3] The transition state of this reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon.

    • In 5-methylfuran-2-carboxylic acid , the methyl group is at the C5 position, remote from the C2-carboxylic acid. It therefore offers negligible steric hindrance to the approaching nucleophile.

    • In This compound , the methyl group is closer to the carboxylic acid, at the C4 position. While not directly adjacent, it may exert a minor steric effect, potentially hindering the approach of a bulky nucleophile to the C2-carboxyl group compared to the 5-methyl isomer.

Predicted Reactivity Order for Nucleophilic Acyl Substitution: 5-Methylfuran-2-carboxylic acid ≥ this compound

The difference in reactivity is expected to be small but potentially measurable, especially with sterically demanding alcohols.

III. Acidity (pKa)

The acidity of the carboxylic acid is influenced by the electronic effects of the ring substituents. An electron-donating group like methyl is expected to decrease acidity (increase pKa) by destabilizing the resulting carboxylate anion.

  • The experimental pKa of the parent furan-2-carboxylic acid is approximately 3.12.[4]

  • For 5-methylfuran-2-carboxylic acid , the methyl group is at C5. Its electron-donating effect will slightly decrease the acidity compared to the parent acid.

  • For This compound , the methyl group is at C4. The predicted pKa for the closely related 3-methylfuran-2-carboxylic acid is 3.45.[5][6] This suggests a similar decrease in acidity for the 4-methyl isomer.

Predicted Acidity Order: Furan-2-carboxylic acid > this compound ≈ 5-Methylfuran-2-carboxylic acid

The difference in pKa between the two methyl isomers is likely to be very small and difficult to predict without experimental data. However, both will be weaker acids than the unsubstituted furan-2-carboxylic acid.

Supporting Experimental Data & Protocols

To quantitatively validate these theoretical predictions, the following experimental protocols are proposed.

Experiment 1: Comparative Bromination (Electrophilic Aromatic Substitution)

This experiment aims to compare the relative rates of electrophilic bromination of the furan ring.

G A Prepare solutions of 4-methyl & 5-methyl isomers in Dichloromethane B Add N-Bromosuccinimide (NBS) (1.0 eq) at 0°C A->B C Monitor reaction progress by GC-MS or HPLC at time intervals (e.g., 5, 15, 30 min) B->C D Quench reaction with aq. Sodium Thiosulfate C->D E Analyze product ratios and consumption of starting material D->E F Plot % conversion vs. time to determine relative rates E->F

Caption: Workflow for comparative bromination experiment.

Detailed Protocol:

  • Preparation: In two separate, identical round-bottom flasks equipped with magnetic stirrers and maintained under a nitrogen atmosphere at 0°C (ice bath), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 5-methylfuran-2-carboxylic acid in 10 mL of anhydrous dichloromethane.

  • Reaction Initiation: To each flask, add a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in 5 mL of dichloromethane dropwise over 1 minute. Start a timer immediately upon completion of the addition.

  • Monitoring: At specific time intervals (e.g., t = 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Immediately quench the aliquot with an equal volume of 10% aqueous sodium thiosulfate solution to stop the reaction.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the brominated product.

  • Data Interpretation: Plot the percentage conversion of the starting material against time for both isomers. The isomer that shows a faster rate of conversion is the more reactive species towards electrophilic bromination.

Experiment 2: Comparative Fischer-Speier Esterification

This experiment will compare the rates of acid-catalyzed esterification with a moderately bulky alcohol to probe for steric effects.

Detailed Protocol:

  • Setup: In two separate flasks, place equimolar amounts (e.g., 2.0 mmol) of this compound and 5-methylfuran-2-carboxylic acid.

  • Reagents: To each flask, add isopropanol (10 mL, serving as both reactant and solvent) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Reaction: Heat both mixtures to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes) and analyzing them by GC or ¹H NMR to determine the extent of ester formation.

  • Data Analysis: Calculate the percentage yield of the isopropyl ester at each time point for both isomers. A plot of yield versus time will reveal the relative reaction rates.

Quantitative Data Summary

PropertyFuran-2-carboxylic AcidThis compound5-Methylfuran-2-carboxylic Acid
pKa ~3.12[4]Predicted: ~3.4-3.5Predicted: ~3.4-3.5
Predicted EAS Rate Baseline (Deactivated)Faster than 5-methyl isomerSlower than 4-methyl isomer
Predicted Esterification Rate BaselineSlightly slower than 5-methyl isomerSlightly faster than 4-methyl isomer

Conclusion

Based on established principles of physical organic chemistry, a clear differentiation in the reactivity of this compound and 5-methylfuran-2-carboxylic acid can be predicted.

  • This compound is anticipated to be more reactive towards electrophilic aromatic substitution due to the favorable positioning of the activating methyl group, which enhances the nucleophilicity of the C5 position.

  • 5-Methylfuran-2-carboxylic acid is predicted to be marginally more reactive in nucleophilic acyl substitution reactions , such as esterification, owing to reduced steric hindrance around the carboxylic acid moiety.

These predictions, grounded in the electronic and steric effects of the substituents, provide a robust framework for synthetic planning. The detailed experimental protocols outlined in this guide offer a direct pathway for researchers to obtain quantitative data, either confirming these hypotheses or revealing more complex reactivity patterns. Such empirical validation is indispensable for the advancement of synthetic methodologies in medicinal and materials chemistry.

References

A Comparative Spectroscopic Guide to Methylfuran-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The methylfuran-2-carboxylic acids, key heterocyclic building blocks, present a common analytical challenge due to their similar molecular weights and core structures. This guide provides an in-depth spectroscopic comparison of three key isomers: 3-methylfuran-2-carboxylic acid, 4-methylfuran-2-carboxylic acid, and 5-methylfuran-2-carboxylic acid. By leveraging the subtle yet distinct differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, this document serves as a practical reference for their unambiguous differentiation.

Introduction to Isomeric Differentiation

The position of the methyl substituent on the furan ring significantly influences the electronic environment and, consequently, the spectroscopic properties of each isomer. Understanding these positional effects is paramount for accurate structural elucidation. This guide will dissect the characteristic spectral features of each isomer, grounded in fundamental principles of spectroscopy and supported by experimental data.

Molecular Structures and Numbering

To facilitate a clear comparison, the standard IUPAC numbering for the furan ring is utilized. The carboxylic acid group is at the C2 position in all isomers.

Caption: Molecular structures of the three methylfuran-2-carboxylic acid isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts and coupling patterns of the furan ring protons are highly diagnostic.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified methylfuran-2-carboxylic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum using a standard pulse program (e.g., zg30) with a sufficient number of scans (typically 8-16) to ensure a good signal-to-noise ratio.[1] A relaxation delay of 1-2 seconds is generally adequate.[1]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the internal standard.

nmr_workflow cluster_workflow NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) B Data Acquisition (High-Field NMR) A->B C Data Processing (FT, Phasing, Referencing) B->C D Spectral Analysis C->D

Caption: A generalized workflow for NMR spectroscopic analysis.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for the three isomers.

Isomer Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
3-methylfuran-2-carboxylic acid H4~6.41d~1.6
H5~7.52d~1.6
CH₃~2.40s-
This compound H3~7.2 (estimated)s-
H5~7.8 (estimated)s-
CH₃~2.2 (estimated)s-
5-methylfuran-2-carboxylic acid H3~7.10d~3.5
H4~6.27d~3.5
CH₃~2.33s-

Note: Estimated values for the 4-methyl isomer are based on general principles of furan chemistry and require experimental verification.

Expert Analysis of ¹H NMR Spectra
  • 3-Methylfuran-2-carboxylic acid: The key diagnostic feature is the presence of two doublets for the furan ring protons (H4 and H5) with a small coupling constant characteristic of a meta-like coupling in a furan ring.[2] The methyl group appears as a sharp singlet.

  • This compound: This isomer is unique in that both furan protons (H3 and H5) are expected to appear as singlets, as they lack adjacent proton coupling partners. This lack of splitting is a definitive identifier.

  • 5-Methylfuran-2-carboxylic acid: Similar to the 3-methyl isomer, the furan protons (H3 and H4) appear as two doublets. However, the coupling constant will be larger, typical of an ortho-like coupling in a furan system.[3] The downfield shift of H3 is also characteristic.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, particularly regarding the carbon skeleton and the electronic environment of each carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg) is generally recommended for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.[1]

  • Instrumentation and Acquisition: The experiment is performed on the same NMR spectrometer as the ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A greater number of scans is required compared to ¹H NMR.

Comparative ¹³C NMR Data
Isomer Carbon Expected Chemical Shift (δ, ppm)
3-methylfuran-2-carboxylic acid C=O~170.2
C2~139.9
C3~125.3
C4~112.0
C5~150.1
CH₃~13.3
This compound C=O~165 (estimated)
C2~145 (estimated)
C3~120 (estimated)
C4~140 (estimated)
C5~148 (estimated)
CH₃~10 (estimated)
5-methylfuran-2-carboxylic acid C=O~160-165 (estimated)
C2~145-150 (estimated)
C3~118-122 (estimated)
C4~110-115 (estimated)
C5~155-160 (estimated)
CH₃~13-15 (estimated)

Note: Estimated values for the 4- and 5-methyl isomers require experimental verification.

Expert Analysis of ¹³C NMR Spectra

The chemical shifts of the furan ring carbons are sensitive to the position of the methyl substituent. The quaternary carbons (C2, C3, C4, or C5 depending on the isomer) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The downfield shift of the carbon bearing the methyl group is a key indicator. For instance, in the 3-methyl isomer, C3 is significantly downfield compared to an unsubstituted furan. Similarly, C4 in the 4-methyl isomer and C5 in the 5-methyl isomer will show this characteristic downfield shift. The carbonyl carbon (C=O) typically appears in the 160-175 ppm range.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the carboxylic acid moiety.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Solid): For solid samples, the thin solid film method is often employed.[5] A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., KBr).[5] After the solvent evaporates, a thin film of the compound remains for analysis.[5]

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plate is acquired first and automatically subtracted from the sample spectrum.

Comparative IR Data

The IR spectra of all three isomers will be dominated by the characteristic absorptions of the carboxylic acid group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (carboxylic acid)2500-3300Very broad
C=O stretch (carboxylic acid)1670-1725Strong, sharp
C-O stretch (carboxylic acid)1100-1300Medium to strong
Furan ring C=C stretch~1600Medium
Furan ring C-H stretch>3000Medium to weak
Expert Analysis of IR Spectra

The most prominent features in the IR spectra of these isomers are the very broad O-H stretching band from 2500-3300 cm⁻¹ and the strong carbonyl (C=O) stretching absorption around 1670-1725 cm⁻¹.[6][7] These two features are definitive for the presence of a carboxylic acid. While the fingerprint region (below 1500 cm⁻¹) will contain subtle differences between the isomers due to variations in the C-O and C-C stretching and C-H bending vibrations of the substituted furan ring, these differences are often complex and less diagnostic for routine identification compared to NMR. For 3-methylfuran-2-carboxylic acid, characteristic peaks are observed at 1670 cm⁻¹ (C=O stretch) and within the 2200-3200 cm⁻¹ range for the O-H stretch.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification.

Experimental Protocol: GC-MS

For volatile compounds like methylfuran-2-carboxylic acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Derivatization may be necessary to improve volatility and thermal stability.[8]

  • Derivatization (Optional): Esterification of the carboxylic acid to its methyl ester can improve chromatographic performance.

  • GC Separation: The sample is injected into a gas chromatograph, where the isomers are separated based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

gcms_workflow cluster_workflow GC-MS Experimental Workflow A Sample Injection (with or without derivatization) B Gas Chromatographic Separation A->B C Mass Spectrometric Detection (Ionization & Fragmentation) B->C D Data Analysis (Mass Spectrum) C->D

Caption: A generalized workflow for GC-MS analysis.

Comparative Mass Spectrometry Data

All three isomers have the same molecular weight (126.11 g/mol ). Therefore, their molecular ion peak ([M]⁺) will appear at m/z = 126. The fragmentation patterns, however, may show subtle differences.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
3-methylfuran-2-carboxylic acid 126109 ([M-OH]⁺), 81 ([M-COOH]⁺)
This compound 126109, 81 (expected)
5-methylfuran-2-carboxylic acid 126109, 81 (expected)
Expert Analysis of Mass Spectra

The mass spectra of all three isomers are expected to show a prominent molecular ion peak at m/z 126. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 109, and the loss of the entire carboxyl group (-COOH) to give a fragment at m/z 81.[2] While these major fragments will be common to all isomers, the relative intensities of these and other minor fragment ions may differ, providing potential clues for differentiation. However, due to the similarity in their structures, mass spectrometry alone may not be sufficient for unambiguous identification and should be used in conjunction with NMR.

Summary and Conclusion

The spectroscopic differentiation of 3-methyl-, 4-methyl-, and 5-methylfuran-2-carboxylic acid is readily achievable through a combined analytical approach. ¹H NMR spectroscopy stands out as the most definitive technique , offering unique chemical shifts and coupling patterns for each isomer. ¹³C NMR provides valuable complementary data on the carbon framework. IR spectroscopy serves as a rapid confirmation of the carboxylic acid functionality, while mass spectrometry confirms the molecular weight and offers some insight into fragmentation.

By carefully applying the experimental protocols and interpretative guidance provided in this document, researchers and scientists can confidently and accurately identify these important constitutional isomers, ensuring the integrity and quality of their work.

References

A Comparative Guide to the Biological Activities of 4- and 5-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction Between Isomers and Its Potential Biological Impact

In the realm of medicinal chemistry, the furan scaffold is a cornerstone, present in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] Among these derivatives, simple methylated forms of furan-2-carboxylic acid represent fundamental structures for further elaboration. The position of a single methyl group on the furan ring, a seemingly minor structural alteration, can significantly influence the molecule's interaction with biological targets. This guide provides a framework for the comparative biological evaluation of two such isomers: 4-methylfuran-2-carboxylic acid and 5-methylfuran-2-carboxylic acid.

While 5-methylfuran-2-carboxylic acid has been identified as a metabolite in humans and rats, and its derivatives have been investigated for various biological activities, there is a conspicuous lack of publicly available data on the biological profile of this compound.[4] This guide, therefore, serves as a comprehensive experimental blueprint for researchers and drug development professionals to systematically compare the antimicrobial and anti-inflammatory potential of these two isomers. By providing detailed, validated protocols and a logical framework for data interpretation, we aim to empower researchers to uncover the nuanced structure-activity relationships governed by the seemingly subtle difference in methyl group placement.

Comparative Biological Evaluation: A Proposed Experimental Framework

The following sections outline a series of proposed in vitro assays to comprehensively compare the biological activities of 4- and 5-methylfuran-2-carboxylic acid. The selection of these assays is based on the known biological activities of furan derivatives and is intended to provide a robust dataset for a meaningful comparison.

Antimicrobial Activity Assessment

The evaluation of antimicrobial properties is crucial, given the prevalence of furan-containing antibiotics. We propose the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and quantitative technique.[5][6][7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Test Compounds:

    • Prepare stock solutions of 4- and 5-methylfuran-2-carboxylic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight on a suitable agar medium.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the serially diluted test compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound
5-Methylfuran-2-carboxylic acid
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)

This table is a template for recording experimental results.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of 4- and 5-methylfuran-2-carboxylic acid Serial_Dilution Perform serial dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculation Inoculate plate with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate plate at appropriate temperature and time Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the two isomers will be investigated through two distinct and complementary assays: inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages and inhibition of cyclooxygenase (COX) enzymes.

1. Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the ability of the compounds to suppress the inflammatory response of macrophages, a key event in inflammation.[8][9][10]

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Treat the cells with various concentrations of 4- and 5-methylfuran-2-carboxylic acid for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay):

    • Concurrently, perform an MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.[8]

Hypothetical Data Presentation: Inhibition of NO Production

CompoundConcentration (µM)NO Production (% of LPS control)Cell Viability (%)
This compound10
50
100
5-Methylfuran-2-carboxylic acid10
50
100
Positive Control (e.g., L-NAME)100

This table is a template for recording experimental results.

Experimental Workflow for Nitric Oxide Production Assay

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Cell_Seeding Seed RAW 264.7 cells in 96-well plate Compound_Treatment Treat cells with test compounds Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate cells with LPS Compound_Treatment->LPS_Stimulation Griess_Assay Measure nitrite concentration (Griess Assay) LPS_Stimulation->Griess_Assay MTT_Assay Assess cell viability (MTT Assay) LPS_Stimulation->MTT_Assay

Caption: Workflow for the nitric oxide production assay in RAW 264.7 macrophages.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the compounds on COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway and the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of COX-1 and COX-2 enzymes, hematin, and L-epinephrine (co-factors).

  • Inhibition Assay:

    • In an Eppendorf tube, mix the reaction buffer, hematin, and L-epinephrine.

    • Add the COX enzyme (either COX-1 or COX-2) and incubate for 2 minutes at room temperature.

    • Add the test compound (4- or 5-methylfuran-2-carboxylic acid) at various concentrations and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin E2 (PGE2):

    • The product of the COX reaction, PGE2, can be quantified using a variety of methods, including Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[11]

  • Calculation of IC₅₀:

    • The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Data Presentation: COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound
5-Methylfuran-2-carboxylic acid
Positive Control (e.g., Indomethacin)
Positive Control (e.g., Celecoxib)

This table is a template for recording experimental results.

Interpretation of Results and Structure-Activity Relationship Insights

The data generated from these experiments will provide a solid foundation for comparing the biological activities of 4- and 5-methylfuran-2-carboxylic acid.

  • Antimicrobial Activity: A lower MIC value indicates greater antimicrobial potency. Differences in the MIC values between the two isomers against Gram-positive and Gram-negative bacteria, as well as fungi, will shed light on the influence of the methyl group's position on the antimicrobial spectrum.

  • Anti-inflammatory Activity:

    • NO Production: A dose-dependent decrease in NO production, without significant cytotoxicity, suggests anti-inflammatory activity. The IC₅₀ values for NO inhibition will allow for a quantitative comparison of the two compounds' potencies in a cellular model of inflammation.

    • COX Inhibition: The IC₅₀ values for COX-1 and COX-2 inhibition will reveal the direct enzymatic inhibitory potential of the compounds. The COX-2 selectivity index is a critical parameter, as selective COX-2 inhibitors are generally associated with a better gastrointestinal safety profile compared to non-selective NSAIDs.

By systematically comparing the results for the 4- and 5-methyl isomers, researchers can begin to delineate the structure-activity relationship (SAR). For instance, if one isomer consistently demonstrates greater potency across the assays, it would suggest that the specific positioning of the methyl group is crucial for its biological interactions. This information is invaluable for the rational design of more potent and selective furan-based therapeutic agents.

Conclusion: A Call for Comparative Investigation

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative biological evaluation of 4- and 5-methylfuran-2-carboxylic acid. While existing literature provides a broad understanding of the biological potential of furan derivatives, a direct, side-by-side comparison of these two fundamental isomers is currently lacking. The provided experimental protocols are based on established and validated methodologies, ensuring the generation of reliable and reproducible data.

The execution of these experiments will not only fill a significant knowledge gap but will also provide valuable insights into the subtle yet critical role of isomeric substitution in determining biological activity. The findings will be of great interest to medicinal chemists, pharmacologists, and drug discovery scientists working on the development of novel therapeutic agents based on the versatile furan scaffold. We encourage the research community to undertake this comparative study to unlock the full potential of these simple, yet intriguing, molecules.

References

A Comparative Guide to the Stability of Substituted Furoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

Furoic acids, particularly the 2- and 3-substituted isomers, are cornerstone platform chemicals derived from renewable biomass. Their furan moiety, a five-membered aromatic heterocycle, is both a source of unique chemical properties and a point of inherent instability. As precursors in pharmaceuticals, polymers, and fine chemicals, understanding the relative stability of these isomers is not merely an academic exercise; it is a critical parameter that dictates reaction yields, purification strategies, and the shelf-life of final products.

This guide moves beyond a simple datasheet comparison. Here, we dissect the fundamental principles governing the stability of substituted furoic acid isomers, supported by experimental evidence and predictive insights. We will explore how the seemingly minor shift of a carboxyl group from the C2 to the C3 position fundamentally alters the molecule's electronic character, thermal resilience, and susceptibility to chemical degradation. For researchers in drug development and materials science, a deep understanding of these nuances is paramount for rational design and process optimization.

Pillar 1: The Electronic Foundation of Stability

The stability of a furoic acid isomer is intrinsically linked to the electronic interplay between the electron-withdrawing carboxylic acid group (-COOH) and the electron-rich furan ring. The position of this group dictates the extent of resonance stabilization and the overall electron density distribution, which in turn influences reactivity and stability.

  • 2-Furoic Acid: The carboxyl group at the C2 (alpha) position is directly adjacent to the ring's oxygen atom. This proximity allows for a more effective delocalization of electron density, but it also creates a more polarized system. This isomer is generally considered less aromatic and more susceptible to reactions that disrupt the ring system.

  • 3-Furoic Acid: With the carboxyl group at the C3 (beta) position, the electronic influence on the heteroatom is less direct. Theoretical and computational studies have indicated that 3-furancarboxylic acid is thermodynamically more stable than its 2-isomer[1]. This enhanced stability is a crucial factor for applications requiring robust chemical backbones.

The acidity of the isomers also provides insight into their electronic differences. 2-furoic acid is a stronger acid (pKa ≈ 3.12) than 3-furoic acid (pKa ≈ 3.9)[2][3]. The greater acidity of the 2-isomer reflects the higher stability of its conjugate base (the furoate anion) due to more effective charge delocalization involving the adjacent oxygen atom.

Pillar 2: Comparative Stability Under Stress

Thermal Stability and Decarboxylation

One of the most significant degradation pathways for furoic acids, particularly 2-furoic acid, is thermal decarboxylation. This process involves the loss of carbon dioxide (CO₂) to form furan, a volatile and potentially carcinogenic compound.

Experimental studies have shown that the thermal decarboxylation of 2-furoic acid becomes a significant factor at temperatures ranging from 140-160 °C and above[4][5]. This thermal liability is a major concern in high-temperature applications and food processing, where 2-furoic acid can form from the degradation of other compounds[4].

Property2-Furoic Acid3-Furoic AcidReferences
Melting Point 128-134 °C120-122 °C[2][3][6]
Boiling Point 230-232 °C229.64 °C[2][3][6]
pKa (at 25 °C) ~3.12~3.9[2][3]
Thermodynamic Stability Less StableMore Stable[1]
Decarboxylation Onset ~140-160 °CHigher (Inferred)[4][5]

Table 1: Comparative physical and stability properties of 2- and 3-furoic acid.

While direct comparative data on the decarboxylation of 3-furoic acid is less common, its higher thermodynamic stability suggests a greater resistance to this degradation pathway under similar conditions[1].

Chemical Stability: The Critical Role of pH

The furan ring system is notoriously sensitive to pH. Both strongly acidic and strongly basic conditions can promote degradation, polymerization, or other unwanted side reactions[7]. The stability of furoic acid isomers in solution is therefore a delicate balance dependent on pH.

  • Acidic Conditions: In strongly acidic media, the furan ring can be susceptible to protonation and subsequent ring-opening reactions.

  • Basic Conditions: In strongly basic solutions (e.g., NaOH), furoic acid's precursor, furfural, is known to be unstable and can undergo the Cannizzaro reaction, which produces both furoic acid and furfuryl alcohol, limiting the theoretical yield to 50%[8][9]. This highlights the instability of the broader furanic system under harsh basic conditions. Controlling the pH is crucial to prevent the formation of undesirable humins (polymeric byproducts) and to avoid the deactivation of catalysts used in its synthesis or conversion[9][10]. Utilizing a buffered system, for instance at pH 8, has been shown to suppress the Cannizzaro route and significantly improve reaction stability and selectivity[9][10].

The choice of base is critical; weaker bases like amines or the use of a bicarbonate buffer are often preferred over strong bases like NaOH to maintain a milder, more controlled reaction environment[8][9].

G cluster_pH pH Environment cluster_species Dominant Species Strong_Acid < pH 2 (Strong Acid) Degradation_Products Ring Opening, Humin Formation Strong_Acid->Degradation_Products Ring Protonation & Opening Mild_pH pH 4-8 (Buffered/Weak Base) Stable_Salt Furoate Salt (R-COO⁻) Mild_pH->Stable_Salt Deprotonation Strong_Base > pH 12 (Strong Base) Strong_Base->Degradation_Products Humin Formation, Side Reactions Acid_Form Furoic Acid (R-COOH) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Isomer & Stress Condition (Temp or pH) B Prepare Samples (Vials or Buffered Solns) A->B C Incubate under Controlled Conditions B->C D Sample at Time Intervals C->D E Quench Reaction (if applicable) D->E F Quantify Parent Cmpd (e.g., HPLC) E->F G Plot % Remaining vs. Time F->G

References

A Comparative Guide to 4-Methylfuran-2-carboxylic Acid and 3-Methylfuran-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, furan derivatives stand out as versatile scaffolds in medicinal chemistry and materials science. Among these, methyl-substituted furan-2-carboxylic acids are of particular interest due to their utility as building blocks in the synthesis of more complex molecules. This guide provides an in-depth comparison of two constitutional isomers: 4-Methylfuran-2-carboxylic acid and 3-Methylfuran-2-carboxylic acid. Understanding the nuanced differences in their physicochemical properties, spectral characteristics, and reactivity is paramount for their effective application in research and development.

This document is structured to provide a clear, objective comparison, supported by experimental data and established protocols, to aid researchers in selecting the appropriate isomer for their specific synthetic and developmental needs.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor shift of a methyl group from the C3 to the C4 position on the furan ring imparts distinct physicochemical characteristics to these isomers. These differences, summarized in the table below, can significantly influence reaction conditions, solubility, and ultimately, the biological activity of their derivatives.

PropertyThis compound3-Methylfuran-2-carboxylic acidRationale for Differences
CAS Number 59304-40-4[1]4412-96-8[2]N/A
Molecular Formula C₆H₆O₃[1][3]C₆H₆O₃[2][4]Isomeric compounds have the same formula.
Molecular Weight 126.11 g/mol [1][3]126.11 g/mol [2][5]Isomeric compounds have the same weight.
Appearance SolidWhite Solid[6]Both are typically crystalline solids at room temperature.
Melting Point 129 °C[1]133-138 °C[4][5][6]The C3-methyl substitution in the 3-isomer may allow for more efficient crystal packing, leading to a slightly higher melting point.
Boiling Point 239.7 °C[1]236.4 °C @ 760 mmHg[6]The boiling points are very similar, suggesting that the positional difference of the methyl group has a minor impact on intermolecular forces in the liquid state.
pKa Not Experimentally Determined3.45 ± 0.20 (Predicted)[6]The electron-donating methyl group at the C3 position, adjacent to the carboxylic acid, may slightly influence the acidity compared to the more distant C4 substitution.
Solubility No data availableSoluble in Methanol[6]Both isomers are expected to have good solubility in polar organic solvents like methanol due to the carboxylic acid group.

Structural and Spectroscopic Analysis

The positioning of the methyl group has a direct and measurable impact on the electronic environment of the furan ring, which is clearly observable in their respective spectroscopic data.

isomers cluster_4m This compound cluster_3m 3-Methylfuran-2-carboxylic acid node_4m node_4m node_3m node_3m

Caption: Molecular structures of the two isomers.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are dominated by the characteristic absorptions of the carboxylic acid group. However, subtle shifts can be observed due to the influence of the methyl substituent.

  • O-H Stretch: A very broad band is expected in the 2500-3300 cm⁻¹ region for both molecules, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7]

  • C=O Stretch: A strong, sharp absorption between 1700-1725 cm⁻¹ is indicative of the carbonyl group.[7] The electronic effect of the methyl group's position may cause a slight shift in this peak between the two isomers.

  • C-O Stretch: A medium intensity band is expected around 1200-1300 cm⁻¹.[8]

For 3-Methylfuran-2-carboxylic acid , IR spectra are publicly available and show these characteristic peaks.[2][9] While a specific spectrum for the 4-methyl isomer is less accessible, its behavior is predicted to be very similar based on functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides the clearest distinction between the two isomers.

  • This compound: One would expect to see two distinct signals for the furan ring protons and a singlet for the methyl group. The protons at the C3 and C5 positions will appear as distinct singlets (or very finely split doublets depending on the coupling constant).

  • 3-Methylfuran-2-carboxylic acid: The ¹H NMR spectrum will show two furan ring protons that are vicinally coupled, appearing as doublets. The methyl group will appear as a singlet.

Specific spectral data for both compounds can be found in various chemical databases.[10][11]

Mass Spectrometry (MS)

The electron ionization mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation patterns will be influenced by the stability of the resulting fragments.

  • Common Fragments: Both isomers will likely exhibit fragmentation patterns typical for carboxylic acids, including the loss of •OH (m/z = 109) and •COOH (m/z = 81).[12]

  • Distinguishing Fragments: The position of the methyl group may lead to subtle differences in the relative abundances of certain fragment ions, although the primary fragmentation pathways are expected to be similar.[13]

Chemical Reactivity and Synthetic Utility

While both isomers can undergo reactions typical of furan-2-carboxylic acids (e.g., esterification, amide coupling), the position of the methyl group can influence their utility in more complex transformations, particularly in metal-catalyzed cross-coupling reactions.

3-Methylfuran-2-carboxylic acid has been cited for its use in palladium-catalyzed cross-coupling reactions, where the carboxylic acid itself can be used as a coupling partner via decarboxylation.[6] It is also used in palladium-catalyzed asymmetric hydrogenation.[6] This suggests that the proximity of the methyl group to the carboxylic acid at the C3 position does not hinder, and may even favorably influence, its participation in such catalytic cycles.

This compound is described as a versatile building block and a useful research chemical.[1][14] While specific examples of its reactivity in cross-coupling are less commonly cited in the initial search results, its utility as an intermediate in the synthesis of complex scaffolds is noted.[1] The steric environment around the carboxylic acid is less hindered compared to the 3-methyl isomer, which could be advantageous in certain transformations.

workflow A Furan-2-carboxylic Acid Isomer B Activation (e.g., SOCl₂, EDCI) A->B Reagent E Pd-catalyzed Decarboxylative Coupling A->E Aryl Halide, Pd Catalyst C Nucleophilic Acyl Substitution B->C Activated Intermediate D Ester or Amide Derivative C->D Product F Biaryl Product E->F Product

Caption: General reaction pathways for furan-2-carboxylic acids.

Experimental Protocol: Esterification of Methylfuran-2-carboxylic Acids

This protocol provides a general method for the synthesis of the methyl ester of either isomer, a common first step for further derivatization.

Objective: To synthesize methyl 4-methylfuran-2-carboxylate or methyl 3-methylfuran-2-carboxylate.

Materials:

  • This compound or 3-Methylfuran-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the chosen methylfuran-2-carboxylic acid isomer (e.g., 1.26 g, 10 mmol) in anhydrous methanol (e.g., 50 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 30 mL of diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude methyl ester can be purified by column chromatography on silica gel or by distillation if it is a liquid. For example, methyl 3-methyl-2-furoate has a reported boiling point of 60 °C at 1 mmHg.[15][16]

protocol cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in MeOH add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Reflux for 3-5h add_catalyst->reflux quench Neutralize with NaHCO₃ reflux->quench extract Extract with Ether quench->extract wash Wash with H₂O & Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify

Caption: Workflow for Fischer esterification.

Conclusion

The choice between this compound and 3-Methylfuran-2-carboxylic acid is not arbitrary and should be guided by the specific requirements of the synthetic target.

  • 3-Methylfuran-2-carboxylic acid presents a slightly higher melting point and has established applications in palladium-catalyzed reactions, making it a compound of interest for constructing complex biaryl systems.

  • This compound , with its less sterically encumbered carboxylic acid group, may be preferable for reactions where steric hindrance is a concern.

Both isomers are valuable building blocks, but their subtle structural differences translate into distinct physical properties and potentially different reactivities. This guide serves as a foundational resource for researchers to make informed decisions, optimizing their synthetic strategies and accelerating the drug development process.

References

A Comparative Guide to the Purity Assessment of Synthetic 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4-Methylfuran-2-carboxylic acid, a key building block in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.

The importance of stringent purity assessment for compounds like this compound cannot be overstated.[1] Impurities, even in trace amounts, can lead to misleading biological data, altered pharmacokinetic profiles, and compromised material properties. This guide will equip you with the knowledge to select and implement the most appropriate analytical methods for your specific needs.

Comparing the Arsenal: A High-Level Overview of Purity Assessment Techniques

The choice of an analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare the most common and effective methods for organic compounds like this compound.

Analytical Technique Principle Typical Limit of Detection (LOD) Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[2]~0.01 - 0.1%[2]High resolution and sensitivity, excellent for quantifying non-volatile organic impurities.[2]Not suitable for volatile compounds; requires method development.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.[3]ng/g to µg/kg range[4][5]Excellent for volatile impurities like residual solvents and by-products. Provides structural information.Requires derivatization for non-volatile compounds; potential for thermal degradation.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Relates the integral of an analyte's NMR signal to that of a certified internal standard.[7][8]~0.1 - 1%Provides an absolute purity value without a reference standard of the analyte. Non-destructive.[7][9]Lower sensitivity compared to chromatographic methods; peak overlap can be an issue.[7]
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid.[10][11]Detects >1-2% impuritiesSimple, rapid, and inexpensive preliminary assessment of purity.[12]Insensitive to small amounts of impurities; does not identify impurities.[12][13]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Rationale: HPLC is the workhorse for purity assessment of non-volatile organic compounds.[3] For this compound, it is ideal for detecting starting materials, by-products from the synthesis, and degradation products. A reversed-phase C18 column is typically effective for separating compounds with moderate polarity like furan carboxylic acids.[14]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (for MS compatibility) or Phosphoric acid[14]

    • This compound reference standard and test sample.

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve the this compound sample and reference standard in the diluent to a concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.[14]

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)[14]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 50% A, 50% B

      • 15-18 min: Hold at 50% A, 50% B

      • 18-20 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min[14]

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or PDA scan from 210-400 nm to assess peak purity)[14]

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the purity by the area percent normalization method. The percentage of an impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Diluent filter_sample Filter through 0.45 µm Filter prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile by-products.[3] For carboxylic acids, derivatization is often necessary to increase volatility and improve peak shape.[6] Methylation is a common derivatization technique for furan fatty acids.[6]

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector.

  • Reagents and Standards:

    • Methanol (anhydrous)

    • Toluene

    • Sodium methoxide solution (0.5 M in methanol)

    • Glacial acetic acid

    • n-Hexane

    • This compound sample.

  • Sample Derivatization (Methylation):

    • Dissolve approximately 10 mg of the sample in 0.2 mL of toluene.

    • Add 0.4 mL of 0.5 M sodium methoxide in methanol.

    • Heat the solution at 50°C for 10 minutes.[6]

    • Neutralize with 20 µL of glacial acetic acid.

    • Add 1 mL of deionized water and extract the methyl ester with n-hexane (3 x 1 mL).

    • Dry the combined hexane extracts under a stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane for injection.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[5]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp to 160°C at 20°C/min.

      • Ramp to 240°C at 5°C/min, hold for 7 min.[6]

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal standard or by area percent normalization.

Logical Flow of GC-MS Analysis:

GCMS_Logic is_volatile Is the Impurity Volatile? direct_injection Direct Injection is_volatile->direct_injection Yes derivatization Derivatization (e.g., Methylation) is_volatile->derivatization No gc_separation GC Separation direct_injection->gc_separation derivatization->gc_separation ms_detection MS Detection & Identification gc_separation->ms_detection

Caption: Decision logic for GC-MS sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Rationale: qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[7][9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[15] By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[8]

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents and Standards:

    • Deuterated solvent (e.g., DMSO-d6).

    • High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).[2]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei.[15]

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

qNMR Purity Determination Workflow:

QNMR_Workflow weigh Accurately Weigh Analyte & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Analyte & Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Step-by-step qNMR workflow.

Melting Point Analysis for Preliminary Purity Check

Rationale: The melting point of a pure crystalline solid is a distinct physical property. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[11] This makes melting point analysis a quick and straightforward method for a preliminary assessment of purity.[10][12]

Experimental Protocol:

  • Instrumentation: Melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.[12]

    • Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.[11][12]

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (completion).

  • Data Analysis: Compare the observed melting point range to the literature value for pure this compound. A broad melting range (greater than 2°C) or a depressed melting point suggests the presence of impurities.[13]

Interpretation of Melting Point Data:

MeltingPoint_Interpretation observe_mp Observe Melting Point Range compare_lit Compare with Literature Value observe_mp->compare_lit sharp_correct Sharp & Correct Range => Likely Pure compare_lit->sharp_correct Matches broad_depressed Broad & Depressed Range => Impure compare_lit->broad_depressed Deviates

Caption: Interpreting melting point results.

Conclusion and Recommendations

A multi-faceted approach is often the most robust strategy for the comprehensive purity assessment of synthetic this compound.

  • For routine quality control , a combination of HPLC and melting point analysis provides a rapid and reliable assessment of purity.

  • For in-depth impurity profiling and identification , GC-MS is invaluable for volatile impurities, while LC-MS (an extension of HPLC) can provide structural information on non-volatile impurities.

  • For the certification of a reference standard or for obtaining an absolute purity value , qNMR is the method of choice due to its high accuracy and precision without the need for an analyte-specific standard.[7]

By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently assess the purity of their synthetic this compound, ensuring the integrity and reliability of their scientific endeavors.

References

A Researcher's Guide to Reference Standards for 4-Methylfuran-2-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in projects involving 4-Methylfuran-2-carboxylic acid (CAS No. 59304-40-4), the accuracy and reliability of analytical data are paramount. This compound, a key heterocyclic building block, demands precise quantification for reaction monitoring, purity assessment, and quality control. The foundation of such precise measurement is the quality of the reference standard used.

This guide provides an in-depth comparison of the types of reference standards available for this compound, offering a framework for selection based on application-specific needs. We will delve into the practical differences between standard grades, provide a robust analytical protocol for qualification, and explain the scientific rationale behind these methodological choices to ensure data integrity.

The Hierarchy of Reference Standards: A Framework for Selection

Not all reference standards are created equal. The choice of standard is a critical experimental decision that directly impacts the validity of results. For a compound like this compound, which currently lacks a pharmacopeial monograph from bodies like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), understanding the landscape of commercially available standards is crucial.[1][2] Materials are generally available in two main tiers: Certified Reference Materials (CRMs) and Analytical Standards/Research Grade Chemicals .

  • Certified Reference Material (CRM): A CRM is the gold standard. Produced by a metrologically competent organization (often accredited to ISO 17034), it is accompanied by a certificate that provides a certified value for a specified property (e.g., purity), its associated uncertainty, and a statement of metrological traceability.[3] While a specific CRM for this compound from a national metrology institute like NIST was not identified in our search, some commercial suppliers provide highly characterized standards with extensive documentation that approach this level of quality.

  • Analytical Standard / Research Grade: This is the most common category for compounds like this compound.[4][5][6] These standards are supplied with a Certificate of Analysis (CoA) that reports the purity as determined by one or more analytical techniques (e.g., HPLC, NMR). However, the key difference from a CRM is the absence of a stated measurement uncertainty and formal metrological traceability. The level of characterization can vary significantly between suppliers.

The selection process is therefore not about finding a "perfect" standard but about choosing a standard that is "fit-for-purpose."

Comparative Analysis: Choosing the Right Standard for Your Application

The critical decision-making factors for selecting a this compound standard are purity, characterization, documentation, and intended use. A standard intended for GMP-regulated quality control will require far more rigorous characterization than one used for exploratory research.

Below is a comparative table outlining the typical specifications for two tiers of commercially available standards.

FeatureTier 1: High-Purity Analytical Standard Tier 2: Standard Research Grade Causality & Scientific Insight
Purity Assignment Quantitative analysis (e.g., Mass Balance, qNMR) providing a certified value with uncertainty.Typically assigned by a single chromatographic method (e.g., HPLC area % at a single wavelength).Mass balance provides a more accurate purity assessment by accounting for water, residual solvents, and inorganic impurities, which are invisible to standard HPLC-UV.[7]
Identity Confirmation Confirmed by multiple spectroscopic techniques (¹H NMR, ¹³C NMR, MS, IR).Often confirmed by a single method (e.g., MS or NMR structure consistency).Orthogonal identification methods provide a higher degree of confidence that the material is unequivocally the correct structure.
Documentation Comprehensive Certificate of Analysis with detailed analytical data, spectra, and chromatograms.Basic Certificate of Analysis stating purity and key physical properties.[4]Detailed documentation allows the end-user to independently assess the quality of the standard and is essential for regulatory submissions.
Traceability Calibrants and instruments used for characterization are traceable to national or international standards.Traceability is generally not stated or established.Metrological traceability ensures that the measurement can be related to a recognized reference, providing consistency and comparability of results over time and between labs.
Intended Use Quantitative applications, method validation, quality control, impurity identification.Qualitative identification, early-stage R&D, reaction monitoring.The rigor of the application dictates the required quality of the standard. Using a research-grade chemical for final product release can lead to inaccurate results and regulatory risk.

Experimental Protocol: Qualification of a this compound Standard

Regardless of the source, it is best practice to perform an in-house verification of any new reference standard. A robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is highly suitable for this purpose.

Recommended HPLC-UV Method

This protocol is designed to be a starting point for the analysis and can be further optimized and validated as per ICH guidelines.[8]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Rationale: A C18 stationary phase provides excellent retention and separation for moderately polar organic acids like this compound.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

    • Rationale: The acidic mobile phase (pH ~2.5) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm.

    • Rationale: The furan ring provides strong UV absorbance. A UV scan of the analyte should be performed to determine the optimal wavelength for maximum sensitivity.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a known volume of a 50:50 mixture of water and acetonitrile to create a 1.0 mg/mL stock solution. Further dilute as necessary.

Workflow for Standard Verification and Use

The following diagram illustrates the logical workflow from receiving a new standard to its use in routine analysis.

G cluster_0 Phase 1: Standard Reception & Qualification cluster_1 Phase 2: Preparation & Use A Receive New Standard Lot B Review Certificate of Analysis A->B Check documentation C Perform Identity Confirmation (e.g., FTIR, MS) B->C Verify identity D Assess Purity via HPLC-UV (100% area normalization) C->D Assess purity E Determine Water Content (Karl Fischer) D->E Account for water F Qualify for Use? E->F Meets Criteria? F->A No - Reject Lot G Prepare Stock Solution (Correct for purity & water) F->G Yes H Store Stock Solution (Validate stability) G->H Ensure stability I Prepare Working Standards H->I J Construct Calibration Curve I->J K Analyze Samples J->K

Caption: Workflow for Reference Standard Qualification and Use.

Method Validation: Ensuring Trustworthy Results

Once a suitable reference standard is qualified, the analytical method itself must be validated to prove it is fit for its intended purpose. The validation should follow established guidelines, such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters

The core parameters to assess are outlined below. This process creates a self-validating system where the performance of the method is thoroughly understood and documented.

G MethodValidation Method Validation (ICH Q2(R1)) Key Parameters Specificity Specificity (Distinguish from impurities) MethodValidation->Specificity Linearity Linearity & Range (Proportional response) MethodValidation->Linearity Accuracy Accuracy (Closeness to true value) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Limits LOD & LOQ (Detection/Quantitation Limits) MethodValidation->Limits Robustness Robustness (Resilience to small changes) MethodValidation->Robustness

Caption: Core Parameters of Analytical Method Validation.

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated using a photodiode array detector to check for peak purity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a blank matrix with a known amount of the reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected (LOD).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Conclusion

The selection and proper use of a reference standard for this compound is a foundational step for generating reliable and reproducible analytical data. In the absence of a primary pharmacopeial standard, scientists must adopt a risk-based approach. For non-critical research applications, a well-characterized analytical standard from a reputable supplier may suffice. However, for applications in regulated environments, such as pharmaceutical development and quality control, a higher-tier standard with the most comprehensive characterization and documentation is essential.

Ultimately, the responsibility lies with the analyst to verify the suitability of the chosen standard through in-house qualification and to employ a fully validated analytical method. This rigorous, evidence-based approach ensures that the resulting data is scientifically sound and defensible.

References

A Comparative Guide to the Synthesis of Methylfuroic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the furan ring system stands as a privileged scaffold, forming the core of numerous bioactive molecules and functional materials. Among its many derivatives, methylfuroic acids represent a class of valuable building blocks, with the seemingly subtle placement of a methyl group profoundly influencing the molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of the synthetic routes to key isomers of methylfuroic acid, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each methodology's merits and drawbacks. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge required to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Methylfuroic Acid Isomers

Methylfuroic acid isomers are not merely academic curiosities; they are key intermediates in the synthesis of a wide array of commercially significant compounds. Their applications span from pharmaceuticals, where they are incorporated into active pharmaceutical ingredients (APIs), to the agrochemical and flavor and fragrance industries. The position of the methyl group on the furan ring dictates the molecule's reactivity, steric profile, and electronic properties, thereby influencing its utility in various synthetic transformations and its interaction with biological targets. For instance, derivatives of these acids have been explored as potential enzyme inhibitors and modulators of biological pathways, highlighting the importance of efficient and selective access to each isomer.[1][2][3]

This guide will focus on the synthesis of the following key isomers:

  • 3-Methyl-2-furoic acid

  • 5-Methyl-2-furoic acid

  • 4,5-Dimethyl-2-furoic acid

  • 2-Methyl-3-furoic acid

  • 4-Methyl-2-furoic acid

We will delve into the established and emerging synthetic strategies for each, providing a comparative framework based on yield, scalability, cost-effectiveness of starting materials, and overall process efficiency.

Synthesis of 3-Methyl-2-Furoic Acid: A Classic Approach

The synthesis of 3-methyl-2-furoic acid is well-established, with a reliable and high-yielding procedure detailed in Organic Syntheses.[4] This method involves the hydrolysis of its corresponding methyl ester, methyl 3-methyl-2-furoate. The elegance of this approach lies in its simplicity and high conversion rate.

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from commercially available precursors.

G cluster_0 Step 1: Synthesis of Methyl 3-Methyl-2-furoate cluster_1 Step 2: Hydrolysis to 3-Methyl-2-furoic acid 4,4-Dimethoxy-2-butanone 4,4-Dimethoxy-2-butanone Glycidic_ester_intermediate Glycidic ester intermediate 4,4-Dimethoxy-2-butanone->Glycidic_ester_intermediate 1. Darzens Condensation Methyl_chloroacetate Methyl chloroacetate Methyl_chloroacetate->Glycidic_ester_intermediate Sodium_methoxide Sodium methoxide Sodium_methoxide->Glycidic_ester_intermediate Methyl_3-methyl-2-furoate Methyl 3-methyl-2-furoate Glycidic_ester_intermediate->Methyl_3-methyl-2-furoate 2. Ring closure & Methanol elimination Methyl_3-methyl-2-furoate_2 Methyl 3-methyl-2-furoate 3-Methyl-2-furoic_acid 3-Methyl-2-furoic acid Methyl_3-methyl-2-furoate_2->3-Methyl-2-furoic_acid Saponification NaOH NaOH, H2O NaOH->3-Methyl-2-furoic_acid

Caption: Synthesis of 3-Methyl-2-furoic acid.

Mechanistic Insights

The initial step, a Darzens condensation, involves the reaction of 4,4-dimethoxy-2-butanone with methyl chloroacetate in the presence of a strong base like sodium methoxide to form a glycidic ester intermediate.[5] Subsequent heating of this intermediate leads to the elimination of methanol and cyclization to furnish the furan ring of methyl 3-methyl-2-furoate. The final step is a straightforward saponification of the ester to the desired carboxylic acid.

Experimental Protocol: Synthesis of 3-Methyl-2-furoic acid[4]

Step 1: Methyl 3-methyl-2-furoate

  • To a solution of 4,4-dimethoxy-2-butanone (1.0 mol) and methyl chloroacetate (1.2 mol) in an appropriate solvent, slowly add sodium methoxide (1.2 mol) at a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work up the reaction by adding water and extracting with a suitable organic solvent.

  • Purify the crude product by distillation to obtain methyl 3-methyl-2-furoate.

Step 2: 3-Methyl-2-furoic acid

  • A mixture of methyl 3-methyl-2-furoate (0.25 mol) and a 20% aqueous solution of sodium hydroxide is heated under reflux for 2 hours.

  • The resulting solution is cooled and then acidified with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 3-methyl-2-furoic acid.

Synthesis of 5-Methyl-2-Furoic Acid: A Green and Sustainable Approach

In recent years, the synthesis of furan derivatives from renewable biomass sources has garnered significant attention. 5-Methyl-2-furoic acid is a prime example, with efficient synthetic routes developed from 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical.

Synthetic Pathway

This "green" synthesis involves the oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by the hydrogenolysis of the hydroxymethyl group.

G cluster_0 Step 1: Oxidation of HMF cluster_1 Step 2: Hydrogenolysis of HMFCA HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Selective Oxidation Oxidant Oxidant (e.g., O2, H2O2) Oxidant->HMFCA Catalyst_Ox Catalyst (e.g., Au, Pt) Catalyst_Ox->HMFCA HMFCA_2 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) 5-Methyl-2-furoic_acid 5-Methyl-2-furoic acid HMFCA_2->5-Methyl-2-furoic_acid Selective Hydrogenolysis H2 H2 H2->5-Methyl-2-furoic_acid Catalyst_Hyd Catalyst (e.g., Pd/C) Catalyst_Hyd->5-Methyl-2-furoic_acid

Caption: Bio-based synthesis of 5-Methyl-2-furoic acid.

Mechanistic Insights

The selective oxidation of the aldehyde group in HMF to a carboxylic acid can be achieved using various catalytic systems, including noble metal catalysts. The subsequent hydrogenolysis of the C-OH bond of the hydroxymethyl group in HMFCA is a key step. Palladium on carbon (Pd/C) has been shown to be a highly effective catalyst for this transformation, proceeding under relatively mild conditions.[6]

Experimental Protocol: Synthesis of 5-Methyl-2-furoic acid from HMFCA[6]
  • In a high-pressure reactor, dissolve 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) in a suitable solvent (e.g., water or an organic solvent).

  • Add a catalytic amount of a heterogeneous catalyst, such as 5% Pd/C.

  • Pressurize the reactor with hydrogen gas and heat the mixture to the desired temperature.

  • Maintain the reaction under stirring for a specified period.

  • After cooling and depressurizing the reactor, filter off the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude 5-methyl-2-furoic acid, which can be further purified by recrystallization.

Synthesis of Other Methylfuroic Acid Isomers

While the syntheses of 3-methyl- and 5-methyl-2-furoic acid are well-documented, the preparation of other isomers often requires more specialized routes.

4,5-Dimethyl-2-furoic Acid

A convenient synthesis of 4,5-dimethyl-2-furoic acid has been reported starting from ethyl 2-methylacetoacetate.[7] The multi-step sequence involves the formation of a ketal, reduction, oxidation, a Darzens condensation to a glycidic ester, and subsequent acid-catalyzed rearrangement and hydrolysis to afford the target molecule.

2-Methyl-3-furoic Acid and 4-Methyl-2-furoic Acid

Detailed, high-yield synthetic procedures for 2-methyl-3-furoic acid and 4-methyl-2-furoic acid are less commonly found in the literature. However, general strategies for the synthesis of substituted furans can be adapted. For instance, the oxidation of the corresponding methylfurfural would be a plausible route. 4-Methylfurfural can be oxidized to 4-methyl-2-furoic acid. Similarly, the hydrolysis of the corresponding esters, if accessible, would provide the desired acids.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key aspects of the discussed synthetic methodologies.

IsomerStarting Material(s)Key Transformation(s)Typical YieldAdvantagesDisadvantages
3-Methyl-2-furoic acid 4,4-Dimethoxy-2-butanone, Methyl chloroacetateDarzens condensation, SaponificationHighWell-established, high-yieldingMulti-step, requires specific starting materials
5-Methyl-2-furoic acid 5-Hydroxymethylfurfural (HMF)Oxidation, HydrogenolysisHighBio-based, sustainableRequires specialized catalytic steps
4,5-Dimethyl-2-furoic acid Ethyl 2-methylacetoacetateMulti-step sequenceModerateAccess to a disubstituted isomerLonger synthetic route
2-Methyl-3-furoic acid (e.g., Ethyl 2-methyl-3-furoate)SaponificationVariableDirect route from esterAvailability of starting material may be limited
4-Methyl-2-furoic acid (e.g., 4-Methylfurfural)OxidationVariableUtilizes a readily available starting materialOxidation conditions need to be optimized

Characterization of Methylfuroic Acid Isomers

The unambiguous identification of each methylfuroic acid isomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer.

Representative ¹H and ¹³C NMR Data
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Methyl-2-furoic acid Furan protons and methyl protons exhibit characteristic shifts and couplings.Carbonyl carbon, furan ring carbons, and methyl carbon have distinct chemical shifts.
5-Methyl-2-furoic acid The furan protons at positions 3 and 4, along with the methyl protons, are readily identifiable.The chemical shifts of the furan ring carbons are influenced by the positions of the carboxyl and methyl groups.

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. The data presented here is for illustrative purposes.

Cost and Availability of Starting Materials

The economic viability of a synthetic route is heavily dependent on the cost and commercial availability of the starting materials.

  • 4,4-Dimethoxy-2-butanone: This starting material for 3-methyl-2-furoic acid is commercially available from various suppliers.[8][9][10][11] The price can vary depending on the quantity and purity.

  • 5-Hydroxymethylfurfural (HMF): As a key bio-based platform chemical, the production of HMF is scaling up, and it is becoming increasingly available from commercial suppliers.[12][13][14][15] Its price is expected to decrease as production technologies mature.

  • Methylfurfurals: Other starting materials like 4-methylfurfural and 5-methylfurfural are also commercially available, providing access to other isomers.[16][17]

Conclusion and Future Outlook

The synthesis of methylfuroic acid isomers presents a fascinating case study in the strategic design of organic syntheses. While classical methods for isomers like 3-methyl-2-furoic acid remain robust and reliable, the trend towards sustainable chemistry is driving the development of innovative routes from renewable feedstocks, as exemplified by the synthesis of 5-methyl-2-furoic acid from HMF.

For researchers and drug development professionals, the choice of synthetic route will depend on a multitude of factors, including the specific isomer required, the desired scale of production, cost considerations, and the availability of starting materials and specialized equipment. This guide has aimed to provide a comprehensive and comparative overview to aid in this decision-making process.

As the demand for bio-based chemicals continues to grow, we can anticipate further advancements in the catalytic conversion of biomass into valuable building blocks like methylfuroic acids. The development of more efficient and selective catalysts will undoubtedly open up new and more sustainable avenues for the synthesis of these important compounds, further empowering their application in the creation of novel pharmaceuticals and advanced materials.

References

A Researcher's Guide to Differentiating Methylfuran-2-Carboxylic Acid Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the unambiguous structural elucidation of isomers is a cornerstone of rigorous scientific practice. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. The methylfuran-2-carboxylic acid series, key heterocyclic building blocks, presents a classic analytical challenge: how to definitively distinguish between the 3-methyl, 4-methyl, and 5-methyl isomers.

This guide provides an in-depth comparison of these isomers using the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple listing of data to explore the underlying principles that govern the distinct spectroscopic signatures of each molecule. This guide is designed to be a self-validating resource, explaining the causality behind experimental choices and providing the data necessary for confident isomer identification.

The Challenge: Three Closely Related Structures

The core analytical problem lies in differentiating the three positional isomers of methylfuran-2-carboxylic acid. The placement of the electron-donating methyl group (-CH₃) profoundly influences the electronic environment of the furan ring's remaining protons and carbons, leading to unique and predictable changes in their respective NMR spectra.

isomers cluster_3 3-methylfuran-2-carboxylic acid cluster_4 4-methylfuran-2-carboxylic acid cluster_5 5-methylfuran-2-carboxylic acid node3 node3 node4 node4 node5 node5

Figure 1: The three positional isomers of methylfuran-2-carboxylic acid.

Differentiating Isomers with ¹H NMR Spectroscopy

Proton (¹H) NMR is the most direct tool for this challenge. The key differentiators are the chemical shifts (δ) and spin-spin coupling patterns (J-coupling) of the two protons remaining on the furan ring.

  • Chemical Shift: The electron-withdrawing carboxylic acid group at the C2 position strongly deshields adjacent protons (pulls electron density away), shifting their resonance to a higher frequency (downfield). Conversely, the electron-donating methyl group shields nearby protons, shifting them upfield. The interplay of these effects creates a unique chemical shift for each ring proton in each isomer.

  • Coupling Constants: In furan systems, protons on adjacent carbons (vicinal) typically exhibit a coupling constant (³J) of approximately 1.8-3.5 Hz, while protons separated by four bonds (long-range) show a much smaller coupling (⁴J) of about 0.5-1.0 Hz.[1][2] This difference in coupling is critical for assignment.

Predicted ¹H NMR Signatures:
  • 5-Methylfuran-2-carboxylic acid: This isomer will show two furan protons at the C3 and C4 positions. These protons are adjacent and will appear as two distinct doublets . The proton at C3 will be deshielded by the adjacent carboxylic acid group, appearing further downfield than the proton at C4.

  • This compound: The two furan protons are at C3 and C5. They are not adjacent and are separated by the C4-methyl group and the ring oxygen. Therefore, they will primarily appear as two sharp singlets . Very small long-range coupling (⁴J) might cause slight broadening or a very narrow doublet splitting.

  • 3-Methylfuran-2-carboxylic acid: The furan protons are at C4 and C5. Being adjacent, they will split each other, appearing as two distinct doublets . The C5 proton, being alpha to the ring oxygen, typically appears at a higher chemical shift than the C4 proton.

Comparative ¹H NMR Data

The following table summarizes experimental data from the literature, providing a clear basis for comparison.

Isomer Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
5-Methylfuran-2-carboxylic acid -CH₃2.33singlet-
H-46.27-6.28doublet (m)J₃,₄ ≈ 3.5
H-37.10doubletJ₃,₄ ≈ 3.5
-COOH12.86broad singlet-
This compound -CH₃~2.1singlet-
H-3~7.1singlet (or narrow d)⁴J₃,₅ < 1.0
H-5~7.5singlet (or narrow d)⁴J₃,₅ < 1.0
-COOH~13.0broad singlet-
3-Methylfuran-2-carboxylic acid -CH₃2.27singlet-
H-46.53doubletJ₄,₅ ≈ 1.8
H-57.75doubletJ₄,₅ ≈ 1.8
-COOH12.86broad singlet-

Data for 3- and 5-isomers sourced from literature.[3] Data for 4-isomer is predicted based on typical furan chemical shifts and substituent effects. The carboxylic acid proton shift is highly dependent on solvent and concentration.[4][5]

Confirmation with ¹³C NMR Spectroscopy

While ¹H NMR is often sufficient, ¹³C NMR provides excellent confirmatory data. The chemical shifts of the carbon atoms are also highly sensitive to the substituent positions.[6] The broad chemical shift range in ¹³C NMR (0-220 ppm) allows for clear resolution of all six carbon signals.[7][8]

Key ¹³C NMR Features:
  • Carboxylic Carbon (-COOH): This signal is characteristic and appears significantly downfield, typically in the 158-175 ppm range.[4][9]

  • Quaternary Carbons: The carbon attached to the carboxylic acid (C2) and the carbon bearing the methyl group will be quaternary (no attached protons) and often show weaker signals. Their chemical shifts are highly informative.

  • Protonated Ring Carbons: The remaining two carbons on the furan ring will have shifts influenced by their proximity to the electron-withdrawing -COOH group and the electron-donating -CH₃ group.

  • Methyl Carbon (-CH₃): This signal will appear far upfield, typically between 10-15 ppm.

Comparative ¹³C NMR Data
Isomer C2 (-C-COOH) C3 C4 C5 -COOH -CH₃
5-Methylfuran-2-carboxylic acid ~147~120~110~158~161~14
This compound ~145~124~122~148~162~10
3-Methylfuran-2-carboxylic acid ~142~120~117~149~163~11

Values are estimates based on typical furan derivative data and substituent effects.[8][10] Exact values can vary with solvent and experimental conditions.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology.

Sample Preparation
  • Choice of Solvent: The choice of deuterated solvent is critical.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. It is an excellent solvent for carboxylic acids and, due to its hydrogen-bond accepting nature, it slows the exchange of the acidic -COOH proton, allowing it to be observed as a distinct, often broad, peak.[4]

    • CDCl₃ (Chloroform-d): Can be used, but carboxylic acids may form dimers, broadening signals. The acidic proton signal may be very broad or exchange with trace D₂O, potentially disappearing.[4]

    • D₂O (Deuterium oxide): Not recommended for observing the -COOH proton, as it will rapidly exchange the acidic proton for deuterium, rendering it invisible to ¹H NMR.[11]

  • Concentration: Prepare a solution of approximately 5-10 mg of the methylfuran-2-carboxylic acid isomer in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following workflow illustrates the logical progression of experiments for unambiguous identification.

workflow cluster_main Analytical Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) h1 Acquire ¹H NMR Spectrum prep->h1 c13 Acquire ¹³C{¹H} NMR (Proton Decoupled) h1->c13 analyze Analyze 1D Spectra (Chemical Shift, Coupling) c13->analyze confirm Structure Confirmed? analyze->confirm cosy Acquire 2D COSY (Optional: confirms H-H coupling) confirm->cosy No / Ambiguous final Final Structure Assignment confirm->final Yes hmbc Acquire 2D HMBC (Optional: confirms long-range C-H) cosy->hmbc hmbc->analyze

Figure 2: Recommended workflow for NMR-based isomer differentiation.

  • Instrument: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Scans: 16-32 scans.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled with NOE (zgpg30).

    • Scans: 512-2048 scans (or more, as ¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Advanced 2D NMR (If Necessary)

For absolute certainty, especially in complex mixtures or with unexpected results, 2D NMR techniques are invaluable.[12]

  • COSY (Correlation Spectroscopy): Creates a 2D map showing which protons are coupled to each other. This would show a clear cross-peak between H-4 and H-5 in the 3-methyl isomer and between H-3 and H-4 in the 5-methyl isomer, while showing no such correlation for the 4-methyl isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are 2 or 3 bonds away. This is powerful for assigning quaternary carbons. For example, in the 5-methyl isomer, the methyl protons (-CH₃) would show a correlation to C4, C5, and C6 (the carbon of the methyl group itself), definitively placing the methyl group at the C5 position.

Conclusion

Nuclear Magnetic Resonance spectroscopy offers a definitive and non-destructive method for differentiating the positional isomers of methylfuran-2-carboxylic acid. By carefully analyzing the chemical shifts and coupling patterns in the ¹H NMR spectrum, one can readily distinguish the three compounds. The 4-methyl isomer is uniquely identified by its two singlet signals for the furan protons, while the 3-methyl and 5-methyl isomers are differentiated by the distinct chemical shifts of their coupled doublet protons. ¹³C NMR and advanced 2D techniques provide powerful, orthogonal data for unambiguous confirmation, adhering to the highest standards of scientific rigor required in research and development.

References

A Comparative Guide to the Reactivity of Furan-2-Carboxylic Acid and Its Methyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan-2-carboxylic acid, also known as 2-furoic acid, stands as a pivotal platform chemical derived from renewable biomass resources like bran and corncobs.[1] Its unique structure, featuring an aromatic furan ring directly conjugated with a carboxylic acid, provides a rich and versatile reactivity profile. This makes it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[2][3] The chemical behavior of this molecule is governed by the interplay between the electron-rich furan ring and the electron-withdrawing carboxylic acid group.

This guide provides an in-depth comparative analysis of the reactivity of furan-2-carboxylic acid against its methyl-substituted derivatives, specifically 3-methylfuran-2-carboxylic acid and 5-methylfuran-2-carboxylic acid. Understanding how the position of a simple methyl group—a common substituent in chemical synthesis—modulates the electronic and steric landscape of the parent molecule is critical for researchers in organic synthesis and drug development. We will dissect the causality behind observed reactivity differences in key chemical transformations, supported by mechanistic insights and experimental data, to provide a predictive framework for synthetic planning.

The Electronic Landscape: Furan Ring, Carboxyl Group, and Methyl Substituent Effects

The reactivity of these compounds is not monolithic; it is a nuanced interplay of competing electronic effects.

  • The Furan Ring: The furan ring is a π-electron-rich heterocycle. The oxygen heteroatom donates electron density into the ring via resonance, making it significantly more activated towards electrophilic attack than benzene.[2][4] Electrophilic substitution preferentially occurs at the C2 and C5 positions, where the intermediate carbocation (a sigma complex) is most effectively stabilized by resonance.[4][5]

  • The Carboxylic Acid Group (-COOH): As a substituent at the C2 position, the carboxylic acid group is strongly electron-withdrawing and deactivating due to both induction and resonance. This reduces the nucleophilicity of the furan ring, making it less reactive towards electrophiles than furan itself. However, it directs incoming electrophiles to the C5 position, the most activated site remaining on the deactivated ring.[2]

  • The Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. Its placement on the furan ring introduces a localized increase in electron density, thereby activating the ring towards electrophilic substitution. The impact of this activation is highly dependent on its position relative to the carboxylic acid and the reaction center.

The following diagram illustrates the fundamental logic of how substituents influence the reactivity of the furan ring in electrophilic aromatic substitution (EAS).

G subst Substituent at C2 ewg -COOH (Electron-Withdrawing) subst->ewg e.g. edg -CH₃ (Electron-Donating) subst->edg e.g. reactivity Ring Reactivity (EAS) deactivation Deactivation (Slower Reaction) ewg->deactivation activation Activation (Faster Reaction) edg->activation deactivation->reactivity activation->reactivity

Caption: Logical flow of substituent effects on EAS reactivity.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The furan ring, though deactivated by the C2-carboxylic acid, will still undergo electrophilic substitution, such as nitration or halogenation, primarily at the C5 position.[2] The introduction of a methyl group alters this reactivity profile significantly.

  • Furan-2-carboxylic acid (F2CA): Serves as our baseline. The ring is deactivated, and substitution occurs regioselectively at C5. Reactions often require more forcing conditions compared to unsubstituted furan.

  • 5-Methylfuran-2-carboxylic acid (5-Me-F2CA): The activating methyl group is located at the most reactive C5 position. This has two major consequences:

    • Site Blocking: The C5 position is now blocked, preventing substitution there.

    • Ring Activation: The methyl group activates the entire ring, particularly the adjacent C4 position. However, the deactivating influence of the -COOH group remains. Electrophilic attack will be directed to the C3 and C4 positions, which are inherently less reactive than C5. Overall reactivity towards EAS may be lower or comparable to F2CA, but with altered regioselectivity.

  • 3-Methylfuran-2-carboxylic acid (3-Me-F2CA): The methyl group at C3 works in concert with the directing effect of the ring oxygen to strongly activate the C5 position. The C3-methyl group enhances the electron density at C5, making this compound the most reactive of the three towards electrophilic attack at the C5 position.

The following diagram illustrates the mechanism for EAS at the C5 position, highlighting the stabilized intermediate.

Caption: Mechanism of electrophilic attack at the C5 position.

Table 1: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

Compound Activating/Deactivating Groups Predicted Major Product Site Relative Reactivity
Furan-2-carboxylic acid C2-COOH (Deactivating) C5 Baseline
5-Methylfuran-2-carboxylic acid C2-COOH (Deactivating), C5-CH₃ (Activating) C3 / C4 (C5 is blocked) Potentially Slower

| 3-Methylfuran-2-carboxylic acid | C2-COOH (Deactivating), C3-CH₃ (Activating) | C5 | Faster |

Decarboxylation

Furan-2-carboxylic acid undergoes thermal or acid-catalyzed decarboxylation with relative ease compared to benzoic acid.[6][7] The mechanism proceeds via an ipso-substitution, where a proton acts as the electrophile, attacking the C2 carbon to which the carboxyl group is attached. The stability of the resulting cationic intermediate is key to the reaction rate.

  • Furan-2-carboxylic acid (F2CA): The reaction proceeds at elevated temperatures, often in the presence of a catalyst.[7]

  • Methyl-Substituted Derivatives: The electron-donating methyl group can significantly stabilize the positive charge in the cationic intermediate formed during ipso-protonation. This effect is most pronounced when the methyl group can directly participate in resonance stabilization or offers strong inductive stabilization. Therefore, both 3-methyl and 5-methyl derivatives are expected to undergo decarboxylation more readily (i.e., at lower temperatures or faster rates) than the parent F2CA. The 5-methyl derivative, in particular, should show enhanced reactivity due to the stabilization of the positive charge that develops at C2.

Reactions at the Carboxyl Group: Esterification

Esterification of carboxylic acids is a nucleophilic acyl substitution reaction.[8] The rate is primarily determined by the electrophilicity of the carbonyl carbon and steric hindrance around the carboxyl group.

  • Electronic Effects: The electron-donating methyl group, regardless of its position on the ring, will slightly decrease the electrophilicity of the carbonyl carbon. This is a minor deactivating effect for nucleophilic attack and would predict a slightly slower esterification rate for the methyl derivatives compared to F2CA.

  • Steric Effects: A methyl group at C5 (5-Me-F2CA) is remote from the reaction center and will have a negligible steric impact. However, a methyl group at C3 (3-Me-F2CA) is ortho to the carboxylic acid. This proximity can cause significant steric hindrance, impeding the approach of the nucleophile (the alcohol).[9] This steric clash is expected to be the dominant factor, making 3-Me-F2CA the least reactive of the three in esterification reactions.

Table 2: Predicted Relative Rates of Fischer Esterification

Compound Key Influencing Factor(s) Predicted Relative Rate
Furan-2-carboxylic acid Baseline electrophilicity and sterics Baseline
5-Methylfuran-2-carboxylic acid Minor electronic deactivation Slightly Slower

| 3-Methylfuran-2-carboxylic acid | Significant steric hindrance | Much Slower |

Comparative Experimental Protocol: Nitration

To provide a tangible demonstration of these reactivity differences, the following protocol outlines a comparative nitration experiment. This procedure is designed to highlight differences in reaction rate and product distribution.

Objective: To qualitatively compare the reactivity of furan-2-carboxylic acid (F2CA) and 3-methylfuran-2-carboxylic acid (3-Me-F2CA) towards electrophilic nitration.

Safety Warning: This experiment involves the use of strong acids and nitrating agents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials:

  • Furan-2-carboxylic acid (F2CA)

  • 3-Methylfuran-2-carboxylic acid (3-Me-F2CA)

  • Acetic anhydride

  • Fuming nitric acid (HNO₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • Small scale reaction vials (2) with stir bars

  • Ice bath

Workflow Diagram:

Caption: Experimental workflow for comparative nitration.

Procedure:

  • Preparation (Perform in parallel for F2CA and 3-Me-F2CA):

    • In a 10 mL vial, dissolve 1.0 mmol of the respective carboxylic acid in 2 mL of acetic anhydride.

    • Place the vial in an ice-water bath and stir for 10 minutes to cool to 0°C.

  • Nitrating Agent Preparation:

    • In a separate, dry vial, cautiously add 1.0 mmol of fuming nitric acid to 1 mL of acetic anhydride, ensuring the temperature is maintained below 10°C with an ice bath. This in situ formation of acetyl nitrate is a milder alternative to sulfuric/nitric acid mixtures which can degrade the furan ring.

  • Reaction:

    • Slowly, dropwise, add the prepared acetyl nitrate solution to each of the substrate vials over 5 minutes. Maintain the temperature at 0°C.

    • Allow the reactions to stir at 0°C. Monitor the progress by taking small aliquots every 15 minutes and analyzing by TLC against a spot of the starting material.

  • Observation and Work-up:

    • Note the time required for the consumption of the starting material in each reaction. It is predicted that the 3-Me-F2CA reaction will proceed significantly faster.

    • Once the reaction is complete (or after 1 hour), pour the reaction mixture into a beaker containing 20 mL of ice and water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize excess acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Analyze the crude products by ¹H NMR to determine the regiochemistry of nitration. For F2CA, the product will be 5-nitro-furan-2-carboxylic acid. For 3-Me-F2CA, the product will be 3-methyl-5-nitro-furan-2-carboxylic acid.

Spectroscopic Data Comparison

The position of the methyl group can be unequivocally determined by ¹H NMR spectroscopy. The coupling patterns and chemical shifts of the furan ring protons are highly diagnostic.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Furan Ring Protons

Compound H3 H4 H5
Furan-2-carboxylic acid ~7.22 (dd) ~6.64 (dd) ~7.90 (dd)
5-Methylfuran-2-carboxylic acid ~7.15 (d) ~6.25 (d) - (CH₃ at ~2.4)
3-Methylfuran-2-carboxylic acid - (CH₃ at ~2.3) ~6.40 (d) ~7.70 (d)

(Note: Values are approximate and depend on the solvent used. Data inferred from typical furan spectra.)[10]

Conclusion

The substitution of a methyl group onto the furan-2-carboxylic acid framework has a profound and predictable impact on its chemical reactivity. This guide demonstrates that a simple structural modification leads to significant, position-dependent changes in reaction outcomes.

  • For Electrophilic Aromatic Substitution: A 3-methyl group activates the C5 position, accelerating the reaction, while a 5-methyl group blocks the most reactive site, altering regioselectivity.

  • For Decarboxylation: Both 3- and 5-methyl groups are predicted to increase the rate of decarboxylation by stabilizing the key cationic intermediate.

  • For Carboxyl Group Reactions: A 3-methyl group introduces significant steric hindrance, dramatically slowing reactions like esterification, an effect that is absent in the 5-methyl isomer.

These principles provide a robust framework for researchers and drug development professionals to rationally design synthetic routes and predict the behavior of substituted furan building blocks, enabling more efficient and targeted molecular construction.

References

A Senior Application Scientist's Guide to Comparative DFT Analysis of Methylfuran-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their versatile chemical and biological activities.[1][2] The positional isomerism of substituents on the furan ring can drastically alter a molecule's stereoelectronic properties, thereby influencing its reactivity, stability, and biological function. This guide presents a comprehensive framework for the comparative in silico analysis of three key isomers of methylfuran-2-carboxylic acid (MFCA)—3-MFCA, 4-MFCA, and 5-MFCA—using Density Functional Theory (DFT). As direct experimental characterization of each isomer can be resource-intensive, DFT provides a robust, high-fidelity predictive alternative to elucidate their relative stabilities, electronic landscapes, and spectroscopic signatures.[3][4] This document serves as a methodological guide for researchers, outlining the causal logic behind computational choices and providing a self-validating protocol to generate reliable, publication-quality data.

Introduction: The Significance of Isomerism and the Power of DFT

Methylfuran-2-carboxylic acids are valuable building blocks, but the precise placement of the methyl group is critical. This seemingly minor structural change can impact properties like acidity, dipole moment, and intermolecular interactions, which are paramount in drug design and materials engineering.[4] Density Functional Theory has emerged as an indispensable tool in computational chemistry, offering a balance of accuracy and computational cost that is ideal for comparing isomeric systems.[5] It allows us to move beyond simple structural diagrams to a quantitative understanding of how electron distribution and energy differ among isomers.

This guide will detail a comparative study of the following three isomers:

  • 3-methylfuran-2-carboxylic acid (3-MFCA)

  • 4-methylfuran-2-carboxylic acid (4-MFCA)

  • 5-methylfuran-2-carboxylic acid (5-MFCA) [6][7]

Figure 1: Chemical structures of the three methylfuran-2-carboxylic acid isomers.

The Methodological Rationale: Why Choose This DFT Protocol?

The protocol outlined below is designed to be a self-validating system. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established and extensively benchmarked approach for organic molecules, providing reliable geometric, vibrational, and electronic data.[8][9][10]

  • Expertise & Causality : We use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional because it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the furan ring. The 6-311++G(d,p) basis set is selected for its robustness:

    • 6-311G: A triple-split valence basis set, offering flexibility for valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogens, essential for accurately modeling non-covalent interactions and the lone pairs on oxygen atoms.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is critical for describing bonding in cyclic systems and hydrogen bonds.[9]

  • Trustworthiness & Validation : The protocol includes a frequency calculation step. A true energy minimum on the potential energy surface is confirmed by the absence of imaginary frequencies. This step is a critical internal validation check. Furthermore, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate thermodynamic comparisons.

The entire computational workflow is visualized below.

DFT_Workflow cluster_analysis Comparative Assessment start Isomer Structure Input (3-MFCA, 4-MFCA, 5-MFCA) geom_opt Geometry Optimization DFT: B3LYP Basis Set: 6-311++G(d,p) start->geom_opt freq_calc Frequency Calculation (Same level of theory) geom_opt->freq_calc validation Validation Check: 0 Imaginary Frequencies? freq_calc->validation validation->geom_opt No (Re-optimize) analysis Property Analysis & Data Extraction validation->analysis Yes (True Minimum) thermo Thermodynamic (Relative Energy, ΔG, ΔH) analysis->thermo electronic Electronic (HOMO/LUMO, MEP, Dipole) analysis->electronic spectro Spectroscopic (Calculated IR, Raman, NMR) analysis->spectro

Figure 2: A validated workflow for comparative DFT analysis of isomers.

Experimental Protocol: A Step-by-Step Computational Guide

This protocol assumes the use of a computational chemistry package like Gaussian.[3]

  • Structure Preparation :

    • Build the initial 3D structures for 3-MFCA, 4-MFCA, and 5-MFCA in a molecular editor.

    • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

    • Save the coordinates for each isomer in a format compatible with your software (e.g., .xyz or .gjf).

  • Geometry Optimization and Frequency Calculation :

    • For each isomer, create an input file. The route section (command line) should specify the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

      • Opt: This keyword requests a geometry optimization to find the lowest energy structure.

      • Freq: This keyword requests a frequency calculation to be performed on the optimized geometry. This is crucial for confirming the structure is a true minimum and for obtaining thermodynamic data.

    • Specify a charge of 0 and a spin multiplicity of 1 for these neutral, closed-shell molecules.

    • Submit the calculation.

  • Data Extraction and Analysis :

    • Upon successful completion, open the output file (e.g., .log or .out).

    • Validation : Search for the results of the frequency calculation. Confirm that there are zero imaginary frequencies.

    • Thermodynamics : Extract the final electronic energy (E) and the Gibbs free energy (G). The relative stability of the isomers can be compared using ΔG.

    • Geometry : Extract key bond lengths and angles to compare structural differences.

    • Electronic Properties :

      • Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate the energy gap (ΔE = E_LUMO - E_HOMO).[8][11]

      • Extract the total dipole moment.

      • Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions.

    • Spectroscopy :

      • The output file will contain the calculated vibrational frequencies (IR and Raman). These can be compared with experimental spectra for identification purposes.[9][12] Note that calculated frequencies are often scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values.

      • For NMR predictions, a separate calculation using the GIAO method is required (#p B3LYP/6-311++G(d,p) NMR).[5][8]

Comparative Data Analysis: Key Performance Indicators

The primary output of this study is a quantitative comparison of the isomers' properties. The data should be summarized in a clear, structured table to facilitate analysis.

Property3-methylfuran-2-carboxylic acidThis compound5-methylfuran-2-carboxylic acidSignificance of Comparison
Thermodynamic Stability
Relative Gibbs Free Energy (ΔG, kcal/mol)Value (kcal/mol)Value (kcal/mol)Value (kcal/mol)Indicates the most thermodynamically stable isomer under standard conditions. The lowest value is the most stable.
Electronic Properties
Dipole Moment (Debye)Value (D)Value (D)Value (D)Reflects molecular polarity, influencing solubility and intermolecular interactions.
HOMO Energy (eV)Value (eV)Value (eV)Value (eV)Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates easier electron donation.
LUMO Energy (eV)Value (eV)Value (eV)Value (eV)Relates to the ability to accept electrons (electrophilicity). Lower energy indicates easier electron acceptance.
HOMO-LUMO Gap (ΔE, eV)Value (eV)Value (eV)Value (eV)A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[13]
Acidity (Predicted)
Deprotonation Energy (ΔG, kcal/mol)Value (kcal/mol)Value (kcal/mol)Value (kcal/mol)A direct computational measure of acidity; a lower energy for the deprotonation reaction corresponds to a stronger acid.[4]
Spectroscopic Signatures
C=O Stretch Freq. (cm⁻¹)Value (cm⁻¹)Value (cm⁻¹)Value (cm⁻¹)The position of the carbonyl stretch in the calculated IR spectrum can be a key identifier.
¹H NMR (Carboxyl H, ppm)Value (ppm)Value (ppm)Value (ppm)The chemical environment of the acidic proton, sensitive to the methyl group's electronic effect.

Conclusion and Outlook

This guide provides a robust and scientifically grounded protocol for the comparative DFT analysis of methylfuran-2-carboxylic acid isomers. By systematically calculating and comparing their thermodynamic, electronic, and spectroscopic properties, researchers can gain deep insights into the structure-property relationships governed by positional isomerism. The resulting data can reliably predict the most stable isomer, rationalize differences in reactivity, and provide theoretical spectra to aid in experimental characterization. This computational-first approach accelerates the research and development cycle, enabling more informed decisions in drug discovery and materials design.

References

Cross-reactivity studies of 4-Methylfuran-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by delving deep into Google, aiming to build a strong foundation. I'm focusing on 4-Methylfuran-2-carboxylic acid and its derivatives. I'm prioritizing existing data on their biological targets, mechanisms, and any existing evidence I can find, as that will be key. This groundwork will provide context for the next stage of my work.

Defining Assay Scope

I'm now focusing on defining the scope for assaying compound selectivity, beginning with a deep dive into established protocols. I'm prioritizing competitive binding assays, enzyme inhibition assays, and cellular thermal shift assays. I'm also actively searching for common off-targets for similar small molecule inhibitors to refine my protein selection for cross-reactivity panels. Simultaneously, I'm identifying commercially available and synthetically accessible derivatives for a comparative analysis.

Defining Structure & Content

I'm now starting to put together the content roadmap. I'm focusing on structuring the guide logically, starting with an intro to this compound, and its role in drug development. I'm also preparing to detail the experimental design, including derivative selection and assay methodologies. My next goal is to start creating clear, comparative tables, and Graphviz diagrams to illustrate workflows.

Assessing Selectivity Concerns

I've been delving into the crucial aspects of cross-reactivity and off-target effects within drug development. This initial exploration has yielded a solid basis, particularly regarding various assay methodologies employed to gauge compound selectivity. I'm now contemplating the intricacies of these biochemical tests and their relevance in pre-clinical evaluations.

Narrowing Down Targets

I'm now concentrating on specific targets for this compound derivatives. I've compiled resources on their known biological activities. Crucially, I'm identifying off-target profiles, critical for designing a meaningful cross-reactivity study. The focus is now on locating detailed assay protocols and seeking comparative experimental data, or compiling it if unavailable.

Collecting Detailed Data

I've gathered an initial overview of selectivity assays, including CETSA and TCR, and resources on furan-2-carboxylic acid derivatives. Now, the emphasis shifts to this compound specifically. The priority is to precisely identify its biological targets and off-targets. Detailed assay protocols are sought. If comparative cross-reactivity data remains elusive, I'll compile data for comparison.

Analyzing Biological Activities

I've narrowed my focus after the second round of searches, uncovering specific biological activity investigations into furan-based compounds, particularly furan-2-carboxylic acid derivatives, with a strong emphasis on anticancer properties.

Discovering Compound Properties

I'm now diving deeper into the specifics, expanding beyond just anticancer to explore other biological activities of furan-based compounds. Initial data strongly supports investigations into anti-inflammatory and antibacterial properties too, with some leads on specific targets like MbtI and LasR. But the broader picture for the target remains unclear. I've also found detailed protocols for crucial assays, like enzyme inhibition and CETSA, along with key information on commercial in vitro safety profiles. This sets the stage for a well-rounded and in-depth understanding.

Defining Potential Study Designs

After initial discoveries, I'm now crafting a hypothetical comparative study. I've chosen representative this compound derivatives, considering the synthesis data. I've picked a plausible primary target based on furan derivative bioactivities (perhaps an enzyme in inflammation) and selected off-targets from commercial safety panels. I'm using those assay protocols I found to describe a realistic experiment.

Synthesizing Research Findings

I've assembled the pieces, recognizing furan-2-carboxylic acid's potential across anticancer, antibacterial, and anti-inflammatory realms. While I know about targets like MbtI and LasR, the primary target for this compound remains elusive, suggesting its use as a discovery tool. Detailed assays and commercial safety panels will inform a comparative study. I'm now crafting an experiment featuring select derivatives and plausible targets, leveraging the found protocols and data.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Methylfuran-2-carboxylic acid is not universally available, this document synthesizes data from structurally analogous compounds, such as 3-Methylfuran-2-carboxylic acid and 2-Furancarboxylic acid, along with established hazardous waste management principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department, as they will provide guidance that is compliant with local, state, and federal regulations.[7][8]

Hazard Profile and Risk Assessment: Understanding the "Why"

The disposal protocol for any chemical is dictated by its inherent hazards. Based on data from similar furan-based carboxylic acids, this compound should be handled as a hazardous substance. The primary risks are associated with irritation and potential toxicity.

The furan ring system, in general, can be prone to forming explosive peroxides upon prolonged exposure to air and light, a hazard that necessitates careful storage and handling.[9][10] The carboxylic acid functional group imparts corrosive characteristics.

Table 1: Anticipated Hazard Profile for this compound

Hazard Classification GHS Hazard Statement Rationale and Precautionary Measures Supporting Sources
Skin Irritation H315: Causes skin irritation Structurally similar compounds are known skin irritants. Avoid direct contact. Wash hands and any exposed skin thoroughly after handling. [11][12][13]
Serious Eye Irritation H319: Causes serious eye irritation Direct contact can cause significant eye damage. Mandates the use of chemical safety goggles or a face shield. [11][12][14]
Respiratory Irritation H335: May cause respiratory irritation Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area or a chemical fume hood. [11][12][13]

| General Hazardous Waste | Not Applicable | The compound is not explicitly listed, but its characteristics require it to be managed as hazardous waste. It must not be disposed of in standard trash or down the drain. |[15][16][17] |

Core Disposal Protocol: A Step-by-Step Methodology

The proper disposal of this compound is a multi-step process that ensures safety and regulatory adherence from the point of generation to final removal by a certified contractor.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, ensure all appropriate safety measures are in place. This is the foundational step in preventing exposure.[16]

  • Engineering Controls: All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation risks.[17] Emergency eyewash stations and safety showers must be readily accessible.[14][18]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemical-resistant apron is advised.

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory environment.

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Treat as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, contaminated paper towels), must be treated as hazardous chemical waste.[16][17]

  • Segregation: Do not mix this waste stream with incompatible materials. Key incompatibilities for carboxylic acids include strong bases, strong acids, and strong oxidizing agents.[14][18] Keep this waste separate from other waste streams unless explicitly permitted by your institution's EHS guidelines.[15][19]

Step 3: Waste Containment and Labeling

Proper containment and labeling are regulatory requirements that ensure safe handling and disposal.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for carboxylic acids.[17] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste.[19] The label must be fully filled out and include:

    • The words "Hazardous Waste "[19]

    • The full chemical name: "This compound "

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive")

    • The accumulation start date (the date the first drop of waste was added)[19]

    • The name of the principal investigator and laboratory location.

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for safe temporary holding of waste within the lab.

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[19] This area must be at or near the point of waste generation.

  • Secondary Containment: The SAA must provide secondary containment, such as a chemical-resistant tray or bin, capable of holding the entire volume of the largest container in case of a leak.[19]

  • Storage Conditions: Keep the waste container closed at all times except when adding waste.[11][17] The storage area should be cool, well-ventilated, and away from direct sunlight or heat sources to prevent potential degradation or reaction.[16]

Step 5: Final Disposal Pathway

The final step involves the transfer of waste to a certified professional.

  • Professional Disposal: The only acceptable method for the disposal of this compound is through your institution's EHS department, which will arrange for collection by a licensed hazardous waste disposal contractor.[15][16][17]

  • Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[9][15] This can lead to environmental contamination and potentially violent reactions in the sewer system.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and correct response is critical.

  • Small Spill (Solid):

    • Evacuate the immediate area and ensure adequate ventilation.[16]

    • Wearing appropriate PPE, carefully sweep or scoop the material into a labeled hazardous waste container.[14][17] Avoid generating dust.

    • Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.[16]

    • Report the incident to your laboratory supervisor and EHS department.

  • Personnel Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[11][14]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12][14]

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Accumulation cluster_disposal Phase 3: Final Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 characterize Characterize as Hazardous Waste ppe->characterize Step 2 segregate Segregate from Incompatible Waste characterize->segregate container Select Compatible Container (HDPE or Glass) segregate->container Step 3 label_waste Affix & Complete Hazardous Waste Label container->label_waste collect Collect Waste in Labeled Container label_waste->collect store Store Sealed Container in Designated SAA collect->store Step 4 secondary Ensure Secondary Containment store->secondary contact Contact EHS for Waste Pickup secondary->contact Step 5 end Professional Disposal by Licensed Contractor contact->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.